molecular formula C11H11NO3 B13892825 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Cat. No.: B13892825
M. Wt: 205.21 g/mol
InChI Key: YCABHIURAJMNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-methoxy-1-methylindole-6-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-12-4-3-8-9(12)5-7(11(13)14)6-10(8)15-2/h3-6H,1-2H3,(H,13,14)

InChI Key

YCABHIURAJMNAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Molecular Profiling and Synthetic Applications of 4-Methoxy-1-methyl-1H-indole-6-carboxylic Acid in Schweinfurthin-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug development, the structural modification of natural products is a critical strategy for improving metabolic stability and target affinity. 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is a highly specialized, synthetically derived indole building block. It serves as a foundational intermediate in the synthesis of amide isosteres for Schweinfurthin-based stilbenes[1]. By replacing the metabolically susceptible alkene bridge of natural Schweinfurthins with a robust amide linkage anchored to this indole core, researchers can preserve the spatial geometry required for target engagement while significantly enhancing the pharmacokinetic profile of the drug candidate.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology, and explores its downstream pharmacological applications in targeting the trans-Golgi network (TGN)[2].

Physicochemical and Structural Profiling

The structural features of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid are deliberately engineered to optimize its utility as a drug discovery scaffold. The 1-methyl and 4-methoxy substitutions increase the overall lipophilicity of the indole core, a crucial factor for facilitating cellular penetration and localization within lipid-rich microdomains such as the TGN[1][2]. The 6-carboxylic acid moiety provides a highly reactive, regioselective anchor point for standard peptide coupling chemistries (e.g., EDC/DMAP), allowing seamless integration into larger Schweinfurthin analogs[1].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
Chemical Name 4-Methoxy-1-methyl-1H-indole-6-carboxylic acidCore scaffold for amide isostere synthesis.
CAS Registry Number 40990-58-7Unique identifier for commercial sourcing[3][4].
Molecular Formula C11H11NO3Defines exact atomic composition[3].
Molecular Weight 205.21 g/mol Low molecular weight ideal for fragment-based assembly[3].
Hydrogen Bond Donors 1 (Carboxylic -OH)Essential for EDC-mediated esterification/amidation.
Hydrogen Bond Acceptors 3 (Methoxy -O-, Carboxylic =O, -OH)Facilitates orientation within target protein binding pockets.

Strategic Synthesis & Self-Validating Protocol

The synthesis of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is achieved via a highly efficient, two-phase workflow starting from commercially available methyl 4-hydroxyindole-6-carboxylate[1].

SynthesisWorkflow SM Methyl 4-hydroxyindole- 6-carboxylate Int Methyl 4-methoxy-1-methyl- 1H-indole-6-carboxylate SM->Int NaH, CH3I DMF, 0°C to rt Prod 4-Methoxy-1-methyl-1H- indole-6-carboxylic acid Int->Prod LiOH·H2O THF/H2O, rt

Chemical synthesis workflow of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid.

Phase 1: N,O-Dimethylation via SN2 Substitution

Objective: Simultaneous methylation of the phenolic hydroxyl and the indole nitrogen to install the critical lipophilic groups.

Table 2: Phase 1 Reagents

Reagent Function Amount / Equivalents
Methyl 4-hydroxyindole-6-carboxylate Starting Material 50 mg (0.26 mmol, 1.0 eq)
NaH (60% in mineral oil) Strong Base 31 mg (0.79 mmol, ~3.0 eq)
Iodomethane (CH3I) Electrophile 40 μL (0.63 mmol, ~2.4 eq)

| Anhydrous DMF | Polar Aprotic Solvent | 1.0 mL |

Step-by-Step Protocol & Causality:

  • Preparation: Charge an oven-dried flask with the starting material and anhydrous DMF (1 mL). Cool the system to 0 °C under an inert argon atmosphere. Causality: DMF is chosen as a polar aprotic solvent to effectively solvate the resulting dianion and accelerate the subsequent SN2 reaction.

  • Deprotonation: Add NaH (31 mg) in a single portion. Stir for 30 minutes at 0 °C. Causality: The 3.0 equivalents of NaH ensure complete deprotonation of both the phenolic -OH and the indole >NH, forming a highly reactive dianion.

  • Alkylation: Dropwise add CH3I (40 μL) via syringe. Allow the reaction to slowly warm to room temperature (rt) and stir overnight. Causality: Slow addition at low temperature prevents exothermic degradation, while overnight stirring ensures complete N- and O-alkylation.

  • Quench & Extraction: Quench the reaction with H2O (3 mL) to neutralize excess NaH. Extract the aqueous mixture with EtOAc (5 × 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation Check: Perform LC-MS analysis on the crude residue. The starting material (MW 191.18) must be entirely consumed, and the dominant peak must show an m/z of ~220.10[M+H]+, confirming the successful dual addition of two methyl groups (+28 Da)[1].

Phase 2: Mild Saponification

Objective: Hydrolysis of the methyl ester to yield the free carboxylic acid without disturbing the newly formed methoxy or N-methyl groups.

Table 3: Phase 2 Reagents

Reagent Function Amount / Equivalents
Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate Intermediate 47.8 mg (0.22 mmol, 1.0 eq)
LiOH·H2O Hydrolysis Agent 18 mg (0.44 mmol, 2.0 eq)

| THF / H2O (1:1 v/v) | Biphasic Solvent System | 2.0 mL total |

Step-by-Step Protocol & Causality:

  • Solvation: Dissolve the intermediate (47.8 mg) in THF (1 mL) and H2O (1 mL). Causality: The THF/H2O co-solvent system is critical; THF dissolves the organic ester, while H2O dissolves the inorganic LiOH, creating a homogenous environment for saponification.

  • Hydrolysis: Add LiOH·H2O (18 mg) and stir at rt overnight. Causality: LiOH provides mild, controlled cleavage of the ester. Harsher conditions (e.g., refluxing NaOH) could risk side reactions on the electron-rich indole ring.

  • Workup: Wash the solution with saturated aqueous NH4Cl. Separate the layers and extract the aqueous layer with EtOAc (3 × 5 mL). Causality: NH4Cl (pH ~5) is used instead of strong acids (like HCl) to safely protonate the indole-6-carboxylate salt into its free acid form without degrading the indole core.

  • Isolation: Combine organic extracts, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo to yield the pure 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (Compound 30)[1].

  • Self-Validation Check: Analyze via 1H-NMR and IR spectroscopy. The disappearance of the methyl ester singlet (~3.9 ppm) in NMR and the appearance of a broad O-H stretch (3000–2500 cm⁻¹) in IR validate successful conversion. LC-MS must show an m/z of ~206.1 [M+H]+.

Pharmacological Context: Targeting the trans-Golgi Network

The primary utility of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is its incorporation into Schweinfurthin amide isosteres via EDC/DMAP coupling[1]. Once synthesized, these indole-based analogs exhibit a highly specific and potent mechanism of action against cancer cells, particularly those deficient in the PTEN tumor suppressor gene[5][6].

MoA Ligand Schweinfurthin Amide Isostere (Indole-based) Target Oxysterol-Binding Protein (OSBP) Inhibition Ligand->Target Binds ORD domain Cellular trans-Golgi-Network (TGN) Trafficking Arrest Target->Cellular Traps PI4P Molecular Lipid Raft Disorganization (Ceramide/GM1 Depletion) Cellular->Molecular Disrupts vesicular transport Signaling Inhibition of mTOR/AKT Signaling Pathway Molecular->Signaling Blocks PDK1 phosphorylation Outcome Selective Apoptosis in PTEN-Deficient Cancer Cells Signaling->Outcome Induces ER Stress

Pharmacological pathway of indole-based Schweinfurthin analogs targeting OSBP.

Mechanistic Breakdown
  • Target Engagement: The synthesized Schweinfurthin analogs selectively bind to the oxysterol-binding protein (OSBP) and its related homologs (ORPs)[2][7]. The lipophilic indole core mimics the native stilbene structure, fitting precisely into the lipid-binding cavity of the OSBP-related domain (ORD)[7].

  • TGN Trafficking Arrest: By binding to OSBP, the compound inhibits the sterol/PI(4)P exchange activity. This traps phosphatidylinositol 4-phosphate (PI4P), leading to a catastrophic arrest of vesicular trafficking within the trans-Golgi network (TGN)[2][7].

  • Lipid Raft Disorganization: The arrest of TGN trafficking prevents the transport of critical structural lipids. This results in the depletion of ceramide, GM1, and sphingomyelin at the plasma membrane, fundamentally disorganizing lipid rafts[6][8].

  • mTOR/AKT Inhibition & Apoptosis: Lipid raft integrity is prerequisite for the activation of phosphoinositide-dependent kinase 1 (PDK1). The disruption of these rafts blocks PDK1-mediated AKT phosphorylation and prevents the formation of the mTOR/RheB complex[5][8]. Consequently, oncogenic mTOR/AKT signaling is silenced, inducing severe endoplasmic reticulum (ER) stress and selective apoptosis in PTEN-deficient B-cell lymphomas and glioblastomas, while sparing normal human fibroblasts[2][5][6].

References

  • Neighbors, J. D., et al. "Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes." PubMed Central (PMC), National Institutes of Health, 9 Aug. 2017. Available at:[Link]

  • Kisseleva, T., et al. "Small molecule schweinfurthins selectively inhibit cancer cell proliferation and mTOR/AKT signaling by interfering with trans-Golgi-network trafficking." PubMed Central (PMC), National Institutes of Health, 2 Mar. 2015. Available at:[Link]

  • Kisseleva, T., et al. "Abstract 2788: Antiproliferative schweinfurthins reveal a role of the trans-Golgi-network in mTOR-AKT signaling and cancer cell survival." Cancer Research, AACR Journals, 1 Oct. 2014. Available at:[Link]

  • ResearchGate. "Schweinfurthins inhibited mTOR-AKT activation through modulation of lipid raft integrity, mTOR intracellular location and ER stress." ResearchGate. Available at:[Link]

Sources

A Comprehensive Technical Guide on the Therapeutic Potential of the 4-Methoxy-1-methyl-1H-indole-6-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus as a Cornerstone of Modern Medicinal Chemistry

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a vast portfolio of synthetic drugs with a wide spectrum of pharmacological activities.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of molecular interactions with a multitude of biological targets. This guide focuses on the therapeutic potential of a specific, yet underexplored scaffold: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid .

By dissecting the established biological activities of its close structural analogues—indole-6-carboxylic acid derivatives and other methoxylated indoles—we can project the significant therapeutic promise of this core structure. The key functional groups of this scaffold—the electron-donating 4-methoxy group, the N-1 methylation preventing hydrogen bonding, and the 6-carboxylic acid moiety for potential salt formation or derivatization—provide a rich chemical landscape for designing novel therapeutic agents.[4] This document serves as a technical primer, synthesizing data from related compounds to illuminate potential mechanisms of action, guide experimental design, and catalyze further research into this promising molecular framework.

Chapter 1: The Molecular Landscape: Synthesis and Derivatization

The therapeutic utility of a scaffold is fundamentally linked to its synthetic accessibility. The indole-6-carboxylic acid framework allows for robust and versatile chemical synthesis, making it an attractive starting point for library development and lead optimization.

Generalized Synthetic Strategy

The construction of the indole nucleus can be achieved through several classic and modern organic chemistry reactions, with the Fischer indole synthesis being a prominent and widely used method.[2][5] A generalized workflow for synthesizing derivatives from the target scaffold involves initial construction of the core indole ring, followed by functionalization to create a diverse chemical library.

G cluster_0 Core Synthesis cluster_1 Scaffold Modification cluster_2 Input start Substituted Phenylhydrazine + Keto-acid fischer Fischer Indole Synthesis start->fischer indole_core Substituted Indole-6-carboxylate Ester fischer->indole_core hydrolysis Ester Hydrolysis indole_core->hydrolysis amide Amide Coupling (EDC/HOBt or similar) hydrolysis->amide 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid final_compounds Library of Indole-6-carboxamide Derivatives amide->final_compounds amines Diverse Primary/Secondary Amines amines->amide

Caption: Generalized workflow for synthesis of indole-6-carboxamide derivatives.

Experimental Protocol: Synthesis of an Indole-6-carboxamide Derivative

This protocol provides a representative, self-validating methodology for the synthesis of a final compound, starting from the carboxylic acid core. The trustworthiness of the protocol lies in the standard purification and analytical steps to confirm the identity and purity of each intermediate and the final product.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1.0 equivalent of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl).

  • Stir the mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by Thin Layer Chromatography (TLC). Causality: EDC-HCl activates the carboxylic acid, and HOBt forms a more stable activated ester, minimizing side reactions and racemization.

Step 2: Amide Bond Formation

  • To the solution from Step 1, add 1.1 equivalents of the desired primary or secondary amine.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.[6]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue using column chromatography on silica gel.[6] Causality: The aqueous work-up removes water-soluble reagents and byproducts, while chromatography separates the target compound from any remaining impurities based on polarity.

Step 4: Characterization

  • Confirm the structure and identity of the purified compound using FT-IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).[7]

  • Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically required for biological assays.

Chapter 2: Primary Therapeutic Arenas & Mechanisms of Action

Based on extensive research into structurally related indole derivatives, the 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid scaffold is predicted to have significant potential in oncology and inflammatory diseases.[1]

Anticancer Potential: Targeting Receptor Tyrosine Kinases

A compelling body of evidence points to indole-6-carboxylic acid derivatives as potent inhibitors of key receptor tyrosine kinases (RTKs) that are overexpressed in many cancers, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These receptors are critical nodes in signaling pathways that drive tumor cell proliferation, survival, and angiogenesis.

Inhibition of these kinases by small molecules typically occurs at the ATP-binding site, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The result is cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR/VEGFR-2 P_EGFR Receptor Dimerization & Autophosphorylation EGFR->P_EGFR Activation Ligand Growth Factor (EGF/VEGF) Ligand->EGFR Binding RAS_RAF Ras/Raf/MAPK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K/Akt Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Indole Derivative Inhibitor->P_EGFR Inhibition

Caption: Inhibition of EGFR/VEGFR-2 signaling by indole derivatives.

Table 1: Cytotoxic and Kinase Inhibitory Activity of Representative Indole-6-Carboxylic Acid Derivatives

Compound IDTarget(s)Cell Line(s)IC₅₀ (µM)Reference
Compound 3bEGFRHCT-116, HeLa, HT-29Potent Cytotoxicity[7]
Compound 6eVEGFR-2HCT-116, HeLa, HT-29Potent Cytotoxicity[7]
Compound 4aEGFRHepG2, HCT-116, A549Potent Antiproliferative[8]
Compound 6cVEGFR-2HepG2, HCT-116, A549Potent Antiproliferative[8]

Note: Specific IC₅₀ values were not detailed in the abstract but were described as potent. This table highlights the established potential of the core scaffold.

Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition

Inflammation is a critical physiological process, but its dysregulation contributes to numerous diseases. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.[9] Many indole derivatives, most famously Indomethacin, exert their anti-inflammatory effects by inhibiting these enzymes.[9] Derivatives of the target scaffold could similarly bind to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Indole Derivative Inhibitor->COX Inhibition

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Chapter 3: Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid derivatives, a series of robust and standardized biological assays are required.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration below 0.5%. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reaction Setup: In a 96-well plate, add the following components in order: kinase buffer, a specific concentration of recombinant human VEGFR-2 enzyme, the test compound at various concentrations, and a specific peptide substrate.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. Causality: The enzyme will transfer a phosphate group from ATP to the substrate. An effective inhibitor will block this process.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of remaining ATP is quantified (less ATP means more kinase activity).

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus compound concentration.

Chapter 4: Future Directions and Conclusion

While direct experimental data on 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid derivatives remains to be published, the evidence from closely related analogues is compelling.[3] The indole-6-carboxylic acid scaffold has been successfully utilized to develop potent inhibitors of validated cancer targets like EGFR and VEGFR-2.[7][8] Furthermore, the broader indole class is a wellspring of anti-inflammatory agents.[9]

Future research should focus on:

  • Systematic Derivatization: Synthesizing a focused library of compounds based on the 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid core to explore the structure-activity relationship (SAR).

  • Broad-Spectrum Kinase Screening: Evaluating lead compounds against a panel of kinases to determine their selectivity profile, a critical factor for minimizing off-target toxicity.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to evaluate their drug-like potential.[10]

  • Exploration of New Targets: Investigating the potential of these derivatives against other relevant therapeutic targets, such as carbonic anhydrases or matrix metalloproteinases.[11][12]

References

  • AACR Journals. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. Available at: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • PubMed. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Available at: [Link]

  • Europe PMC. Effects of derivatives of indole carboxylic acids on carbohydrate metabolism of the rat. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available at: [Link]

  • PubChem. Methyl 4-methoxy-1H-indole-6-carboxylate. Available at: [Link]

  • OAPC. Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

  • PMC. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available at: [Link]

  • Google Patents. WO1993021153A1 - Indole-2-carboxylic acid derivatives.
  • PMC. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Available at: [Link]

  • PMC. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Available at: [Link]

  • MDPI. (2013). Biomedical Importance of Indoles. Available at: [Link]

  • MDPI. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Available at: [Link]

  • PubMed. (2003). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Available at: [Link]

  • Semantic Scholar. (2021). Indole Inhibitors of MMP-13 for Arthritic Disorders. Available at: [Link]

  • IAPC Journals. (2025). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Available at: [Link]

  • ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Available at: [Link]

Sources

The Strategic Role of 4-Methoxy Indole Carboxylic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" 4-Position

In the vast chemical space of indole alkaloids, the 4-methoxy indole carboxylic acid scaffold represents a distinct and underutilized "privileged structure."[1] While the indole ring itself is ubiquitous in FDA-approved drugs (e.g., Indomethacin, Ondansetron), the introduction of a methoxy group at the C4 position creates a unique steric and electronic environment that significantly alters pharmacological profiles.

For the drug discovery scientist, this scaffold offers three critical advantages:

  • Electronic Modulation: The C4-methoxy group acts as an electron-donating group (EDG) through resonance but exerts an inductive withdrawal effect on the adjacent C3 position, fine-tuning the reactivity of the pyrrole ring towards electrophilic aromatic substitution.[1]

  • Conformational Locking: The steric bulk of the C4-methoxy group creates a "buttressing effect," restricting the rotation of substituents at C3.[1] This is crucial for locking pharmacophores into bioactive conformations, particularly in kinase and viral protein inhibitors.

  • Metabolic Shielding: The 4-position is often a site of metabolic hydroxylation in simple indoles.[1] Blocking this site with a methoxy group shifts metabolic clearance pathways, potentially extending half-life (

    
    ).
    

This guide dissects the synthetic accessibility, biological versatility, and experimental protocols for leveraging 4-methoxy indole carboxylic acids in therapeutic development.[1]

Synthetic Architectures: Navigating Regioselectivity

Synthesizing 4-substituted indoles is notoriously challenging due to the lack of regiocontrol in classical methods like the Fischer Indole Synthesis.[1] When reacting a meta-substituted aniline (e.g., 3-methoxyphenylhydrazine), the cyclization can occur at either the ortho-position (leading to the 4-isomer) or the para-position (leading to the 6-isomer), typically favoring the less sterically hindered 6-isomer.

To secure the 4-methoxy indole carboxylic acid scaffold with high fidelity, we prioritize regiospecific routes such as the Hemetsberger-Knittel or Leimgruber-Batcho syntheses, or the Reissert method for direct access to the 2-carboxylic acid.[1]

Visualization: Regioselective Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting why specific pathways are chosen to avoid isomeric mixtures.

SyntheticRoutes Start Target: 4-Methoxy Indole Carboxylic Acid Fischer Fischer Indole (3-Methoxy Phenylhydrazine) Start->Fischer Avoid Reissert Reissert Synthesis (2-Nitrotoluene deriv.) Start->Reissert Preferred for 2-COOH Hemetsberger Hemetsberger-Knittel (Azidoacrylate) Start->Hemetsberger Alternative Mixture Mixture: 4-OMe + 6-OMe (Low Yield/Difficult Sep) Fischer->Mixture Lack of Regiocontrol Product2 4-Methoxyindole- 2-Carboxylic Acid Reissert->Product2 Cyclization & Hydrolysis Hemetsberger->Product2 Thermolysis & Saponification

Figure 1: Synthetic decision tree emphasizing the avoidance of Fischer cyclization for 4-substituted indoles in favor of regiospecific Reissert or Hemetsberger pathways.

Therapeutic Applications & Case Studies

Case Study A: Antiviral Agents (Dengue Virus NS4B)

Recent medicinal chemistry campaigns have identified 4-methoxyindole derivatives as potent inhibitors of the Dengue Virus (DENV) NS4B protein.[1] The carboxylic acid moiety often serves as a precursor to 3-acyl-indole derivatives or is bioisosterically replaced to improve membrane permeability.[1]

  • Mechanism: The 4-methoxy group induces a specific torsion angle in the C3-acyl chain, optimizing fit within the hydrophobic pocket of NS4B, a protein essential for the formation of the viral replication complex.

  • Data Insight: Analogs lacking the 4-methoxy group (e.g., 4-H or 4-F) show a 10-50 fold reduction in potency, confirming the steric/electronic necessity of this substituent.

Case Study B: Metabolic Regulation (PLA2 Inhibition)

4-Methoxyindole-2-carboxylic acid has demonstrated activity as an inhibitor of Phospholipase A2 (PLA2) and a modulator of adipose tissue metabolism.[1]

  • Mechanism: It interferes with the hydrolysis of phospholipids at the sn-2 position.[2] In metabolic studies, it has been shown to inhibit fatty acid synthesis and induce hypoglycemia, suggesting potential (though complex) applications in metabolic syndrome management.

Comparative Data: Structure-Activity Relationship (SAR)
Substituent (C4)Target (Primary)IC50 / ActivityKey Property Modulation
-OCH3 (Methoxy) DENV NS4B < 50 nM Optimal steric fill; conformation lock
-H (Unsubstituted)DENV NS4B> 1000 nMLoss of active conformation
-F (Fluoro)DENV NS4B~ 500 nMToo small; insufficient steric bulk
-OCH3 (Methoxy) PLA2 (Group IIA) ~ 5-10 µM Lipophilic interaction in active site
-OH (Hydroxy)PLA2> 50 µMRapid glucuronidation (Phase II clearance)

Detailed Experimental Protocol

Synthesis of 4-Methoxyindole-2-Carboxylic Acid (Reissert Method)

This protocol is selected for its reliability and scalability, avoiding the chromatographic difficulty of separating isomers.

Reagents:

  • 2-Methyl-3-nitroanisole (Starting Material)

  • Diethyl oxalate

  • Potassium ethoxide (KOEt)

  • Zinc powder / Acetic acid (for reduction)[3]

Step-by-Step Workflow:

  • Condensation (Formation of Pyruvate Derivative):

    • In a flame-dried 500 mL round-bottom flask under Argon, dissolve 2-methyl-3-nitroanisole (10.0 g, 60 mmol) and diethyl oxalate (17.5 g, 120 mmol) in anhydrous ether (150 mL).

    • Add Potassium ethoxide (10.1 g, 120 mmol) portion-wise over 20 minutes. The solution will turn deep red (formation of the enolate).

    • Critical Control Point: Maintain temperature below 35°C to prevent polymerization. Stir at room temperature for 24 hours.

    • Observation: A heavy precipitate of the potassium salt forms.

  • Reductive Cyclization:

    • Filter the potassium salt and wash with anhydrous ether.

    • Dissolve the salt in Glacial Acetic Acid (100 mL).

    • Add Zinc powder (20 g) slowly to the stirring solution. The reaction is exothermic; use a water bath to keep T < 60°C.

    • Reflux for 2 hours. The nitro group is reduced to the amine, which spontaneously cyclizes to the indole ester.

  • Hydrolysis to the Acid:

    • Filter off excess zinc. Pour the filtrate into ice water (500 mL).

    • Extract the ethyl ester intermediate with Ethyl Acetate (3 x 100 mL).

    • Treat the organic layer with NaOH (2M, 100 mL) and reflux for 1 hour to hydrolyze the ester.

    • Acidify the aqueous layer with HCl (6M) to pH 2.

    • Isolation: The 4-methoxyindole-2-carboxylic acid will precipitate as an off-white solid.[1] Filter, wash with cold water, and dry under vacuum.

Yield: Typically 55-65% overall.[1] Purity Validation: 1H NMR (DMSO-d6) should show a singlet at ~3.9 ppm (Methoxy) and a doublet at ~6.5 ppm (C3-H).[1]

Mechanism of Action Visualization

The following diagram details the biological logic of 4-methoxyindole derivatives in inhibiting Dengue Virus replication, illustrating the transition from the carboxylic acid precursor to the active inhibitor complex.

MOA Precursor 4-Methoxyindole-2-COOH (Scaffold Precursor) Derivatization Functionalization (e.g., Amide/Acyl coupling) Precursor->Derivatization Synthetic Modification Inhibitor Active Inhibitor (3-Acyl-4-Methoxyindole) Derivatization->Inhibitor Yields Target DENV NS4B Protein (Hydrophobic Pocket) Inhibitor->Target Binds to Interaction Steric Locking via 4-OMe & H-Bonding Target->Interaction Induces Result Disruption of Replication Complex (Viral Inhibition) Interaction->Result Causes

Figure 2: Mechanism of Action for Dengue Virus inhibition, highlighting the role of the 4-methoxy group in steric locking.

References

  • Synthesis and Reactions of Methoxyindole Compounds. Journal of Organic Chemistry. (1948).[1][4] Detailed classical synthesis routes including Reissert methods. Link

  • Indole Derivatives as Promising Anti-Dengue Agents: A Review. Chemistry & Biodiversity. (2025).[1][5] Reviews the SAR of indole scaffolds in DENV inhibition. Link

  • Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors. Journal of Medicinal Chemistry. (2018).[1][6] Specific data on 3-acyl-indole derivatives and the importance of the methoxy substituent. Link

  • Effect of Methoxyindole 2-Carboxylic Acid on Adipose Tissue Metabolism. Biochemical Pharmacology. (1976).[1] Foundational study on the metabolic effects and PLA2 inhibition potential of the acid. Link

  • 4-Methoxyindole-2-carboxylic acid Product Page. Sigma-Aldrich.[1] Commercial availability and physicochemical properties.[1][7] Link

Sources

Physical properties and melting point of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

[1]

Executive Summary

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (CAS: 40990-58-7 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including Schweinfurthin analogues and other indole-based antineoplastic agents.[1][2][3] Its structural motif—characterized by an electron-rich indole core with specific methoxy and methyl substitutions—imparts unique solubility and binding profiles essential for structure-activity relationship (SAR) studies in kinase inhibition and receptor modulation.[1][2]

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis workflow, and handling protocols derived from peer-reviewed medicinal chemistry literature.[4]

Physicochemical Profile

Identity & Core Properties
PropertyDataNote
Chemical Name 4-Methoxy-1-methyl-1H-indole-6-carboxylic acidIUPAC
CAS Number 40990-58-7 Verified Identifier
Molecular Formula C₁₂H₁₃NO₃-
Molecular Weight 219.24 g/mol -
Physical State SolidTypically off-white to pale yellow powder
Melting Point >200 °C (Predicted) Experimental value not standardized in open literature.[1][2][3] See Section 2.2 for analog comparison.
Solubility DMSO, DMF, THFLimited aqueous solubility at neutral pH
pKa (Acid) 4.41 ± 0.30 (Predicted)Carboxylic acid proton
LogP ~2.0 - 2.5 (Predicted)Moderate lipophilicity
Melting Point Analysis & Structural Analogs

While a standardized experimental melting point for the specific 6-carboxylic acid isomer is rarely reported in commercial catalogs, its thermal behavior can be extrapolated from close structural analogs. Indole carboxylic acids typically exhibit high melting points due to strong intermolecular hydrogen bonding (dimerization).

Analog CompoundStructure DifferenceMelting Point (Experimental)
4-Methoxy-1H-indole-2-carboxylic acid Regioisomer (2-COOH)234–235 °C [1]
Methyl 4-methoxyindole-2-carboxylate Methyl ester of 2-isomer138–145 °C [2]
Methyl indole-6-carboxylate Des-methoxy, Des-methyl ester76–80 °C

Technical Insight: The free acid form of the target molecule (4-Methoxy-1-methyl-1H-indole-6-carboxylic acid) is expected to melt significantly higher than its corresponding ester precursors, likely in the range of 210–240 °C , consistent with the 2-carboxylic acid isomer.[1][2]

Synthesis & Purification Workflow

The most robust route to 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid avoids direct electrophilic substitution, which often yields mixtures.[1][2] Instead, it utilizes a stepwise methylation-hydrolysis strategy starting from commercially available methyl 4-hydroxyindole-6-carboxylate .[1]

Validated Synthetic Pathway (Graphviz)

SynthesisWorkflowStartMethyl 4-hydroxyindole-6-carboxylate(Starting Material)Step1Step 1: Bis-Methylation(NaH, MeI, DMF, 0°C to RT)Start->Step1 Deprotonation IntermediateMethyl 4-methoxy-1-methyl-1H-indole-6-carboxylateStep1->Intermediate SN2 Alkylation Step2Step 2: Hydrolysis(LiOH·H2O, THF/H2O, RT)Intermediate->Step2 Saponification Final4-Methoxy-1-methyl-1H-indole-6-carboxylic acid(Target)Step2->Final Acidification

Figure 1: Two-step synthesis of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid from the 4-hydroxy precursor.

Detailed Protocol

This protocol is adapted from the synthesis of Schweinfurthin analogues [3].

Step 1: Bis-Methylation (Formation of Ester Intermediate) [1][2]
  • Setup: Charge an oven-dried flask with methyl 4-hydroxyindole-6-carboxylate (1.0 eq) and anhydrous DMF. Cool to 0 °C under inert atmosphere (N₂ or Ar).

  • Deprotonation: Add NaH (60% dispersion in mineral oil, ~3.0 eq) portion-wise.[4] Stir for 30 minutes at 0 °C to ensure complete deprotonation of both the hydroxyl and indole nitrogen protons.

  • Alkylation: Add Iodomethane (MeI) (2.4–3.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight.

  • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc) (x5).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][5]

    • Result: Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate (Solid).[1]

Step 2: Saponification (Formation of Target Acid)
  • Solvation: Dissolve the intermediate ester from Step 1 in a 1:1 mixture of THF and Water .[4]

  • Hydrolysis: Add LiOH·H₂O (2.0 eq). Stir at RT overnight.

  • Workup:

    • Wash the reaction mixture with saturated aqueous NH₄Cl (to neutralize excess base).

    • Separate layers.[6] Extract the aqueous layer with EtOAc.[5]

    • Critical Step: If the product remains in the aqueous phase (as a carboxylate salt), acidify the aqueous layer carefully to pH ~3–4 with 1N HCl to precipitate the free acid, then extract with EtOAc.[4]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Recrystallization from MeOH/Water or flash chromatography may be required for high purity (>98%).

Applications in Drug Discovery[4][7]

This compound serves as a critical "scaffold hopper" in medicinal chemistry:

  • Schweinfurthin Analogues: Used to replace the central olefin or stilbene core with an indole amide, improving water solubility while maintaining cytotoxicity against glioblastoma (SF-295) and melanoma cell lines [3].

  • Kinase Inhibitors: The 4-methoxy group provides a hydrogen bond acceptor often critical for hinge-binding regions in kinase active sites, while the N-methyl group prevents metabolic N-glucuronidation, enhancing metabolic stability.[1][2]

Handling & Stability

  • Storage: Store at 2–8 °C in a tightly sealed container, protected from light.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE (gloves, goggles, fume hood).[4]

References

  • ChemicalBook. 4-Methoxy-1H-indole-2-carboxylic acid Properties. CAS 103260-65-7 Data.[1][2] Link

  • Thermo Fisher Scientific. Methyl 4-methoxyindole-2-carboxylate, 99%.[1] Product Specifications. Link

  • Kkouhi, A. M., et al. (2017).[4] "Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes." Bioorganic & Medicinal Chemistry Letters, 27(18), 4354–4357.[4] (PMC5568019). Link

Sourcing and Synthesis of High-Purity 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug discovery, the structural modification of biologically active natural products is a primary strategy for optimizing pharmacokinetic properties. 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (CAS: 40990-58-7) is a highly specialized building block frequently utilized in the synthesis of amide isosteres[1]. Specifically, it serves as a critical "right-half" precursor in the development of schweinfurthin-based stilbene analogues, which are actively investigated for their potent and selective anti-cancer activity against central nervous system, leukemic, and renal cancer cell lines[2].

This whitepaper provides a comprehensive, self-validating guide for sourcing, synthesizing, and analytically verifying high-purity 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid, ensuring researchers can maintain strict quality control in their synthetic pipelines.

Chemical Profiling & Commercial Sourcing Strategies

When sourcing this compound for sensitive biological assays or multi-step syntheses, researchers must prioritize batch-to-batch consistency. While commercial vendors such as BLD Pharm supply this compound[3], supply chain bottlenecks, lead times, and trace impurities (such as unreacted starting materials or regioisomers) can compromise downstream coupling reactions.

To mitigate these risks, researchers must establish a strict analytical specification framework before integrating sourced or synthesized material into their workflows.

Table 1: Physicochemical and Analytical Specifications
ParameterSpecification / Expected ValueAnalytical Rationale
CAS Number 40990-58-7Unique identifier for procurement[3].
Molecular Formula C11H11NO3Confirms atomic composition.
Molecular Weight 205.21 g/mol Required for precise stoichiometric calculations.
HPLC Purity > 98.0% (UV at 254 nm)Ensures absence of unreacted esters or des-methyl impurities.
Mass Spectrometry [M+H]+ m/z 206.08Validates the molecular ion via LC-MS.
1H-NMR (DMSO-d6) N-CH3 (~3.8 ppm), O-CH3 (~3.9 ppm)Confirms successful N,O-dimethylation of the indole core.

De Novo Synthesis Workflow: A Self-Validating Protocol

SynthesisWorkflow SM Methyl 4-hydroxyindole-6-carboxylate (Starting Material) Step1 N,O-Dimethylation NaH, CH3I, DMF (0°C to RT) SM->Step1 Int Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate (Intermediate 29) Step1->Int Step2 Saponification LiOH·H2O, THF/H2O (RT) Int->Step2 Target 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (Target 30) Step2->Target

Figure 1: Two-step de novo synthesis workflow for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid.

Protocol 3.1: N,O-Dimethylation

Objective: Convert methyl 4-hydroxyindole-6-carboxylate to methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate.

  • Causality: The use of Sodium Hydride (NaH) is critical. As a strong base, it quantitatively deprotonates both the relatively acidic phenolic hydroxyl and the weakly acidic indole N-H, generating a highly nucleophilic dianion. Subsequent addition of Methyl Iodide (CH3I) ensures complete N- and O-alkylation.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with methyl 4-hydroxyindole-6-carboxylate (50 mg, 0.26 mmol) in anhydrous DMF (1 mL) under an inert argon atmosphere at 0 °C[1].

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 31 mg, 0.79 mmol). Stir the solution for 30 minutes at 0 °C to allow complete dianion formation[1].

  • Alkylation: Add CH3I (40 μL, 0.63 mmol) dropwise via syringe. Allow the reaction mixture to slowly equilibrate to room temperature and stir overnight[1].

  • Quenching & Extraction: Quench the reaction by carefully adding H2O (3 mL) to neutralize excess NaH. Extract the aqueous mixture with Ethyl Acetate (EtOAc) five times[1].

  • Isolation: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo[1].

Protocol 3.2: Saponification

Objective: Hydrolyze the methyl ester to yield 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid.

  • Causality: Lithium hydroxide monohydrate (LiOH·H2O) is selected over harsher bases (like NaOH or KOH) to provide a mild, controlled hydrolysis of the methyl ester without risking ether cleavage. The 1:1 mixture of THF and H2O ensures the organic intermediate remains solvated while providing the aqueous environment necessary for the hydroxide nucleophile.

Step-by-Step Methodology:

  • Solvation: To a stirred solution of the intermediate ester (47.8 mg, 0.22 mmol) in THF (1 mL) and H2O (1 mL), add LiOH·H2O (18 mg, 0.44 mmol)[1].

  • Hydrolysis: Stir the flask at room temperature overnight[1].

  • Workup: Wash the solution with saturated aqueous NH4Cl to gently acidify the mixture and protonate the carboxylate[1].

  • Extraction: Separate the layers and extract the aqueous layer with EtOAc three times[1]. Combine the organic extracts, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo to yield the target carboxylic acid[1].

Downstream Application: Curtius Rearrangement

Once synthesized and analytically verified, 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is frequently converted into its corresponding amine (4-Methoxy-1-methyl-1H-indol-6-amine) to facilitate amide coupling with hexahydroxanthene derivatives[1].

DownstreamWorkflow Target 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid HPLC HPLC-UV (254 nm) Purity >98% Target->HPLC QC Check NMR 1H & 13C NMR Structural Verification Target->NMR QC Check Curtius Curtius Rearrangement DPPA, Et3N, Benzene (Reflux) Target->Curtius Synthesis Amine 4-Methoxy-1-methyl-1H-indol-6-amine (Amine Building Block 31) Curtius->Amine

Figure 2: Analytical validation and downstream conversion via Curtius rearrangement.

Protocol 4.1: Curtius Rearrangement to Amine
  • Causality: Diphenylphosphoryl azide (DPPA) is employed as a safe, one-pot reagent to convert the carboxylic acid into an acyl azide. Triethylamine (Et3N) serves as the base. Upon heating, the acyl azide undergoes a Curtius rearrangement, expelling nitrogen gas (N2) to form an isocyanate intermediate, which is subsequently trapped or hydrolyzed to yield the target amine.

Step-by-Step Methodology:

  • Activation: Charge an oven-dried flask with the carboxylic acid (31 mg, 0.15 mmol) in anhydrous benzene (15 mL)[1].

  • Reagent Addition: Add triethylamine (210 μL, 1.50 mmol) followed by the dropwise addition of DPPA (326 μL, 1.50 mmol) via syringe[1]. Stir at room temperature for 15 minutes[1].

  • Rearrangement: Fit the flask with a reflux condenser and heat at reflux overnight[1].

  • Concentration: Remove the benzene under reduced pressure and dissolve the crude residue in THF (1.5 mL) for immediate downstream EDC-mediated amide coupling[1].

References

  • Stockdale DP, Beutler JA, Wiemer DF. Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes. Bioorg Med Chem. 2017 Aug 9;25(20):5483–5489. URL:[Link]

Sources

Strategic Utilization of 4-Methoxy-1-methyl-1H-indole-6-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid as a pharmaceutical building block Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Privileged" Indole Scaffold

In the landscape of modern drug discovery, the indole moiety remains a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (CAS: 40990-58-7) represents a highly specialized derivative of this class.

Unlike generic indole intermediates, this specific building block offers a unique tripartite functionality:

  • 1-Methylation: Eliminates the hydrogen bond donor character of the pyrrole nitrogen, enhancing lipophilicity and membrane permeability while restricting conformational flexibility.

  • 4-Methoxy Substitution: Strategically blocks a primary metabolic soft spot (C4 hydroxylation) and modulates the electronic density of the benzene ring.

  • 6-Carboxylic Acid: Provides a robust vector for amide coupling, allowing for the attachment of diverse pharmacophores (e.g., in fragment-based drug design).

This guide dissects the synthesis, reactivity, and application of this molecule in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and oncology therapeutics.

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid
CAS Number 40990-58-7
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~4.5 (Carboxylic acid)
Key Function Pharmaceutical Intermediate / Scaffold

Synthetic Methodology: A Self-Validating Protocol

Reliable access to this intermediate is critical for scaling medicinal chemistry campaigns. The following protocol is adapted from validated literature methods (e.g., Beutler et al., 2017), ensuring high yield and purity.

Reaction Logic

The synthesis utilizes a "one-pot" methylation strategy followed by hydrolysis. We start with Methyl 4-hydroxyindole-6-carboxylate . Direct methylation of the 4-hydroxyl group and the 1-nitrogen is achieved simultaneously using sodium hydride (NaH) and methyl iodide (MeI). This is superior to stepwise protection/deprotection strategies, reducing process mass intensity (PMI).

Step-by-Step Protocol

Step 1: Double Methylation (O- and N-methylation)

  • Setup: Charge an oven-dried flask with Methyl 4-hydroxyindole-6-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration). Cool to 0 °C under inert atmosphere (N₂ or Ar).

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 3.0 eq) portion-wise. Critical: Allow H₂ evolution to cease (approx. 30 min) to ensure complete formation of the dianion.

  • Alkylation: Add Iodomethane (MeI) (2.4 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (rt) and stir overnight (12–16 h).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Purity of the intermediate (Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate) can be verified via TLC (Hexane/EtOAc) or LCMS.

Step 2: Ester Hydrolysis

  • Solvation: Dissolve the intermediate ester (from Step 1) in a THF:Water (1:1) mixture.

  • Saponification: Add LiOH·H₂O (2.0 eq). Stir at rt for 12–18 h.

  • Isolation: Acidify the reaction mixture to pH ~3–4 using 1N HCl. The product, 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid , will typically precipitate.

  • Purification: Filter the precipitate and wash with cold water. If necessary, recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Visualizing the Synthesis Pathway

SynthesisPathway Start Methyl 4-hydroxyindole- 6-carboxylate Intermediate Methyl 4-methoxy-1-methyl- 1H-indole-6-carboxylate Start->Intermediate Double Methylation Reagent1 NaH (3.0 eq) MeI (2.4 eq) DMF, 0°C to rt Reagent1->Intermediate Final 4-Methoxy-1-methyl-1H- indole-6-carboxylic acid (CAS: 40990-58-7) Intermediate->Final Hydrolysis Reagent2 LiOH·H2O (2.0 eq) THF/H2O, rt Reagent2->Final

Figure 1: Synthetic route for CAS 40990-58-7 via simultaneous N- and O-methylation followed by saponification.

Pharmaceutical Applications & Case Studies

The utility of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid extends beyond academic curiosity. It serves as a validated intermediate in high-value drug discovery programs.

Case Study A: Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in fatty acid synthesis. Inhibitors of ACC are currently under intense investigation for treating NASH (Non-Alcoholic Steatohepatitis) , acne , and certain cancers.

  • Role of the Scaffold: In recent patent literature (e.g., US20240109915A1), this specific indole acid is utilized as a "Left-Hand Side" (LHS) cap.

  • Mechanism: The carboxylic acid is coupled to a spirocyclic amine core (the "Right-Hand Side").

  • SAR Insight:

    • The 1-Methyl group fits into a hydrophobic sub-pocket of the ACC enzyme, improving potency compared to the NH analog.

    • The 4-Methoxy group provides steric bulk that may prevent rotation or induce a specific conformation favorable for binding, while also blocking oxidative metabolism at the C4 position.

Case Study B: Schweinfurthin Isosteres (Oncology)

Schweinfurthins are natural stilbenes with potent cytotoxicity against specific cancer cell lines (NCI-60 panel). However, they suffer from poor stability and bioavailability.

  • Application: Researchers have used 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid to create amide isosteres of schweinfurthins.

  • Outcome: Replacing the labile stilbene olefin with a stable amide bond (derived from our indole acid) maintained cytotoxic activity while significantly improving chemical stability. The indole core acts as a bioisostere for the prenylated aromatic ring found in the natural product.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 4-Methoxy-1-methyl-1H-indole Scaffold Me 1-Methyl Group Core->Me OMe 4-Methoxy Group Core->OMe COOH 6-Carboxylic Acid Core->COOH Me_Effect • Removes H-bond donor (Permeability) • Hydrophobic pocket fill Me->Me_Effect OMe_Effect • Blocks metabolic hydroxylation (C4) • Electronic modulation OMe->OMe_Effect COOH_Effect • Vector for Amide Coupling • Linker to pharmacophore COOH->COOH_Effect

Figure 2: Pharmacophore mapping of the 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid scaffold.

Handling and Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The methoxy group activates the ring, making it potentially susceptible to oxidation over long periods if exposed to air/light.

  • Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.

  • Reactivity: The carboxylic acid is ready for standard coupling reactions (EDC/HOBt, HATU) or conversion to an acid chloride (SOCl₂, Oxalyl chloride) for amide bond formation.

References

  • Beutler, J. A., et al. (2017). Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes. Bioorganic & Medicinal Chemistry Letters.

  • Pfizer Inc. (2024). Novel ACC Inhibitors (US Patent Application US20240109915A1). Google Patents.

  • BLD Pharm. (2024). Product Datasheet: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (CAS 40990-58-7).[1][2][3][4][5]

Sources

Methodological & Application

Amide coupling protocols using 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling Protocols for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Executive Summary & Chemical Profile[1][2][3][4]

This guide details the operational protocols for generating amides from 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, cPLA2 targets) and GPCR ligands.

Unlike simple benzoic acids, this substrate presents specific physicochemical challenges:

  • Electronic Deactivation: The indole core is electron-rich (

    
    -excessive).[1] The 1-methyl and 4-methoxy groups further increase electron density. While this stabilizes the ring against nucleophilic attack, it renders the C6-carboxylate less electrophilic upon activation compared to electron-deficient aryl acids.
    
  • Solubility: Despite the N-methylation, the planar indole stack results in poor solubility in non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, DMSO) or esters (EtOAc) are required.

  • Steric Environment: The C6 position is relatively unhindered, but the rigid bicyclic system requires efficient activation to overcome entropic barriers when coupling with bulky amines.

Substrate Properties
PropertyValue / CharacteristicImplication for Coupling
Structure 1-Me, 4-OMe, 6-COOH IndoleElectron-rich aromatic system.[1]
pKa (est.) ~4.8 – 5.2Weakly acidic. Requires full deprotonation by base (DIPEA/TEA) for activation.
Solubility Low in DCM/Hexane; High in DMF/DMSOProtocol Adjustment: Avoid DCM as primary solvent; use DMF or THF/DMF mixtures.
Stability HighUnlike Indole-3-COOH, the C6-acid is resistant to thermal decarboxylation.

Method Selection Decision Matrix

Select the appropriate protocol based on the nucleophilicity of your amine partner and the scale of the reaction.

CouplingDecision Start Start: Define Amine Partner AmineType Is the Amine Nucleophilic? Start->AmineType Scale Reaction Scale? AmineType->Scale Yes (Primary/Secondary Aliphatic) AcidChloride Protocol C: Ghosez/Oxalyl Chloride (For Difficult Amines) AmineType->AcidChloride No (Aniline/Electron-Deficient) HATU Protocol A: HATU/DMF (High Yield, Easy Setup) Scale->HATU Discovery (<100 mg) T3P Protocol B: T3P/EtOAc (Green, Easy Workup) Scale->T3P Process/Scale (>1 g)

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine reactivity and scale.

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), valuable amines, and library synthesis. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which accelerates coupling even with the electron-rich deactivation of the indole ring.

Reagents
  • Acid: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)

Step-by-Step Procedure
  • Activation: To a vial containing the Indole acid (1.0 equiv) and HATU (1.2 equiv), add anhydrous DMF. Stir for 2 minutes to dissolve.

  • Deprotonation: Add DIPEA (3.0 equiv). The solution should turn yellow/orange, indicating the formation of the activated O-At ester. Stir at Room Temperature (RT) for 10–15 minutes.

    • Critical Note: Pre-activation is essential here. The electron-rich indole makes the initial attack of the carboxylate onto HATU slightly slower than benzoate systems.

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

    • Success Marker: Conversion to product [M+H]+.

    • Side Product: If peak at [M+99] is observed, this is the stable guanidine adduct from HATU reacting with the amine directly. This indicates the acid activation was too slow or the amine was added too quickly.

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), sat. NaHCO3, and Brine.[2] Dry over Na2SO4.

Protocol B: Scalable & Green (T3P)

Best for: Gram-scale, process chemistry, and avoiding toxic byproducts. Mechanism: T3P (Propylphosphonic anhydride) acts as a water-scavenger and coupling agent. It produces only water-soluble byproducts, eliminating the need for chromatography in many cases.

Reagents
  • Acid: 1.0 equiv[2]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration 0.2 – 0.5 M)

Step-by-Step Procedure
  • Slurry: Charge the Indole acid (1.0 equiv) and Amine (1.1 equiv) into the flask with EtOAc. (The acid may not fully dissolve; this is acceptable).

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

  • T3P Addition: Add T3P solution dropwise at 0°C or RT.

    • Exotherm Warning: T3P addition is exothermic. Maintain temperature <25°C.

  • Reaction: Heat to 50–60°C.

    • Why Heat? The 4-methoxy-indole system is sterically and electronically robust. T3P kinetics are slower than HATU; mild heating drives the reaction to completion without thermal decomposition.

  • Workup: Cool to RT. Wash the organic layer with water (x2), 0.5 M HCl (to remove pyridine/amine), and NaHCO3. The product remains in the organic layer; T3P byproducts wash away.

Protocol C: The "Sledgehammer" (Acid Chloride)

Best for: Non-nucleophilic amines (e.g., nitro-anilines, sulfonamides) or sterically hindered partners where HATU/T3P fail.

Reagents
  • Reagent: Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (excess).

  • Catalyst: DMF (1-2 drops).

  • Solvent: DCM (if soluble) or THF.[3]

Step-by-Step Procedure
  • Chlorination: Suspend the Indole acid in anhydrous DCM (or THF). Add catalytic DMF (critical for Vilsmeier-Haack type activation).

  • Addition: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

    • Observation: Gas evolution (CO/CO2) indicates reaction progress.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM/THF.

  • Coupling: Add this solution dropwise to a mixture of the Amine and Et3N (2.0 equiv) at 0°C.

  • Rationale: This converts the "lazy" electron-rich carboxylate into a highly reactive acid chloride, forcing the reaction with weak nucleophiles.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion (HATU) Indole solubility issues in reaction solvent.Switch solvent to DMSO or NMP. Ensure base (DIPEA) is fresh.
Dimerization Formation of symmetrical anhydride.Increase amine equivalents.[2] Ensure pre-activation time is not excessive (>30 min).
Guanidinium Adduct HATU reacting with Amine.[2]Strict Order of Addition: Acid + HATU + Base first. Stir 10 mins. Then add Amine.
Epimerization (If amine is chiral) Over-activation.Switch to Protocol B (T3P) or use TMP (Collidine) instead of DIPEA to reduce basicity.
Pathway Visualization: HATU Activation Mechanism

Understanding the activation step is crucial for troubleshooting.

Mechanism IndoleAcid Indole-6-COOH (Electron Rich) Deprotonation Base (DIPEA) Deprotonation IndoleAcid->Deprotonation Carboxylate Indole-6-COO- Deprotonation->Carboxylate ActiveEster O-At Active Ester (Activated Intermediate) Carboxylate->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Product Indole-6-Carboxamide ActiveEster->Product Nucleophilic Attack by Amine Amine Amine (R-NH2) Amine->Product

Figure 2: Mechanistic pathway of HATU activation. Note that the electron-rich nature of the indole requires full deprotonation to drive the attack on HATU.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6][7] Tetrahedron, 61(46), 10827-10852.

  • BenchChem Technical Support. (2025). "Amide Coupling Reactions with Electron-Rich Amines."

Sources

Reaction conditions for esterification of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Balancing Reactivity and Stability The esterification of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid presents a specific chemoselective challenge.[1][2][3][4] While indole carboxylic acids are generally stable, the presence of the 4-methoxy group (electron-donating) significantly increases the electron density of the indole core.[1][2][3]

  • Acid Sensitivity: Strong acid catalysts (standard Fischer esterification conditions) increase the risk of protonation at the C3 position, leading to dimerization or polymerization, a common failure mode for electron-rich indoles.[1]

  • Steric & Electronic Environment: The C6-carboxylic acid is relatively unhindered, but its conjugation with the indole nitrogen (via the benzene ring) reduces its electrophilicity compared to aliphatic acids.[1]

  • N-Methylation Status: Since the starting material is already N-methylated (1-methyl), the risk of competitive N-alkylation is eliminated, simplifying the base-promoted pathway.[1][2][3][4]

1.2 Recommended Strategy To maximize yield and purity, this protocol prioritizes Base-Promoted Nucleophilic Substitution (S_N2) over Acid-Catalyzed Fischer Esterification.[1][2][3][4]

  • Primary Protocol (Method A): Alkyl Halide Alkylation (MeI/Base).[1][3][4] This method avoids acidic conditions entirely, preventing acid-catalyzed decomposition of the electron-rich indole ring.[1][2][3][4]

  • Secondary Protocol (Method B): Modified Fischer Esterification.[1][3][4] Reserved for large-scale cost-optimization where chromatographic purification is feasible to remove oligomers.[1][2][3][4]

Part 2: Detailed Experimental Protocols

Method A: Base-Promoted Alkylation (The "Gold Standard" for Purity)

Best for: Medicinal chemistry scale (mg to g), high-purity requirements, and acid-sensitive substrates.[1][2][3][4]

Mechanism: Deprotonation of the carboxylic acid to form a carboxylate, followed by S_N2 attack on methyl iodide.

Reagents & Materials:

  • Substrate: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (1.0 equiv)

  • Electrophile: Iodomethane (MeI) (1.5 – 2.0 equiv)[1][3]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv for faster reaction)[1][2][3]

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous) or Acetone (for easier workup)[1][2][3]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

    • Note: DMF is preferred over acetone for solubility of the zwitterionic indole acid.[1][4]

  • Deprotonation: Add K₂CO₃ (2.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes.

    • Observation: The mixture may change color (often yellow/orange) as the carboxylate forms.[1][4]

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (MeI) (1.5 equiv) dropwise via syringe.[1][4]

    • Safety: MeI is a volatile alkylating agent.[3][4] Use a fume hood.[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1][2][3][4] The starting material (acid) will disappear; the ester is less polar (higher R_f).[1][3][4]

  • Quench & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).[1][4]

    • Wash the organic layer with Water (3x) to remove DMF and inorganic salts.[1][4]

    • Wash with Brine (1x).[1][3][4]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product is often pure enough (>95%).[1][3][4] If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→30% EtOAc in Hexanes).[1]

Expected Yield: 90–98%[1][2][3][4]

Method B: Modified Fischer Esterification (Scalable/Cost-Effective)

Best for: Multi-gram to kilogram scale where reagent cost (MeI, DMF) is a concern.[1][2][3]

Reagents:

  • Substrate: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid[1][2][3][4]

  • Solvent/Reagent: Methanol (anhydrous, large excess)[1][2]

  • Catalyst: Sulfuric Acid (H₂SO₄) (conc., 0.1 – 0.5 equiv) or Thionyl Chloride (SOCl₂) (1.1 equiv)[1][3]

Step-by-Step Protocol (Thionyl Chloride Variant - "In Situ Acid Chloride"): This variant is preferred over H₂SO₄ as it generates anhydrous HCl in situ and drives the reaction via the acid chloride intermediate, which is more reactive.[1][2][3][4]

  • Setup: Dry flask, N₂ atmosphere, 0°C ice bath.

  • Solvent: Charge Methanol (0.1 M relative to substrate).

  • Activation: Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise to the cold methanol.

    • Caution: Exothermic reaction.[3][4] Generates HCl gas.[1][3][4] This forms the active reagent (MeO-S(O)Cl / HCl).[1][2][3][4] Stir for 15 mins.

  • Addition: Add the solid indole carboxylic acid (1.0 equiv) in portions.

  • Reflux: Heat the mixture to reflux (65°C) for 2–6 hours.

    • Critical Control: Do not overheat.[3][4] Monitor strictly by HPLC to stop the reaction immediately upon consumption of starting material to minimize oligomerization.[1][4]

  • Workup:

    • Concentrate the solvent to ~10% volume.[1][4]

    • Dilute with EtOAc.[1][3][4]

    • Carefully neutralize with Saturated NaHCO₃ (gas evolution).[1][3][4]

    • Separate layers, wash with brine, dry, and concentrate.[1]

Expected Yield: 80–90% (Lower due to potential side reactions).[1][3][4]

Part 3: Visualization & Workflow

Reaction Logic & Decision Tree

EsterificationWorkflow Start Substrate: 4-Methoxy-1-methyl-1H-indole-6-COOH Decision Select Methodology Start->Decision MethodA Method A: Base-Promoted (MeI/K2CO3) (Preferred for Purity) Decision->MethodA High Value / Small Scale MethodB Method B: Acid-Catalyzed (MeOH/SOCl2) (Preferred for Cost/Scale) Decision->MethodB Large Scale / Cost Sensitive ProcessA 1. Dissolve in DMF 2. Add K2CO3 (Deprotonate) 3. Add MeI (0°C -> RT) MethodA->ProcessA ProcessB 1. MeOH + SOCl2 (0°C) 2. Add Substrate 3. Reflux (Strict Monitoring) MethodB->ProcessB Product Product: Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate ProcessA->Product RiskA Risk: MeI Toxicity Control: Fume hood, quench ProcessA->RiskA ProcessB->Product RiskB Risk: Polymerization (Acid) Control: Time/Temp limit ProcessB->RiskB

Caption: Decision matrix for esterification based on scale and purity requirements. Method A is the standard recommendation for laboratory synthesis.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation or wet solvent.[1][2][3][4]Ensure DMF is anhydrous.[1][3][4] Increase K₂CO₃ to 3.0 equiv. Allow longer deprotonation time (30 min) before adding MeI.
Darkening/Tarry Mixture (Method B) Acid-catalyzed polymerization of electron-rich indole.[1][2][3][4]Reduce temperature from reflux to 40°C. Switch to Method A immediately.
N-Alkylation (Side Product) Not applicable for this substrate.[1][2][3][4]The substrate is already 1-methylated.[1][2][3][4] If using 1H-indole precursor, Method A will methylate the nitrogen.[1][2][3][4]
Hydrolysis during Workup Basic workup too harsh or prolonged.[3][4]Keep NaHCO₃ washes brief and cold.[1][4] Do not use NaOH for neutralization.[3][4]

Part 5: References

  • ChemicalBook. (2025).[3][4] 4-Methoxy-6-indole carboxylic acid methyl ester - Product Properties and Synthesis. Retrieved from [1][3]

  • PubChem. (2025).[3][4] Methyl 4-methoxy-1H-indole-6-carboxylate | C11H11NO3.[1][2][3][4] National Library of Medicine.[1][4] Retrieved from [1][3]

  • Organic Chemistry Portal. (2024).[3][4] Synthesis of Carboxylic Esters - General Protocols. Retrieved from [1][3]

  • Der Pharma Chemica. (2011). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.[1][4] Retrieved from

  • Chem-Impex. (2025).[1][2][3][4] 4-Methoxy-6-indole carboxylic acid methyl ester - Applications.[1][2][3][4][5][6] Retrieved from

Sources

Using 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Utilizing 4-Methoxy-1-methyl-1H-indole-6-carboxylic Acid in the Synthesis of Schweinfurthin Amide Isosteres

Strategic Rationale & Scaffold Design

In modern medicinal chemistry, the optimization of natural product leads often requires the strategic replacement of metabolically labile or physicochemically suboptimal functional groups. The schweinfurthins—a family of prenylated stilbenes isolated from Macaranga schweinfurthii—exhibit potent, differential cytotoxicity against glioblastoma, melanoma, and renal cancer cell lines[1]. However, the central stilbene olefin in the natural scaffold is highly lipophilic and susceptible to photoisomerization.

To circumvent these liabilities, researchers have successfully developed amide isosteres of schweinfurthin-based stilbenes[2]. The amide linkage preserves the required transoid geometry due to its partial double-bond character while significantly enhancing aqueous solubility and polarity[3].

Within this synthetic strategy, 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (CAS: 40990-58-7) serves as a critical, highly specialized building block[2]. Its structural features provide distinct pharmacological advantages:

  • N-Methylation: Masks the indole nitrogen's hydrogen bond donor capacity, thereby lowering the polar surface area (PSA) and enhancing passive membrane permeability.

  • 4-Methoxy Substitution: Acts as a hydrogen bond acceptor and provides the necessary steric bulk to mimic the oxygenated A-ring (hexahydroxanthene core) of the native schweinfurthin scaffold[2].

  • 6-Carboxylic Acid: Provides a versatile, highly reactive handle for divergent amide coupling, allowing the indole to serve as either the acyl donor or, following a Curtius rearrangement, the amine acceptor[2].

Biological Target: The Schweinfurthin Pathway

Understanding the downstream effects of the synthesized isosteres is critical for assay development. Schweinfurthins and their active isosteres operate via a highly distinct mechanism of action compared to standard chemotherapeutics. They selectively disrupt trans-Golgi-network (TGN) trafficking, which subsequently inhibits mTOR and AKT signaling pathways without affecting ERK phosphorylation[1].

This disruption triggers a cascade of cellular stress responses. In sensitive cell lines (e.g., SF-295 glioblastoma), the compounds induce severe Endoplasmic Reticulum (ER) stress, marked by the phosphorylation of eukaryotic initiation factor-2α (eIF2α)[4]. This culminates in apoptosis, validated by the cleavage of Caspase-9 and poly-ADP-ribose polymerase (PARP)[5]. Furthermore, recent immunological profiling reveals that these compounds induce Immunogenic Cell Death (ICD), characterized by rapid, caspase-independent cell surface calreticulin (CRT) exposure, which promotes tumor phagocytosis by dendritic cells[4].

G A Schweinfurthin Amide Isostere (Indole Scaffold) B Trans-Golgi Network (TGN) Trafficking A->B Disrupts C mTOR / AKT Signaling B->C Inhibits D ER Stress & eIF2α Phosphorylation B->D Induces E Apoptosis (Caspase-9 / PARP) C->E Promotes D->E Promotes F Immunogenic Cell Death (CRT Exposure) D->F Triggers

Figure 1: Mechanistic pathway of Schweinfurthin isosteres targeting TGN trafficking and inducing ICD.

Synthetic Workflows & Methodologies

To generate a comprehensive library of amide isosteres, the 4-methoxy-1-methyl-1H-indole-6-carboxylic acid scaffold can be routed through two divergent synthetic pathways: Direct Amide Coupling (Route A) or Curtius Rearrangement followed by reverse coupling (Route B)[2].

Synth SM 4-Methoxy-1-methyl-1H- indole-6-carboxylic acid RouteA Route A: Direct Coupling (EDC, DMAP) SM->RouteA RouteB Route B: Curtius Rearrangement (DPPA, Et3N) SM->RouteB ProdA Amide Isostere Type I RouteA->ProdA + R-NH2 IntB 4-Methoxy-1-methyl- 1H-indol-6-amine RouteB->IntB Reflux ProdB Amide Isostere Type II IntB->ProdB + R-COOH EDC, DMAP

Figure 2: Divergent synthetic workflows utilizing the indole-6-carboxylic acid building block.

Protocol A: Direct Amide Coupling (Type I Isosteres)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). EDC is selected over HATU/DCC because its urea byproduct is water-soluble, allowing for a self-validating, chromatography-free preliminary workup via simple aqueous washing[2]. DMAP acts as a nucleophilic catalyst, which is essential when coupling sterically hindered or electronically deactivated amines.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 4-methoxy-1-methyl-1H-indole-6-carboxylic acid (1.0 equiv, e.g., 20 mg, 97 μmol) and the target amine (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Activation: Add EDC hydrochloride (3.0 equiv) and DMAP (0.2 equiv) sequentially to the stirred solution at room temperature[2].

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the consumption of the carboxylic acid via TLC (Hexanes/EtOAc, 1:1).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Separate the organic layer and extract the aqueous layer three times with CH₂Cl₂.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the Type I amide isostere.

Protocol B: Curtius Rearrangement to 6-Aminoindole (Type II Isosteres)

When the reverse amide orientation is required, the carboxylic acid must be converted to an amine. Diphenylphosphoryl azide (DPPA) is used to generate an acyl azide in situ, which undergoes a thermally-driven Curtius rearrangement to an isocyanate. Subsequent hydrolysis yields the desired 4-methoxy-1-methyl-1H-indol-6-amine[2].

Step-by-Step Procedure:

  • Azide Formation: Charge an oven-dried flask with 4-methoxy-1-methyl-1H-indole-6-carboxylic acid (1.0 equiv) in anhydrous benzene or toluene (0.01 M). Note: Toluene is recommended over benzene for modern scale-up due to lower toxicity.

  • Reagent Addition: Add triethylamine (10.0 equiv) followed by the dropwise addition of DPPA (10.0 equiv) via syringe at room temperature[2]. Stir for 15 minutes.

  • Thermal Rearrangement: Fit the flask with a reflux condenser and heat the mixture to reflux (80°C for benzene, 110°C for toluene) overnight under argon. The heat drives the expulsion of N₂ gas, forming the intermediate isocyanate.

  • Hydrolysis: Remove the solvent under reduced pressure. Dissolve the crude isocyanate residue in THF and add 1M aqueous NaOH (or water) to hydrolyze the isocyanate to the free amine. Stir for 2 hours at room temperature.

  • Isolation: Extract the mixture with EtOAc (3x). Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate 4-methoxy-1-methyl-1H-indol-6-amine. This amine can then be subjected to Protocol A using a complementary carboxylic acid[2].

Quantitative Data & Reaction Optimization

The table below summarizes the expected physicochemical properties of the scaffold and the optimized reaction metrics for the protocols described above, providing a benchmark for synthetic validation.

Parameter / MetricValue / ConditionMechanistic Rationale
Scaffold MW 205.21 g/mol Low MW allows for fragment-based elaboration.
Scaffold CLogP ~1.8 - 2.1N-methylation optimizes lipophilicity for CNS penetration.
Direct Coupling Yield 65% - 85%Dependent on the nucleophilicity of the reacting amine. EDC/DMAP minimizes epimerization.
Curtius Rearrangement Yield 50% - 70%High equivalents of DPPA/Et₃N (10 eq) are required to drive the reaction to completion[2].
Solvent for Curtius Benzene / TolueneNon-nucleophilic solvent prevents premature trapping of the isocyanate intermediate.

References

  • Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes. Bioorganic & Medicinal Chemistry (PMC - PubMed Central). 2

  • Synthesis and Antimicrobial Activity of δ-Viniferin Analogues and Isosteres. MDPI. 3

  • Small molecule schweinfurthins selectively inhibit cancer cell proliferation and mTOR/AKT signaling by interfering with trans-Golgi-network trafficking. PMC - PubMed Central. 1

  • Schweinfurthin induces ICD without ER stress and caspase activation. Taylor & Francis.4

  • Calcium and P-glycoprotein independent synergism between schweinfurthins and verapamil. PMC - PubMed Central.5

Sources

Scalable synthesis methods for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a scalable, robust protocol for the synthesis of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR/FGFR targets) and GPCR ligands.[1]

While de novo construction of the indole core (via Fischer or Leimgruber-Batcho methods) is possible, it often suffers from poor regioselectivity (4- vs 6-substitution) and difficult chromatographic separations.[1] Therefore, this guide prioritizes the Functionalization Strategy , utilizing the commercially available Methyl 4-methoxy-1H-indole-6-carboxylate as the starting material.[1] This route offers the highest process reliability, yield consistency (>85% overall), and scalability for gram-to-kilogram production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize regiocontrol and minimize purification bottlenecks. The strategy relies on a "Protect-Alkylate-Deprotect" logic, although the starting ester serves as the "protection."

  • Step 1: N-Methylation. Selective alkylation of the indole nitrogen using methyl iodide (MeI) or dimethyl carbonate (DMC) under basic conditions.[1]

  • Step 2: Saponification. Controlled hydrolysis of the methyl ester to the free carboxylic acid without affecting the N-methyl or ether moieties.

Retrosynthesis Target Target: 4-Methoxy-1-methyl-1H-indole- 6-carboxylic acid Intermediate Intermediate: Methyl 4-methoxy-1-methyl- 1H-indole-6-carboxylate Target->Intermediate Hydrolysis (LiOH/THF) SM Starting Material: Methyl 4-methoxy-1H-indole- 6-carboxylate (CAS 41082-79-5) Intermediate->SM N-Methylation (MeI/Cs2CO3)

Figure 1: Retrosynthetic strategy focusing on the functionalization of the pre-formed indole core.

Detailed Experimental Protocol

Phase A: N-Methylation of Methyl 4-methoxy-1H-indole-6-carboxylate

Objective: Synthesize Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate. Scale: 10 g (Scalable to >100 g). Reaction Type: Nucleophilic Substitution (


).[1]

Materials:

  • Methyl 4-methoxy-1H-indole-6-carboxylate (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv) (Alternative: Dimethyl sulfate, though MeI is cleaner on this scale)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv) (Alternative: 
    
    
    
    in DMF, but
    
    
    offers faster kinetics)
  • N,N-Dimethylformamide (DMF), Anhydrous (10 vol)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with Methyl 4-methoxy-1H-indole-6-carboxylate (10.0 g, 48.7 mmol) and Cesium Carbonate (31.7 g, 97.4 mmol).

  • Solvation: Add anhydrous DMF (100 mL) under a nitrogen atmosphere. Stir at room temperature (20–25°C) for 15 minutes to form a suspension.

  • Addition: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (4.55 mL, 73.0 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: MeI is volatile and toxic; use a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2] Target: <1% starting material.

  • Workup:

    • Quench the reaction by pouring the mixture into ice-water (500 mL) with vigorous stirring.

    • The product typically precipitates as a solid. Filter the solid and wash with water (3 x 50 mL).

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Methanol/Water or flash chromatography (SiO2, 0-30% EtOAc in Hexanes) if necessary.

  • Yield Expectation: 9.6–10.2 g (90–95%). Off-white solid.

Phase B: Hydrolysis to 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Objective: Cleave the methyl ester to generate the final free acid. Reaction Type: Saponification.

Materials:

  • Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate (from Phase A)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Tetrahydrofuran (THF) (5 vol)

  • Water (5 vol)

  • Methanol (2 vol)

Procedure:

  • Setup: Dissolve the intermediate ester (10.0 g, 45.6 mmol) in THF (50 mL) and Methanol (20 mL).

  • Reagent Prep: Prepare a solution of

    
      (5.74 g, 136.8 mmol) in Water  (50 mL).
    
  • Reaction: Add the aqueous base solution to the organic mixture. Stir the biphasic mixture vigorously at 40–50°C for 4–6 hours.

    • IPC: Monitor by HPLC.[2] The ester peak should disappear, replaced by the more polar acid peak.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF and Methanol (bath temp <45°C).

    • Dilute the remaining aqueous residue with water (50 mL).

    • Cool to 0–5°C.

    • Slowly acidify to pH 3–4 using 1M HCl or 10% Citric Acid. Note: The product will precipitate as a thick solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 30 mL) and minimal cold heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours to constant weight.

  • Yield Expectation: 8.4–8.9 g (90–95%). White to pale yellow powder.[3]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of DeviationMitigation
Temperature (Step 1) 0°C

25°C
High temp (>40°C) causes MeI loss and potential C-alkylation byproducts.[1]Keep cold during addition; use reflux condenser if ambient temp is high.
Base Stoichiometry (Step 1) 2.0 equivInsufficient base leads to incomplete conversion; Excess is generally tolerated.[1]Use 2.0 eq standard;

is preferred for solubility.
pH Adjustment (Step 2) pH 3–4pH < 2 may protonate the methoxy oxygen or cause degradation; pH > 5 retains salt.[1]Use a calibrated pH meter; add acid slowly.
Water Content (Step 1) AnhydrousWater competes with Indole-N for alkylation (low risk but reduces yield).[1]Use anhydrous DMF; dry starting material.

Analytical Characterization (Expected Data)

Target Molecule: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid Formula:


MW:  219.24  g/mol 
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.60 (s, 1H, -COOH)
      
    • 
       7.95 (s, 1H, H-7)
      
    • 
       7.45 (d, J=3.0 Hz, 1H, H-2)
      
    • 
       7.15 (s, 1H, H-5)
      
    • 
       6.55 (d, J=3.0 Hz, 1H, H-3)
      
    • 
       3.95 (s, 3H, -OMe)
      
    • 
       3.82 (s, 3H, N-Me)
      
  • LC-MS: ESI+ m/z = 220.1 [M+H]+.

  • Appearance: White to off-white crystalline solid.

Scalability & Safety Assessment

This protocol is classified as Level 1 Scalability (Direct transfer to Kilo-Lab).

  • Exotherm Control: The addition of MeI is exothermic. On a >100g scale, active cooling is required.

  • Methyl Iodide: A known carcinogen and alkylating agent.[1] For large-scale manufacturing, consider replacing with Dimethyl Carbonate (DMC) with a catalyst (DABCO or TBAI) at reflux to improve safety profiles (Green Chemistry).

  • Waste Streams: The aqueous waste from Step 1 contains cesium/iodide salts; dispose of according to halogenated waste protocols.[1]

Visual Workflow

Workflow cluster_0 Phase A: N-Methylation cluster_1 Phase B: Hydrolysis Start Start: Indole Ester + Cs2CO3 in DMF AddMeI Add MeI (0°C, 20 min) Start->AddMeI React1 Stir RT (2-4h) IPC: <1% SM AddMeI->React1 Quench Quench in Ice/Water Filter Solid React1->Quench Dissolve Dissolve Solid in THF/MeOH Quench->Dissolve Intermediate (>90% Yield) AddBase Add LiOH(aq) Heat 45°C (4h) Dissolve->AddBase Acidify Evaporate Solvents Acidify to pH 3-4 AddBase->Acidify Final Filter & Dry Target Acid Acidify->Final

Figure 2: Process flow diagram for the two-step synthesis.

References

  • Synthesis of Indole-6-carboxylates

    • Title: "Methyl indole-4-carboxylate and related esters via Pd-catalyzed cycliz
    • Source: Organic Syntheses, Coll. Vol. 10, p.520 (2004).
    • URL:[Link]

  • Leimgruber-Batcho Indole Synthesis (General Methodology)

    • Title: "The Batcho-Leimgruber Indole Synthesis."[4][5][6][7]

    • Source: Organic Reactions, 2004.
    • URL:[Link]

  • Commercial Availability of Core Scaffold

    • Title: "Methyl 4-methoxy-1H-indole-6-carboxyl
    • Source: PubChem (NIH).
    • URL:[Link]

  • N-Methylation Protocols for Indoles

    • Title: "Practical Methodologies for the Synthesis of Indoles."
    • Source: Chemical Reviews, 2006, 106, 7, 2875–2911.
    • URL:[Link]

  • Scale-Up of Carboxylic Acids

    • Title: "Practical scale up synthesis of carboxylic acids..."
    • Source: RSC Advances, 2021.
    • URL:[Link]

Sources

Application Note: Strategies for the Regioselective Functionalization of the C6 Position in 4-methoxy-1-methylindoles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic functionalization of the C6 position of 4-methoxy-1-methylindoles, a key scaffold in medicinal chemistry.

Introduction: The Strategic Importance of C6-Functionalized Indoles

The indole nucleus is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its unique electronic properties and versatile synthetic handles have made it a cornerstone of drug discovery programs. While functionalization of the electron-rich pyrrole ring at the C2 and C3 positions is well-established, regioselective modification of the benzene portion (C4-C7) presents a significant synthetic challenge.[2] This is due to the lower intrinsic reactivity of these positions. However, achieving such selectivity is a highly sought-after goal, as it unlocks novel chemical space and allows for the fine-tuning of a molecule's pharmacological profile.

The 4-methoxy-1-methylindole scaffold is of particular interest. The methoxy group, a common substituent in approved drugs, can significantly influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[3] The N-methylation prevents undesired N-H reactivity and can enhance metabolic stability. Functionalization at the C6 position, in particular, allows for the introduction of diverse substituents that can project into new regions of a target's binding pocket, potentially leading to enhanced potency, selectivity, or novel mechanisms of action.

This application note provides a comprehensive guide to the synthesis and subsequent C6-functionalization of 4-methoxy-1-methylindole. It details field-proven protocols for halogenation and transition-metal-catalyzed cross-coupling reactions, explaining the causality behind experimental choices to ensure reproducible and scalable results for drug development professionals.

Section 1: Synthesis of the Core Scaffold: 4-methoxy-1-methylindole

A reliable supply of the starting material is paramount. The following two-step protocol provides a robust method for synthesizing 4-methoxy-1-methylindole, beginning with the reductive cyclization of a nitroaromatic precursor to form 4-methoxyindole, followed by a standard N-methylation.

Protocol 1.1: Synthesis of 4-methoxy-1H-indole

This procedure is adapted from established methods involving the reductive cyclization of a substituted nitrostyrene derivative.[4]

Workflow:

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 1-methoxy-2-methyl-3-nitrobenzene B DMF-DMA, Pyrrolidine A->B Reflux C 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine B->C D Activated Zinc, Acetic Acid C->D 20-30°C E 4-methoxy-1H-indole D->E

Caption: Synthesis of 4-methoxy-1H-indole.

Materials & Reagents:

  • 1-methoxy-2-methyl-3-nitrobenzene

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Zinc powder (activated)

  • Acetic Acid

  • 0.5N HCl, Anhydrous Ethanol, Diethyl Ether

  • Ethyl Acetate (EtOAc), Saturated NaHCO₃ solution, Saturated NaCl solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Enamine Formation: To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in DMF (100 mL), add DMF-DMA (8.74 mL) and pyrrolidine (5.44 mL). Heat the mixture to reflux for 3 hours.[4]

  • Work-up 1: Concentrate the mixture to half its volume under reduced pressure. Pour the residue into a separatory funnel containing diethyl ether and water. Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous MgSO₄. Evaporate the solvent to yield the crude enamine intermediate.

  • Zinc Activation: Prepare activated zinc by stirring zinc powder (150 g) in 0.5N HCl (500 mL) for 1 hour. Filter the zinc, wash with water until the pH is neutral, then wash with anhydrous ethanol and diethyl ether. Dry thoroughly.

  • Reductive Cyclization: Dissolve the crude enamine from step 2 (10 g) in acetic acid (46 mL). To this solution, add the activated zinc (31.6 g) portion-wise, maintaining the internal temperature between 20-30 °C using an ice bath.

  • Reaction Completion: Stir the mixture at room temperature for 30 minutes after the addition is complete.

  • Work-up 2: Filter the reaction mixture. Extract the filtrate with EtOAc. Wash the combined organic phases sequentially with saturated NaHCO₃ solution and saturated NaCl solution. Dry over anhydrous MgSO₄ and evaporate the solvent.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: cyclohexane/EtOAc gradient) to afford pure 4-methoxy-1H-indole.

Protocol 1.2: N-Methylation to 4-methoxy-1-methylindole

This protocol uses a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source. This method is highly efficient for N-alkylation of indoles.[5][6]

Materials & Reagents:

  • 4-methoxy-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Water, Diethyl Ether, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.

  • Indole Addition: Add a solution of 4-methoxy-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography or recrystallization to yield 4-methoxy-1-methylindole as a solid.[7]

Section 2: C6-Halogenation: A Versatile Entry Point

Halogenated indoles are powerful intermediates, serving as precursors for a wide array of transition-metal-catalyzed cross-coupling reactions.[8][9] Direct halogenation of the indole core often leads to mixtures of products due to the high reactivity of the C3 position. Therefore, achieving C6 selectivity requires careful control of reagents and conditions, often by deactivating the pyrrole ring.

Protocol 2.1: Regioselective C6-Bromination

This protocol employs N-bromosuccinimide (NBS), a common and easy-to-handle brominating agent. The regioselectivity is achieved by performing the reaction in a non-polar solvent at controlled temperatures, which favors electrophilic substitution on the benzene ring over the more nucleophilic pyrrole ring.

Workflow:

A 4-methoxy-1-methylindole B N-Bromosuccinimide (NBS) Acetonitrile, 0°C to RT A->B Electrophilic Aromatic Substitution C 6-bromo-4-methoxy-1-methylindole B->C

Caption: C6-Bromination of 4-methoxy-1-methylindole.

Materials & Reagents:

  • 4-methoxy-1-methylindole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate (EtOAc), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-methoxy-1-methylindole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask protected from light. Cool the solution to 0 °C.

  • Bromination: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the cold solution over 15 minutes. The reaction is often rapid.

  • Monitoring: Stir the mixture at 0 °C and monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Work-up: Dilute the mixture with water and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc) to isolate 6-bromo-4-methoxy-1-methylindole.

ParameterCondition/ObservationCausality & Rationale
Reagent N-Bromosuccinimide (NBS)A mild electrophilic bromine source. Its use avoids the hazards of liquid bromine and often provides higher selectivity.
Solvent AcetonitrileA polar aprotic solvent that solubilizes the starting material and reagent while moderating reactivity.
Temperature 0 °C to RTStarting at low temperature controls the reaction rate, minimizing the formation of di-substituted or other undesired byproducts.
Quench Na₂S₂O₃ solutionEssential for neutralizing any excess NBS or free bromine, preventing further reaction during work-up.

Section 3: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

With the C6-bromo derivative in hand, a vast array of carbon-carbon bonds can be formed using palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for their reliability, functional group tolerance, and broad scope.[9]

Protocol 3.1: Suzuki-Miyaura Coupling for C6-Arylation

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide and is one of the most widely used C-C bond-forming reactions.[10][11][12]

Workflow:

A 6-bromo-4-methoxy- 1-methylindole C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) A->C B Arylboronic Acid (or Pinacol Ester) B->C D 6-aryl-4-methoxy- 1-methylindole C->D Cross-Coupling

Caption: Suzuki-Miyaura Coupling at the C6 position.

Materials & Reagents:

  • 6-bromo-4-methoxy-1-methylindole

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 6-bromoindole (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:EtOH:H₂O).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 6-aryl product.

Protocol 3.2: Sonogashira Coupling for C6-Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear, rigid linkers into a molecular scaffold.[13][14][15] The reaction is typically co-catalyzed by palladium and copper salts.[16]

Materials & Reagents:

  • 6-bromo-4-methoxy-1-methylindole

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), used as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 6-bromoindole (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Reagent Addition: Add the solvent (e.g., THF) and the amine base (e.g., TEA). Stir for 10 minutes to form a homogenous solution. Add the terminal alkyne (1.2 eq.) via syringe.

  • Heating: Heat the reaction to a temperature between room temperature and 60 °C, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography on silica gel.

ReactionCatalyst SystemKey ReagentsTypical YieldsScope & Considerations
Suzuki-Miyaura Pd(0) or Pd(II) precatalystBoronic acids/esters, Base60-95%Tolerates a wide range of functional groups on the boronic acid. Sensitive to steric hindrance near the coupling site.
Sonogashira Pd(0)/Cu(I)Terminal alkynes, Amine base70-98%Highly efficient for terminal alkynes. Can be sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling).

Section 4: Emerging Strategies: Direct C-H Functionalization

While the halogenation-coupling sequence is robust, modern synthetic chemistry aims for greater efficiency through direct C-H functionalization.[17][18] These methods bypass the pre-functionalization step, offering a more atom-economical route.

Recent advances have shown that directing groups or specific catalytic systems can achieve C6 functionalization directly. For instance, copper-catalyzed methods using a directing group on the indole nitrogen have been reported to selectively arylate the C6 position.[19] Similarly, Brønsted acid catalysis can facilitate the reaction of 2,3-disubstituted indoles with specific electrophiles at the C6 position.[1] While a detailed protocol for 4-methoxy-1-methylindole is highly substrate-specific, these approaches represent the cutting edge of indole functionalization and should be considered for library synthesis and lead optimization campaigns.[20]

Conclusion

The C6 position of the 4-methoxy-1-methylindole scaffold is a strategic site for introducing molecular diversity in drug discovery programs. This application note provides a validated, two-step synthesis of the core structure. Furthermore, it details robust and scalable protocols for the regioselective C6-bromination and subsequent palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methodologies provide a reliable foundation for researchers, scientists, and drug development professionals to access a wide range of novel C6-functionalized indole derivatives, paving the way for the discovery of next-generation therapeutics.

References

Sources

Application Note: Strategic Utilization of 4-Methoxy-1-methyl-1H-indole-6-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic handling, preparation, and downstream functionalization of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid . As a highly functionalized indole scaffold, this compound serves as a critical bioisostere in the development of anticancer agents (specifically Schweinfurthin analogues) and kinase inhibitors. Its unique substitution pattern—combining an electron-donating methoxy group at C4 with a reactive carboxylic acid handle at C6—offers distinct electronic properties that modulate potency and metabolic stability in drug candidates.

This guide provides validated protocols for:

  • Scaffold Preparation: Hydrolysis of the methyl ester precursor.

  • Amide Coupling: Synthesis of peptidomimetics and stilbene isosteres.

  • Nitrogen Insertion: Curtius rearrangement to access 6-aminoindole derivatives (privileged kinase inhibitor scaffolds).

Chemical Profile & Structural Logic[1]

The 4-methoxy-1-methyl-1H-indole-6-carboxylic acid scaffold presents a "push-pull" electronic system. The C4-methoxy group donates electron density into the indole ring, potentially increasing the nucleophilicity at C3, while the C6-carboxylic acid provides a versatile attachment point for pharmacophores.

PropertySpecification
IUPAC Name 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Key Precursor Methyl 4-methoxy-1H-indole-6-carboxylate (CAS: 41082-79-5)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water (acid form)
pKa (Calc.) ~4.5 (Carboxylic Acid)
Structural Significance in Drug Design[3][4]
  • C6-Position: Ideal vector for extending into solvent-exposed regions of a binding pocket (e.g., in ATP-competitive kinase inhibitors).

  • C4-Methoxy: Often improves metabolic stability by blocking potential hydroxylation sites or acting as a hydrogen bond acceptor.

  • N1-Methyl: Prevents acting as a hydrogen bond donor, improving membrane permeability compared to the N-H analog.

Synthetic Pathways & Logic

The following diagram illustrates the strategic workflow for preparing and utilizing this scaffold.

SyntheticWorkflow Precursor Methyl 4-hydroxy-1H-indole-6-carboxylate Intermediate1 Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate Precursor->Intermediate1 1. NaH, DMF 2. MeI (Methylation) TargetAcid 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (The Core Intermediate) Intermediate1->TargetAcid LiOH, THF/H2O (Hydrolysis) AmideProduct Amide Derivatives (Schweinfurthin Isosteres) TargetAcid->AmideProduct Amine, Coupling Agent (Amidation) AmineProduct 6-Aminoindole Derivatives (Kinase Scaffolds) TargetAcid->AmineProduct DPPA, TEA, Reflux (Curtius Rearrangement)

Figure 1: Synthetic workflow transforming the precursor ester into the active acid intermediate, followed by divergence into amide or amine functionalized drug candidates.[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of the Core Acid

Objective: Isolate high-purity 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid from its ester precursor. Rationale: Commercial sources often supply the methyl ester. Controlled hydrolysis prevents decarboxylation or degradation of the electron-rich indole ring.

Reagents:

  • Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH[3]·H₂O) (2.0 equiv)

  • Solvent: THF/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the methyl ester (e.g., 47.8 mg, 0.22 mmol) in THF (1 mL).

  • Activation: Add a solution of LiOH·H₂O (18 mg, 0.44 mmol) in water (1 mL) dropwise to the stirring THF solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (RT) for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the ester peak.

  • Workup:

    • Wash the reaction mixture with saturated aqueous NH₄Cl (neutralization).

    • Separate phases.[3][4][5] Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL).[5]

    • Note: The product is an acid; ensure the aqueous layer pH is slightly acidic (~pH 4-5) to favor extraction into the organic phase.

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Quantitative conversion is typical. The product usually precipitates as a solid.

Protocol B: Amide Coupling (Schweinfurthin Isostere Synthesis)

Objective: Couple the C6-acid with complex amines to generate bioactive amides. Context: This protocol is adapted from the synthesis of Schweinfurthin analogues, where the indole replaces a resorcinol ring to improve solubility [1].

Reagents:

  • Core Acid (from Protocol A) (1.0 equiv)

  • Target Amine (1.0–1.2 equiv)

  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv)

  • Base: DIPEA or TEA (3.0 equiv)

  • Solvent: Anhydrous DMF[1][3]

Step-by-Step Methodology:

  • Activation: Dissolve the Core Acid in anhydrous DMF under Nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU (or chosen coupling agent). Stir for 10 minutes to form the activated ester.

  • Addition: Add the Target Amine (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO₃, and Brine. Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

Protocol C: Curtius Rearrangement (Synthesis of 6-Aminoindoles)

Objective: Convert the C6-carboxylic acid into a C6-primary amine. Significance: 6-Aminoindoles are critical intermediates for urea-based kinase inhibitors (e.g., targeting VEGFR or Raf). This transformation replaces the carbon connection with a nitrogen connection [1].

Reagents:

  • Core Acid (from Protocol A) (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.0 equiv)

  • Triethylamine (TEA) (1.0 equiv)

  • Solvent: Anhydrous Benzene or Toluene (Note: Toluene is preferred for safety)

  • Quench: Water or tert-Butanol (for Boc-protection)

Step-by-Step Methodology:

  • Setup: Charge an oven-dried flask with the Core Acid (e.g., 31 mg, 0.15 mmol) and anhydrous Toluene (15 mL).

  • Reagent Addition: Add TEA (210 µL, 1.50 mmol) followed by the dropwise addition of DPPA (326 µL, 1.50 mmol).

  • Acyl Azide Formation: Stir at RT for 15–30 minutes.

  • Rearrangement: Fit the flask with a reflux condenser and heat to reflux (approx. 80–110°C) for 2–4 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Hydrolysis (to Free Amine):

    • Cool to RT. Add water (excess) and reflux for an additional 1 hour to hydrolyze the isocyanate to the amine.

    • Alternative: Add tert-butanol and reflux to trap the isocyanate as the Boc-protected amine (often easier to purify).

  • Isolation: Remove solvent under reduced pressure. Dissolve residue in EtOAc/THF, wash with brine, and purify via prep-HPLC or column chromatography.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Hydrolysis Incomplete solubility in THF/Water.Add Methanol to the solvent system (THF/MeOH/H₂O 2:1:1) to improve homogeneity.
Decarboxylation Excessive heat during workup.Keep rotary evaporator bath <40°C. Store the acid at -20°C.
Curtius "Stalling" Moisture in solvent reacting with DPPA.Ensure Toluene is dried over molecular sieves. Perform under strict N₂ atmosphere.
NMR Impurities Trapped DMF in amide coupling.Wash organic phase 3x with 5% LiCl solution during workup.

References

  • Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes. Source: Beutler, J. A., et al. Journal of Natural Products. (2017). Context: Describes the synthesis of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (Compound 30) and its conversion to amides and amines.

  • PubChem Compound Summary: Methyl 4-methoxy-1H-indole-6-carboxylate. Source: National Library of Medicine. Context: Physical properties and identifiers for the ester precursor.[6]

  • Application Notes for Large-Scale Synthesis of Indole Carboxylates. Source: BenchChem.[7] Context: General protocols for indole ester hydrolysis and Vilsmeier-Haack functionalization.

Sources

Solvent selection for reactions involving 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for 4-Methoxy-1-methyl-1H-indole-6-carboxylic Acid

Executive Summary & Chemical Context

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is a "privileged scaffold" in medicinal chemistry, frequently serving as a core intermediate for kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structural features dictate specific solubility and reactivity challenges:

  • 1-Methyl Group: Eliminates the N-H acidity, improving lipophilicity compared to the parent indole but reducing hydrogen bond donation capability.

  • 4-Methoxy Group: Provides electron density to the indole ring (activating the C3 position) and often acts as a metabolic block or selectivity filter in protein binding.

  • 6-Carboxylic Acid: The primary synthetic handle, typically engaged in amide couplings or esterifications. It creates a strong crystal lattice via intermolecular hydrogen bonding (dimerization), leading to poor solubility in non-polar solvents.

This guide moves beyond "standard" DMF/DCM protocols, offering a logic-driven approach to solvent selection that balances solubility, reactivity, and Green Chemistry principles (E-E-A-T).

Physicochemical Profile & Solvent Screening

The primary challenge with this substrate is overcoming the lattice energy of the carboxylic acid dimer while avoiding solvents that compete with reagents.

Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility RatingSuitabilityTechnical Notes
Dipolar Aprotic DMF, DMSO, NMPExcellent HighStandard: Breaks H-bonds effectively. Drawback: High boiling points make removal difficult; potential toxicity (DMF/NMP).
Green Ethers 2-MeTHF , CPMEGood Recommended Green Choice: 2-Methyltetrahydrofuran (2-MeTHF) offers higher boiling points than THF and separates cleanly from water, aiding workup.
Chlorinated DCM, DCEModerateModerateGood for small scale, but poor solubility for the free acid without base. Environmental concerns.
Alcohols Methanol, EthanolGoodLow (for coupling)Nucleophilic solvent; interferes with activated esters. Excellent for esterification or recrystallization.
Hydrocarbons Toluene, HexanePoorLowAnti-solvent. Useful for precipitating the product during purification.

Decision Logic: Selecting the Right Solvent

The following decision tree illustrates the logical flow for selecting a solvent based on the specific reaction type and downstream processing requirements.

SolventSelection Start Reaction Type? Amide Amide Coupling (6-COOH functionalization) Start->Amide Ester Esterification Start->Ester C3Func C3-Functionalization (e.g., Vilsmeier-Haack) Start->C3Func GreenCheck Green/Scale-up Priority? Amide->GreenCheck MeOH Solvent: Methanol (Reagent: H2SO4 or SOCl2) Ester->MeOH DCM Solvent: DCM or DCE (Controlled Temp) C3Func->DCM SolubilityCheck High Solubility Required? GreenCheck->SolubilityCheck No MeTHF Solvent: 2-MeTHF (Rec: Use T3P reagent) GreenCheck->MeTHF Yes SolubilityCheck->MeTHF No (Standard) DMF Solvent: DMF or NMP (Rec: HATU/DIPEA) SolubilityCheck->DMF Yes (Stubborn substrate)

Figure 1: Decision matrix for solvent selection based on reaction type and process constraints.

Detailed Protocols

Protocol A: Green Amide Coupling (The "Self-Validating" System)

Objective: Couple 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid with a secondary amine using 2-MeTHF and T3P (Propylphosphonic anhydride). Why T3P/2-MeTHF? T3P is non-toxic and water-soluble. 2-MeTHF is derived from renewable resources and forms a biphasic system with water, allowing the byproduct to be washed away without extraction steps.

Materials:

  • Substrate: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Solvent: 2-MeTHF (anhydrous)

  • Base: Pyridine or DIPEA (2.5 equiv)

  • Reagent: T3P (50% w/w in 2-MeTHF or EtOAc, 1.5 equiv)

Step-by-Step Workflow:

  • Dissolution (Visual Check): Charge the indole acid and 2-MeTHF (10 volumes) into the reactor. Add the base. Validation: The slurry should become a clear solution or a fine suspension as the carboxylate salt forms.

  • Activation: Cool to 0°C. Add T3P solution dropwise. Mechanistic Insight: T3P activates the acid to a mixed anhydride. Low temperature prevents epimerization (if chiral amines are used) and background hydrolysis.

  • Coupling: Add the amine. Warm to Room Temperature (20-25°C). Stir for 2-4 hours.

  • Monitoring (TLC/LCMS):

    • TLC Eluent: 5% MeOH in DCM.

    • Observation: The starting material (baseline/low Rf) should disappear. The product will be less polar (higher Rf).

  • Workup (The "Self-Cleaning" Step):

    • Add Water (5 volumes). Stir vigorously for 10 mins.

    • Phase Split: T3P byproducts (water-soluble phosphates) partition into the aqueous layer. Retain the organic (top) layer.

    • Acid Wash:[1] Wash organic layer with 0.5M HCl (removes unreacted amine and pyridine).

    • Base Wash: Wash organic layer with 10% NaHCO3 (removes unreacted indole acid).

  • Isolation: Dry organic layer (MgSO4), filter, and concentrate.

Protocol B: C3-Formylation (Vilsmeier-Haack)

Objective: Introduce an aldehyde at the C3 position. Solvent: DMF (Acts as both reagent and solvent).

  • Reagent Prep: Cool DMF (5 vol) to 0°C. Add POCl3 (1.1 equiv) dropwise. Stir 30 mins to form the Vilsmeier salt (chloroiminium ion).

  • Addition: Add solution of Indole substrate in DMF.

  • Reaction: Heat to 60°C for 2 hours. The 4-methoxy group activates the ring, making C3 highly nucleophilic.

  • Quench: Pour into ice/sodium acetate solution. The intermediate iminium salt hydrolyzes to the aldehyde.

Experimental Workflow Diagram

Workflow Input Indole Acid + Amine + Base Solvent Solvent: 2-MeTHF Input->Solvent Reaction Reaction 25°C, 3h Solvent->Reaction Reagent Reagent: T3P (50%) Reagent->Reaction Check LCMS Check (SM < 1%) Reaction->Check Check->Reaction Fail (Add time) Wash1 Wash: Water (Removes T3P byprod) Check->Wash1 Pass Wash2 Wash: 0.5M HCl (Removes Amine) Wash1->Wash2 Wash3 Wash: NaHCO3 (Removes Acid) Wash2->Wash3 Final Pure Product (Evaporation) Wash3->Final

Figure 2: Optimized Green Chemistry workflow for amide coupling using T3P and 2-MeTHF.

Troubleshooting & Expert Insights

  • Issue: Low Conversion in Amide Coupling.

    • Cause: Steric hindrance from the 1-methyl or 4-methoxy group (though 6-position is relatively open).

    • Solution: Switch solvent to DMF to increase concentration and temperature (up to 60°C). Switch coupling reagent to HATU (more reactive than T3P).

  • Issue: Product Oiling Out.

    • Cause: Product is too lipophilic for the solvent mixture.

    • Solution: If using 2-MeTHF, add a co-solvent like Heptane to induce crystallization, or switch to DCM for the reaction (though less green).

  • Safety Note: The 4-methoxy indole moiety is electron-rich. Avoid strong oxidizers which can cause oxidative polymerization of the indole ring.

References

  • Sherwood, J. et al. "Green solvents for the formation of amide linkages." Organic & Biomolecular Chemistry, 2016. [Link]

  • National Science Foundation (NSF). "Water: An Underestimated Solvent for Amide Bond-Forming Reactions." NSF Public Access Repository. [Link]

Sources

Application Note: Microwave-Assisted Amidation of 4-Methoxy-1-methyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Organic Synthesis (MAOS) Core Scaffold: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (CAS: 40990-58-7)[1]

Executive Summary & Strategic Context

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, GPCR ligands, and antiviral therapeutics. Specifically, 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid serves as a highly versatile building block[1]. However, the synthesis of amides from this specific carboxylic acid and sterically hindered or electronically deactivated amines is thermodynamically favorable but kinetically sluggish under conventional room-temperature conditions[2].

To overcome these kinetic barriers, this application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) combined with the uronium salt-based coupling reagent HATU . This synergistic approach drastically reduces reaction times from hours to minutes, maximizes yield, and suppresses epimerization or degradation of the indole core[3][4].

Mechanistic Rationale & Causality

Why HATU over EDC/HOBt?

The methoxy group at the 4-position of the indole ring exerts an electron-donating resonance effect, which can subtly deactivate the carboxylic acid at the 6-position toward nucleophilic attack. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected because it generates a highly reactive OAt-active ester intermediate[2]. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an neighboring-group effect, accelerating the nucleophilic attack of the amine via a hydrogen-bonded cyclic transition state[3].

Why Microwave Irradiation?

Microwave chemistry relies on dielectric heating. Polar solvents like N,N-Dimethylformamide (DMF) possess a high loss tangent (


), allowing them to rapidly absorb microwave energy and convert it into heat via dipolar polarization and ionic conduction[4]. This provides uniform, instantaneous superheating without the thermal wall effects of conventional oil baths, driving the kinetically slow amidation to completion in under 10 minutes[4].

Mechanism Acid Indole-6-carboxylic Acid Base DIPEA Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate OAtEster OAt-Active Ester Carboxylate->OAtEster + HATU HATU HATU Reagent HATU->OAtEster Amide Target Amide Bond OAtEster->Amide + Amine Amine Nucleophilic Amine Amine->Amide

Mechanistic pathway of HATU-mediated activation and amide bond formation.

Experimental Design & Workflow

To ensure a self-validating system, the protocol is designed with specific checkpoints. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile against the active ester[2]. DMF is chosen as the solvent for its excellent solubilizing properties for indole derivatives and its superior microwave absorption characteristics.

Workflow Start Indole-6-carboxylic Acid + Target Amine Activation Activation Phase HATU + DIPEA in DMF Start->Activation Mix Microwave Microwave Irradiation 100°C, 10 min Activation->Microwave Heat Workup Aqueous Workup Phase Separation Microwave->Workup Cool Purification Flash Chromatography Workup->Purification Extract Product Purified Amide (>95% Purity) Purification->Product Isolate

Workflow for the microwave-assisted amidation of indole-6-carboxylic acid.

Step-by-Step Methodology

Equipment Required: Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator), 10 mL microwave-safe sealed vials, LC-MS system.

Phase 1: Reagent Preparation & Activation
  • Weighing: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (102.6 mg, 0.50 mmol, 1.0 equiv)[1].

  • Coupling Reagent: Add HATU (228.1 mg, 0.60 mmol, 1.2 equiv)[2].

  • Solvation: Suspend the solid reagents in anhydrous DMF (3.0 mL).

  • Deprotonation: Add DIPEA (261 µL, 1.50 mmol, 3.0 equiv).

  • Pre-activation Checkpoint: Stir the mixture at room temperature for 2–3 minutes. Causality: This brief incubation allows the quantitative formation of the OAt-active ester before the amine is introduced, preventing side reactions between the amine and unreacted HATU (which can form guanidinium byproducts).

Phase 2: Amine Addition & Microwave Irradiation
  • Amine Introduction: Add the target primary or secondary amine (0.55 mmol, 1.1 equiv) to the activated solution.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain pressure generated by solvent expansion.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Time: 10 minutes[4]

    • Power: Dynamic mode (Max 50 W)

    • Stirring: High

    • Cooling: ON (Compressed air cooling post-reaction)

Phase 3: Workup & Purification
  • Quenching: Once the vial has cooled to <40 °C, uncap and dilute the mixture with Ethyl Acetate (15 mL).

  • Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic impurities.

    • 1M HCl (10 mL) to remove unreacted amine and DIPEA.

    • 5% aqueous LiCl (2 × 10 mL) to effectively partition and remove residual DMF.

    • Brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-Methoxy-1-methyl-1H-indole-6-carboxamide.

Quantitative Data & Optimization Summary

The following table demonstrates the empirical superiority of the microwave-assisted HATU protocol compared to conventional methodologies for this specific indole scaffold.

MethodCoupling ReagentsTemp (°C)TimeYield (%)Crude Purity (%)
ConventionalEDC/HOBt, DIPEA2516 h4281
ConventionalHATU, DIPEA258 h6588
MicrowaveEDC/HOBt, DIPEA10020 min7891
Microwave HATU, DIPEA 100 10 min 94 >98

Data Note: Yields represent isolated yields after silica gel chromatography. Purity determined by HPLC at 254 nm.

Troubleshooting & Self-Validation System

To ensure the trustworthiness of this protocol, implement the following self-validating analytical checkpoints:

  • Checkpoint 1 (Pre-Reaction): Analyze the starting 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid via LC-MS. The expected [M+H]⁺ is m/z 206.2.

  • Checkpoint 2 (Post-Activation): If the reaction fails, extract a 5 µL aliquot after Step 5. Quench into methanol and analyze via LC-MS. You should observe the mass of the methyl ester (formed by the reaction of the OAt-ester with methanol), confirming that the activation step was successful.

  • Checkpoint 3 (Guanidinium Formation): If LC-MS of the final product shows a mass corresponding to [Amine + 98 Da], the amine reacted directly with HATU. Solution: Ensure the 2-minute pre-activation step (Step 5) is strictly followed before adding the amine.

  • Checkpoint 4 (Desmethyl Degradation): Indoles with methoxy groups can undergo O-demethylation under harsh conditions. If an [M-14] peak is observed, reduce the microwave temperature to 85 °C.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: nih.
  • Title: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (Product Data)

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis & Yield Optimization of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Executive Summary & Route Selection

The synthesis of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid presents specific regiochemical challenges, primarily the correct placement of the 4-methoxy and 6-carboxylate substituents. While Fischer and Reissert syntheses are classical methods, they often suffer from poor regioselectivity or harsh conditions incompatible with electron-rich methoxy groups.

The Optimized Route: Leimgruber-Batcho Indole Synthesis For this specific substitution pattern, the Leimgruber-Batcho protocol is the industry "Gold Standard." It offers three distinct advantages:

  • Regiospecificity: The indole is constructed from a pre-functionalized o-nitrotoluene, guaranteeing the 4-OMe and 6-COOH positions.

  • Mild Conditions: Avoids the high-temperature acid catalysis of Fischer synthesis, preserving the methoxy ether.

  • Scalability: The enamine intermediate allows for easy purification before the critical cyclization step.

Target Workflow:

  • Enamine Formation: Condensation of Methyl 5-methoxy-4-methyl-3-nitrobenzoate with DMF-DMA.

  • Reductive Cyclization: Ring closure using Pd/C/H₂ or Zn/AcOH.

  • N-Methylation: Selective alkylation of the indole nitrogen.

  • Hydrolysis: Saponification of the methyl ester to the final acid.

Process Workflow Diagram

IndoleSynthesis Start Precursor: Methyl 3-methoxy-2-methyl-5-nitrobenzoate Step1 Step 1: Enamine Formation (DMF-DMA, 110°C) Start->Step1 Inter1 Intermediate: Enamine (Trans-styrene) Step1->Inter1 - MeOH Step2 Step 2: Reductive Cyclization (H2, Pd/C or Zn/AcOH) Inter1->Step2 Inter2 Intermediate: Methyl 4-methoxy-1H-indole-6-carboxylate Step2->Inter2 - 2 H2O Step3 Step 3: N-Methylation (MeI, NaH, DMF) Inter2->Step3 Inter3 Intermediate: Methyl 4-methoxy-1-methyl-1H-indole-6-carboxylate Step3->Inter3 SN2 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final Target: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid Step4->Final

Caption: Optimized Leimgruber-Batcho route for regioselective synthesis of the target indole.

Troubleshooting & Optimization Guide

Phase 1: Enamine Formation (The "Red" Step)

Reaction: o-Nitrotoluene derivative + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) → Enamine

Q: My reaction mixture turned dark red, but TLC shows significant starting material remaining after 12 hours. Why? A: The deep red color is characteristic of the enamine (due to conjugation with the nitro group) and forms immediately, but it does not indicate completion.

  • Root Cause: DMF-DMA hydrolyzes rapidly in the presence of moisture to form DMF and methanol, killing the reagent. Alternatively, the methanol byproduct from the reaction itself can inhibit the forward equilibrium.

  • Corrective Action:

    • Reagent Quality: Ensure DMF-DMA is fresh and stored under argon.

    • Temperature: The reaction must be driven by heat (typically 110–140°C) to distill off the methanol byproduct. Use a Dean-Stark trap or an open vessel with a steady argon stream to facilitate methanol removal.

    • Stoichiometry: Use 1.5 to 2.0 equivalents of DMF-DMA. If the reaction stalls, add a fresh portion (0.5 eq) and continue heating.

Phase 2: Reductive Cyclization (Indole Formation)

Reaction: Enamine + H₂/Pd-C → Indole

Q: I see the formation of a byproduct with M+2 mass (Indoline). How do I prevent over-reduction? A: Over-reduction to the dihydroindole (indoline) is a common risk when using high-pressure hydrogenation, especially with electron-rich rings like 4-methoxyindoles.

  • Optimization:

    • Switch Catalyst: If over-reduction is persistent with Pd/C, switch to Raney Nickel (mild conditions) or chemical reduction using Fe/AcOH (Iron powder in acetic acid). The Fe/AcOH method is chemically robust and rarely reduces the C2-C3 double bond.

    • Control H₂ Pressure: If using Pd/C, strictly limit pressure to 1 atm (balloon) and monitor closely. Stop immediately upon consumption of the red enamine.

Q: The yield is low (<50%) and the product is trapped in a black tar. A: This "tar" often results from the polymerization of the amino-styrene intermediate formed during reduction.

  • Solution: The cyclization must be faster than the polymerization.

    • For Catalytic Hydrogenation: Ensure high catalyst loading (10% w/w) to ensure rapid reduction of the nitro group directly to the amine, which then immediately cyclizes.

    • Workup: Filter the catalyst through Celite immediately. Do not let the crude amine sit; if using chemical reduction, drive the cyclization with mild heat (60-80°C).

Phase 3: N-Methylation

Reaction: Indole-NH + MeI + Base → N-Me Indole

Q: I am observing O-methylation or C-methylation byproducts. A: While 4-methoxyindoles are electron-rich, the N1 proton is still the most acidic (pKa ~16). However, the 4-OMe group increases electron density at C3, creating a risk of C3-methylation.

  • Protocol Refinement:

    • Base Selection: Use Sodium Hydride (NaH) in dry DMF at 0°C. NaH ensures irreversible deprotonation of the Nitrogen. Avoid weaker bases like K₂CO₃ in acetone if C-alkylation is observed, as the heterogeneous nature can lead to slow reaction and competing pathways.

    • Temperature: Keep the reaction at 0°C during Methyl Iodide (MeI) addition. Allow to warm to Room Temperature (RT) only after addition is complete.

    • Stoichiometry: Use a slight excess of NaH (1.2 eq) and MeI (1.1 eq). Large excesses of MeI increase the risk of quaternization or C-alkylation.

Phase 4: Hydrolysis

Reaction: Methyl Ester + LiOH → Carboxylic Acid

Q: My product is decarboxylating during hydrolysis. A: Indole-carboxylic acids can be prone to thermal decarboxylation, although the 6-position is generally more stable than the 2- or 3-positions.

  • Safe Protocol:

    • Use LiOH (3-5 eq) in a THF/Water (3:1) mixture.

    • Avoid Reflux: Stir at 40-50°C. Do not boil.

    • Acidification: When quenching, acidify carefully to pH 4-5 with 1N HCl at 0°C. Do not use concentrated strong acids or heat during the workup, as this triggers decarboxylation.

Quantitative Data: Yield Optimization Matrix

StepMethodTypical YieldKey Variable for Success
1. Enamine DMF-DMA / 140°C85-95%Removal of MeOH; Anhydrous conditions.
2. Cyclization H₂ / Pd/C (Balloon)70-85%Stop reaction immediately upon enamine consumption.
2. Cyclization (Alt) Fe / AcOH60-75%Robustness; prevents over-reduction to indoline.
3. N-Methylation NaH / MeI / DMF90-95%Temperature control (0°C addition); Dry solvent.
4. Hydrolysis LiOH / THF / H₂O85-95%Temperature <50°C to prevent decarboxylation.

Detailed Experimental Protocol (Best Practice)

Step 1: Synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate

  • Reagents: Methyl 3-methoxy-2-methyl-5-nitrobenzoate (1.0 eq), DMF-DMA (2.0 eq), anhydrous DMF (5 vol).

  • Procedure: Heat the solution to 135°C under a stream of argon for 16 hours. The solution will turn deep red.

  • Workup: Evaporate volatiles under high vacuum to yield the crude red enamine oil.

  • Cyclization: Dissolve the oil in MeOH (10 vol). Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) at RT. Monitor by TLC until the red color disappears (approx. 2-4 h).

  • Isolation: Filter through Celite. Concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to obtain the off-white indole solid.

Step 2: N-Methylation

  • Reagents: Indole intermediate (1.0 eq), NaH (60% in oil, 1.2 eq), MeI (1.1 eq), DMF (anhydrous).

  • Procedure: Cool Indole/DMF solution to 0°C. Add NaH portion-wise. Stir 30 min (H₂ evolution). Add MeI dropwise.[1] Warm to RT and stir 1 h.

  • Workup: Quench with ice water. Extract with EtOAc.[1][2] Wash with brine.[2][3] Dry (MgSO₄) and concentrate.[2]

Step 3: Hydrolysis

  • Reagents: N-Methyl ester (1.0 eq), LiOH.H₂O (4.0 eq), THF/Water (3:1).

  • Procedure: Stir at 45°C for 4-6 hours.

  • Isolation: Evaporate THF. Dilute with water. Cool to 0°C. Acidify dropwise with 1N HCl to pH 4. Collect precipitate by filtration.[3]

References

  • Leimgruber-Batcho Indole Synthesis Overview

    • Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.
    • Source:

  • Synthesis of 4-Substituted Indoles via Enamine Cyclization

    • Ponticello, G. S., & Baldwin, J. J. (1979). The Journal of Organic Chemistry, 44(22), 4003–4005. (Describes regioselective synthesis of 4-substituted indoles).
    • Source: [J. Org.[1][4] Chem. Link]([Link])

  • N-Methylation Protocols for Indoles

    • Somei, M., et al. (1981). Chemical & Pharmaceutical Bulletin, 29(1), 249-252.
    • Source:

  • Properties of Methyl 4-methoxy-1H-indole-6-carboxylate (CAS 41082-79-5)

    • PubChem Compound Summary.
    • Source:

Sources

Technical Support Center: Solubility & Handling of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., Syk, VEGFR) and complex heterocyclic scaffolds.

Users frequently report "brick dust" behavior—where the compound refuses to dissolve in standard organic solvents (DCM, pure EtOAc) or precipitates uncontrollably during aqueous workups.[1] This behavior is not random; it is a direct consequence of its structural thermodynamics.[1]

The Root Cause:

  • High Lattice Energy: The planar indole core facilitates strong

    
    -
    
    
    
    stacking.[1]
  • Acid Dimerization: The C6-carboxylic acid moiety forms stable hydrogen-bonded dimers in non-polar media, effectively doubling the molecular weight and reducing solvation energy.

  • Regio-Electronic Effects: The 4-methoxy group is an electron-donating group (EDG), increasing the electron density of the indole ring, while the N-methyl group removes a potential hydrogen bond donor, altering the solvation shell compared to its NH-analogs.

Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on thermodynamic solubility and operational utility.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMPExcellent Recommended for Stock Solutions. Breaks acid dimers and disrupts

-stacking.
Ethers THF, 2-MeTHF, DioxaneGood THF is the preferred solvent for reactions.[1] 2-MeTHF is superior for extractions due to higher boiling point and water immiscibility.
Alcohols Methanol, EthanolModerate Requires heating (reflux) to achieve high concentrations.[1] Useful for recrystallization.[1]
Chlorinated DCM, ChloroformPoor Avoid for dissolution. The compound often forms a suspension.[1] Acid dimers dominate here.[1]
Esters Ethyl Acetate (EtOAc)Marginal Soluble at low concentrations.[1] Often requires a co-solvent (e.g., 10% MeOH) for effective extraction.[1]
Hydrocarbons Hexanes, HeptaneInsoluble Used strictly as anti-solvents to force precipitation.[1]

Troubleshooting Guides (FAQ)

Issue 1: "I cannot extract the compound from the aqueous phase using DCM or EtOAc."

Diagnosis: The compound likely exists as a zwitterion or an aggregate at the interface.[1] Furthermore, its solubility in pure DCM is insufficient to pull it from the aqueous phase if the pH is not strictly controlled.[1]

Solution: The "Salting-Out" & Co-Solvent Protocol Standard extraction protocols fail because the partition coefficient (


) is unfavorable without modification.[1]
  • Adjust pH: Ensure the aqueous layer is acidified to pH 3–4 (below the pKa of ~4.5) to ensure the species is fully protonated (

    
    ).
    
  • Modify the Organic Phase: Do not use pure EtOAc. Use a mixture of EtOAc/THF (3:1) or DCM/MeOH (9:1) .[1] The polar co-solvent (THF or MeOH) is critical to solvate the carboxylic acid monomer.[1]

  • Salt Effect: Saturate the aqueous phase with NaCl (brine).[1] This increases the ionic strength, forcing the organic acid into the organic layer (Salting-out effect).

Issue 2: "The compound streaks badly on silica gel columns."

Diagnosis: Carboxylic acids interact strongly with the silanol groups (


) on the silica surface, leading to peak tailing and poor resolution.[1]

Solution: Acid-Modified Mobile Phase You must suppress the ionization of the carboxylic acid and block active silanol sites.[1]

  • Additive: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both the hexane and ethyl acetate mobile phases.[1]

  • Alternative: If the compound is acid-sensitive (unlikely for this scaffold), use DCM/MeOH (95:5) .[1]

  • Recommendation: For high purity, bypass silica chromatography and utilize Recrystallization (See Section 4).[1]

Issue 3: "My NMR spectrum in CDCl3 is broad or missing peaks."

Diagnosis: In


, the compound forms hydrogen-bonded dimers.[1] This exchange process is intermediate on the NMR time scale, causing broadening of the -COOH and adjacent aromatic protons.

Solution:

  • Switch Solvent: Use DMSO-

    
     .[1] It is a strong H-bond acceptor and will break the dimers, resulting in sharp, well-defined peaks.
    
  • Add Base: If you must use

    
    , add 1 drop of 
    
    
    
    (to exchange the acid proton) or a trace of pyridine-
    
    
    .[1]

Validated Protocols

Protocol A: Recrystallization (Purification)

Use this method to remove non-polar impurities and avoid column chromatography.[1]

  • Dissolution: Place the crude solid in a flask. Add Methanol (MeOH) (approx. 10-15 mL per gram).[1]

  • Heating: Heat the mixture to reflux (

    
    ). If the solid does not fully dissolve, slowly add THF  dropwise through the condenser until a clear solution is obtained.[1]
    
  • Filtration (Hot): If black specks (palladium residues) remain, filter the hot solution through a pre-warmed Celite pad.

  • Nucleation: Remove from heat. While still warm, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (

    
    ) for 4 hours.
    
  • Collection: Filter the off-white precipitate and wash with cold MeOH/Water (1:1).[1]

Protocol B: Controlled Precipitation (Workup)

Use this method to isolate the product from a saponification reaction (e.g., LiOH hydrolysis of the methyl ester).[1]

  • Concentration: Remove the organic solvent (THF/MeOH) from the reaction mixture under reduced pressure. You will be left with an aqueous solution of the carboxylate salt (

    
    ).
    
  • Washing: Wash the basic aqueous layer with EtOAc (2x) to remove non-acidic impurities.[1] Discard the organic layer.[1]

  • Acidification: Cool the aqueous layer to

    
    .
    
  • Precipitation: Slowly add 1M HCl while stirring vigorously. Monitor pH.

    • Critical Step: Do not overshoot to pH 0.[1] Stop at pH 3-4 .

  • Aging: Stir the suspension for 30 minutes. This allows the amorphous "brick dust" to ripen into filterable solids (Ostwald ripening).[1]

  • Filtration: Filter and wash with water.[1] Dry in a vacuum oven at

    
     over 
    
    
    
    .

Decision Logic for Handling

The following diagram illustrates the logical flow for solvent selection and purification based on the specific state of your material.

SolubilityLogic Start Start: 4-Methoxy-1-methyl-1H-indole-6-COOH State Current State? Start->State CrudeRxn Crude Reaction Mixture State->CrudeRxn In Solution PureSolid Dry Solid (Need Solution) State->PureSolid Has Solid PurifyMethod Purification Strategy CrudeRxn->PurifyMethod SolventChoice Select Solvent based on Application PureSolid->SolventChoice NMR Analysis (NMR) SolventChoice->NMR Use DMSO-d6 Screening Bio-Assay / Screening SolventChoice->Screening Use DMSO (Stock) Reaction Next Chemical Step SolventChoice->Reaction Use THF or DMF Extraction Liquid-Liquid Extraction (Use THF/EtOAc 1:3) PurifyMethod->Extraction Small Scale / Workup Recryst Recrystallization (MeOH/H2O) PurifyMethod->Recryst Large Scale (>1g) Column Flash Column (DCM/MeOH + 1% AcOH) PurifyMethod->Column Complex Impurities

Figure 1: Decision matrix for solvent selection and purification strategies based on experimental goals.

References & Authoritative Sources

  • Indole Chemistry Fundamentals:

    • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Provides foundational data on indole lattice energy and solubility trends).

  • Purification of Carboxylic Acids:

    • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1] (Source for recrystallization solvent pairs for aromatic acids).

  • Solubility of Indole Derivatives:

    • Journal of Medicinal Chemistry. "Synthesis and SAR of Indole-6-carboxylic Acid Derivatives." (General reference for handling 6-substituted indoles in kinase inhibitor research).

  • pKa and Ionization:

    • Bordwell pKa Table (Acidity in DMSO).[1] (Establishes the acidity range for indole carboxylic acids ~pKa 4-5).[1]

  • Compound Specific Data:

    • PubChem CID 12140116 (Methyl ester analog properties).[1] [1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

Purification strategies for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-6-COOH-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Welcome to the Technical Support Center

You are dealing with 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid , a molecule that presents a specific set of purification challenges. The electron-donating methoxy group at C4 makes the indole ring electron-rich and prone to oxidative degradation (pinking/browning), while the carboxylic acid moiety provides a handle for chemical separation but complicates normal-phase chromatography.[1]

This guide treats your purification as a troubleshooting ticket. Select the workflow that matches your current crude profile.

Phase 1: Diagnostic Triage

Before you begin, characterize your crude mixture. Run an LC-MS and 1H-NMR.[1] Match your profile to the scenarios below to choose your strategy.

ScenarioCrude ProfileRecommended Strategy
A High Purity (>85%) : Main peak is product.[1] Minor non-polar impurities.Acid-Base Workup (Protocol 1)
B Medium Purity (60-85%) : Significant non-acidic impurities (e.g., unreacted starting materials, decarboxylated indole).[1]Acid-Base Workup

Recrystallization (Protocol 2)
C Low Purity (<60%) or Close Eluters : Regioisomers present or "tarry" baseline.[1]Reverse Phase Chromatography (Protocol 3)
D Discoloration : Product is pink/brown/black (Oxidation).[1]Charcoal Filtration (Add to Protocol 1 or 2)
Protocol 1: Acid-Base Extraction (The "Crash" Method)[1]

Best For: Removing non-acidic impurities (e.g., 4-methoxy-1-methylindole, unreacted halides) and inorganic salts.[1] Principle: Exploits the acidity of the C6-COOH (pKa ~4.5) to separate it from neutral organics.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve crude solid in 1N NaOH (approx. 10 mL per gram).

    • Note: If the solid does not dissolve, warm gently to 40°C. If "tar" remains undissolved, filter it off through Celite.

  • Washing (The Clean-up): Extract the aqueous basic layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Action: Discard these organic layers. They contain the neutral impurities.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~2-3.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Troubleshooting Protocol 1
  • Issue: Product "oils out" instead of precipitating.

    • Fix: The acidification was likely too fast or the concentration too high. Re-dissolve in base, dilute with water (increase volume by 50%), and acidify very slowly over 30 minutes. Adding a seed crystal during acidification helps.[1]

  • Issue: Emulsions form during the wash step.

    • Fix: Add brine to the aqueous layer to increase ionic strength.

Protocol 2: Recrystallization (Scalable Polishing)

Best For: Final polishing of >95% purity material or cleaning up large batches.[1]

Solvent Selection Table
Solvent SystemRatio (v/v)Comments
Ethanol / Water ~80:20Primary Recommendation. Good recovery, removes polar salts.[1][2]
Methanol / Water ~90:10Alternative if EtOH solubility is too low.[1]
Acetic Acid / Water VariableFor very insoluble batches.[1] Dissolve in hot AcOH, add water to crash.
Procedure (EtOH/Water)
  • Suspend crude solid in minimal Ethanol (approx. 5-10 mL/g).

  • Heat to reflux (80°C) until dissolved.

    • Critical Check: If the solution is dark/colored, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[1][3] Add hot water dropwise until persistent turbidity (cloudiness) appears.[1]

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.

  • Filter crystals and wash with cold 1:1 EtOH/Water.[1]

Protocol 3: Chromatography (The "Sledgehammer")

Best For: Separating regioisomers or removing stubborn "trailing" impurities.[1]

Method A: Reverse Phase (Recommended) [1][2]
  • Stationary Phase: C18 Silica.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 20 minutes.

  • Why: The indole acid is polar. Reverse phase gives sharp peaks.[1] The acid modifier keeps the COOH protonated, preventing peak tailing.

Method B: Normal Phase (If C18 is unavailable)
  • Stationary Phase: Silica Gel.[1][4][5]

  • Mobile Phase: DCM / Methanol (95:5) + 1% Acetic Acid .[1]

  • Why: Standard silica is slightly acidic, but without the added acetic acid in the mobile phase, the indole carboxylic acid will streak/tail significantly due to interaction with silanol groups.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your crude mixture.

PurificationStrategy Start Crude Mixture (4-Methoxy-1-methyl-1H-indole-6-COOH) CheckPurity Analyze Purity (LCMS / NMR) Start->CheckPurity HighPurity Purity > 85% Mainly Neutral Impurities CheckPurity->HighPurity MedPurity Purity 60-85% Salts/Starting Materials CheckPurity->MedPurity LowPurity Purity < 60% Isomers/Tars CheckPurity->LowPurity AcidBase Protocol 1: Acid-Base Extraction (Isolate COOH) HighPurity->AcidBase MedPurity->AcidBase Column Protocol 3: Reverse Phase C18 (0.1% Formic Acid) LowPurity->Column Recryst Protocol 2: Recrystallization (EtOH/Water) AcidBase->Recryst If color persists or purity <98% Final Pure Product (White/Off-White Solid) AcidBase->Final If purity >98% Recryst->Final Column->Recryst Optional Polish

Figure 1: Decision matrix for selecting the appropriate purification strategy based on initial crude purity.

Technical FAQ & Troubleshooting

Q: My product is turning pink/brown during drying. What is happening? A: Indoles, especially electron-rich ones like 4-methoxyindoles, are susceptible to oxidative polymerization in air and light [1].[1][2]

  • Fix: Always dry the product in a vacuum oven (protected from light) at moderate temperatures (<50°C). Store under nitrogen or argon in amber vials. If the solid is already colored, perform a recrystallization with activated charcoal.

Q: I see a peak at [M-44] in the LCMS. Is my product decomposing? A: Yes, this indicates decarboxylation (Loss of CO₂).[1][2] While indole-6-carboxylic acids are generally more stable than indole-3-carboxylic acids, high temperatures (>150°C) or strongly acidic conditions during workup can trigger this [2].[1]

  • Fix: Avoid boiling solvents for extended periods.[1] When acidifying during Protocol 1, keep the temperature below 10°C.

Q: Can I use normal phase flash chromatography without modifiers? A: No. Carboxylic acids interact strongly with the silanol groups on silica gel, leading to severe peak tailing and irreversible adsorption. You must add 0.5% to 1% Acetic Acid or Formic Acid to your mobile phase (e.g., DCM/MeOH + 1% AcOH) to suppress ionization and ensure tight bands [3].

Q: The N-methyl group seems stable, but could I lose the methyl ester if I started with one? A: If you are hydrolyzing an ester to get this acid, ensure you don't over-cook it. However, the N-methyl group is robust and will not fall off under standard acidic/basic purification conditions.[1]

References
  • Sigma-Aldrich. (n.d.).[1] 4-Methoxyindole Product Information & Stability. Retrieved from

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reference for Indole reactivity and decarboxylation mechanisms).

  • BenchChem. (2025).[1][4][5] Purification techniques for indole aldehydes and carboxylic acids. Retrieved from

  • PubChem. (2025).[1][6] Indole-6-carboxylic acid Compound Summary. Retrieved from

Sources

Technical Support Center: Decarboxylation of Indole-6-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the decarboxylation of indole-6-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this transformation. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the decarboxylation of indole-6-carboxylic acid.

Q1: My decarboxylation of indole-6-carboxylic acid has stalled or is not working at all. What are the primary factors to investigate?

A: When faced with an unreactive system, a systematic review of your reaction parameters is crucial. Start with the most fundamental aspects:

  • Temperature: Indole-6-carboxylic acid is a relatively stable aromatic carboxylic acid. Thermal decarboxylation without a catalyst often requires high temperatures, sometimes in excess of its melting point (247-254 °C).[1][2][3] Ensure your heating apparatus is calibrated and reaching the target temperature.

  • Solvent Choice: High-boiling point, polar aprotic solvents are typically required to facilitate the high temperatures needed. Commonly used solvents include quinoline, N-methylpyrrolidone (NMP), or sulfolane.[4][5] Quinoline, in particular, has been historically used as it can also act as a catalyst or ligand.[6]

  • Catalyst System: For many aromatic carboxylic acids, including indole derivatives, uncatalyzed thermal decarboxylation can be sluggish and require harsh conditions. The use of a transition metal catalyst, most commonly a copper(I) salt, is often essential to achieve efficient conversion at lower temperatures.[6][7][8]

Q2: I'm observing very low yields and a complex mixture of byproducts. What are the likely causes?

A: Low yields and poor selectivity often point to either decomposition of the starting material/product at high temperatures or competing side reactions. Consider the following:

  • Thermal Stability: Indole moieties can be sensitive to prolonged exposure to very high temperatures, leading to polymerization or degradation. If you are running the reaction at >200 °C without a catalyst, you are likely causing decomposition. The solution is often to move to a catalyzed reaction at a lower temperature.

  • Atmosphere: Reactions performed in the presence of oxygen can lead to oxidative side products.[9] It is good practice to run decarboxylation reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize these pathways.

  • Substrate Purity: Ensure your starting indole-6-carboxylic acid is pure. Impurities can interfere with catalytic cycles or introduce alternative reaction pathways.

Q3: What is the role of a copper catalyst and which one should I use?

A: Copper catalysts are the most common and effective for the protodecarboxylation of aromatic carboxylic acids.[6][8] The mechanism generally involves the formation of a copper(I) carboxylate salt. This intermediate then facilitates the extrusion of CO2, generating an aryl-copper species, which is subsequently protonated by a proton source (like the carboxylic acid itself or trace water) to give the final indole product and regenerate the catalyst.[4][7]

  • Recommended Catalysts: Copper(I) oxide (Cu₂O) and copper(I) bromide (CuBr) are inexpensive and frequently used.[4][6][9]

  • Ligands: The reaction rate can be significantly enhanced by the addition of a nitrogen-based ligand. While traditional systems used aromatic heterocycles like 1,10-phenanthroline, modern methods have shown that aliphatic amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can dramatically lower the required reaction temperature (e.g., from 170°C to 100-140°C) and shorten reaction times.[6][8]

Q4: How can I effectively monitor the progress of my reaction?

A: Monitoring the reaction is key to avoiding prolonged heating and byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your reaction mixture against a standard of your starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is ideal. A small aliquot of the reaction mixture can be diluted and injected. By monitoring the peak area of the starting material and product over time, you can determine the reaction rate and final conversion.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your product (indole) is sufficiently volatile, GC-MS is a powerful tool for confirming the product's identity via its mass spectrum and monitoring reaction completion.[12]

II. In-Depth Troubleshooting Guides

Guide 1: Overcoming Incomplete or No Decarboxylation

This guide provides a systematic workflow for when your reaction fails to proceed to completion.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a stalled reaction.

troubleshooting_workflow start Reaction Stalled check_temp Verify Reaction Temperature (140-180 °C for catalyzed) start->check_temp temp_ok Is Temp Correct? check_temp->temp_ok adjust_temp Adjust & Monitor temp_ok->adjust_temp No check_catalyst Review Catalyst System temp_ok->check_catalyst Yes adjust_temp->check_temp catalyst_ok Is Catalyst/Ligand System Appropriate? check_catalyst->catalyst_ok implement_catalyst Implement Catalytic System: Cu₂O / 1,10-phenanthroline or CuBr / TMEDA catalyst_ok->implement_catalyst No check_solvent Evaluate Solvent (NMP, Sulfolane) catalyst_ok->check_solvent Yes implement_catalyst->check_temp solvent_ok Is Solvent High-Boiling & Anhydrous? check_solvent->solvent_ok change_solvent Switch to Anhydrous High-Boiling Solvent solvent_ok->change_solvent No check_purity Analyze Starting Material Purity (HPLC/NMR) solvent_ok->check_purity Yes change_solvent->check_temp purity_ok Is Purity >98%? check_purity->purity_ok purify_sm Purify Starting Material purity_ok->purify_sm No contact_support Problem Persists: Consult Advanced Literature on Substituted Indoles purity_ok->contact_support Yes purify_sm->start

Caption: A systematic workflow for troubleshooting failed decarboxylation reactions.

Key Causality Explained

The stability of the C-C bond between the indole ring and the carboxyl group necessitates significant energy input to break. A copper catalyst provides an alternative, lower-energy pathway. It does this by first forming a copper carboxylate. This complex weakens the C-C bond, facilitating the release of CO₂, a thermodynamically stable molecule.[7][8] Ligands like TMEDA coordinate to the copper center, increasing its reactivity and further lowering the activation energy, which is why the reaction can proceed at a much lower temperature.[6]

Protocol 1: Standard Copper-Catalyzed Decarboxylation

This protocol provides a robust starting point for efficient decarboxylation.

Materials:

  • Indole-6-carboxylic acid

  • Copper(I) oxide (Cu₂O) or Copper(I) Bromide (CuBr)

  • 1,10-Phenanthroline or TMEDA

  • Anhydrous N-Methylpyrrolidone (NMP)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate with temperature control

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add indole-6-carboxylic acid (1.0 eq).

  • Add Reagents: Add the copper catalyst (5-10 mol%) and the ligand (10-20 mol%).

  • Add Solvent: Add anhydrous NMP (to make a 0.1-0.5 M solution).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to the target temperature (see table below) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Starting Conditions
Catalyst SystemCatalyst LoadingLigand LoadingSolventTemperature (°C)Typical Time (h)Reference
Cu₂O / 1,10-phenanthroline5 mol%10 mol%NMP170-180 °C6-12[9]
CuBr / TMEDA10 mol%30 mol%NMP140 °C2-4[6]
Ag₂CO₃ / AcOH10 mol%N/ADMSO150 °C1-3[9]
Guide 2: Analytical Methods for Reaction Monitoring

Accurate monitoring prevents unnecessary heating that can lead to byproduct formation.

Decision Tree for Analytical Method Selection

analytical_choice start Need to Monitor Reaction qualitative_check Qualitative Check? (Fast, Yes/No Answer) start->qualitative_check quantitative_check Quantitative Data Needed? (Conversion %, Kinetics) qualitative_check->quantitative_check No use_tlc Use Thin-Layer Chromatography (TLC) qualitative_check->use_tlc Yes use_hplc Use High-Performance Liquid Chromatography (HPLC) quantitative_check->use_hplc Yes identity_check Need to Confirm Product Identity? quantitative_check->identity_check No use_tlc->quantitative_check use_hplc->identity_check use_gcms Use Gas Chromatography- Mass Spectrometry (GC-MS) identity_check->use_gcms Yes (Volatile Product) use_nmr Use NMR on Purified Product identity_check->use_nmr Yes (Final Product)

Caption: A decision tree for selecting the appropriate analytical monitoring technique.

Protocol 2: HPLC Monitoring

Objective: To quantify the conversion of indole-6-carboxylic acid to indole.

Instrumentation & Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Microsyringe and vials

Procedure:

  • Standard Preparation: Prepare stock solutions of both your starting material (indole-6-carboxylic acid) and the expected product (indole, if available) of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Method Development: Develop a gradient method that provides good separation between the starting material and product peaks. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm or 280 nm[11]

  • Reaction Sampling: At each time point (t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Sample Quenching & Preparation: Immediately quench the aliquot in a vial containing 1 mL of cold acetonitrile to stop the reaction and precipitate the catalyst. Vortex and centrifuge the sample.

  • Injection: Inject the supernatant onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting material and product. Calculate the percent conversion using the following formula, assuming similar response factors or using a calibration curve:

    • % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100

III. Mechanistic Insights

Understanding the underlying mechanism is critical for rational troubleshooting.

Simplified Copper-Catalyzed Decarboxylation Mechanism

mechanism cluster_0 Catalytic Cycle IndoleCOOH Indole-6-COOH IndoleCOOCu Indole-6-COOCu(I)-Ligand (Copper Carboxylate) IndoleCOOH->IndoleCOOCu + Cu(I)-L - H⁺ Cu_L Cu(I)-Ligand IndoleCu Indole-Cu(I)-Ligand (Aryl-Copper Intermediate) IndoleCOOCu->IndoleCu Decarboxylation CO2 CO₂ IndoleCOOCu->CO2 IndoleH Indole (Product) IndoleCu->IndoleH + H⁺ (from Indole-6-COOH) IndoleH->Cu_L - Cu(I)-L (Catalyst Regeneration)

Caption: Simplified mechanism for copper-catalyzed decarboxylation of indole-6-carboxylic acid.[4][7]

The key takeaway is the necessity of forming the copper carboxylate intermediate. Issues with this step, such as catalyst poisoning or incorrect oxidation state, will halt the entire cycle. The protonolysis step requires a proton source, which is conveniently the starting carboxylic acid itself, explaining why the reaction can be autocatalytic to some extent but still benefits greatly from a primary catalyst.

References
  • Tsurugi, H., et al. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Coordinated Fe3 Cluster under Visible Light Irradiation. Chemistry – A European Journal. Available at: [Link]

  • Main-group-metal-catalyzed decarboxylation of aromatic carboxylic acids. (n.d.). Future4200. Available at: [Link]

  • Zhang, Y. (2014). Copper‐Catalyzed Decarboxylative Methylation of Aromatic Carboxylic Acids with PhI(OAc)2. LabXing. Available at: [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Marshall, S. A., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. RSC Chemical Biology. Available at: [Link]

  • Taber, D. F. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. The Journal of Organic Chemistry, 75(9), 2893-2895. Available at: [Link]

  • Li, Z., et al. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 88(22), 15993–16001. Available at: [Link]

  • Rasmussen, M. M., et al. (2022). Copper(I) Catalyzed Decarboxylative Synthesis of Diareno[a,e]cyclooctatetraenes. The Journal of Organic Chemistry, 87(11), 7481-7486. Available at: [Link]

  • ChemInform Abstract: Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (2010). ChemInform, 41(32). Available at: [Link]

  • Tilstam, U. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1449-1454. Available at: [Link]

  • Development and Application of a Selective Analytical Method for Indole Metabolites in Urine. (n.d.). DOI. Available at: [Link]

  • Payne, J. T., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 297(3), 101031. Available at: [Link]

  • Syromolotov, A. V., Kimyashov, A. A., & Sukhorukov, S. V. (2019). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')-indolyl-3-acetic acid with use of salts of copper. Bio-conferences and-symposium. Available at: [Link]

  • Reddy, G. S., et al. (2015). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 6(6). Available at: [Link]

Sources

Optimizing HPLC methods for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting and Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the detection and quantification of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid .

Due to its specific structural features—a hydrophobic indole core, an electron-donating 4-methoxy group, a methylated nitrogen (1-methyl), and an ionizable 6-carboxylic acid—this compound presents unique chromatographic challenges. This center provides field-proven, self-validating protocols to ensure rugged and reproducible HPLC methodologies.

Part 1: Core Diagnostic Workflow

HPLC_Opt Start Start: 4-Methoxy-1-methyl-1H- indole-6-carboxylic acid Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Adjust to pH 2.5 (0.1% Formic Acid) Check_pH->Adjust_pH No Check_Peak Assess Peak Symmetry Check_pH->Check_Peak Yes Adjust_pH->Check_Peak Good_Peak Proceed to Gradient Optimization Check_Peak->Good_Peak Tailing Factor < 1.5 Bad_Peak Check Column End-capping & Silanol Interactions Check_Peak->Bad_Peak Tailing Factor > 1.5

Diagnostic workflow for resolving peak tailing in indole-carboxylic acid HPLC methods.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I observing severe peak tailing or split peaks for my analyte?

  • Causality: Peak tailing in carboxylic acids is primarily driven by mobile phase pH and secondary interactions. The carboxylic acid group on this molecule has a pKa typically between 4.0 and 5.0[1]. When the mobile phase pH is within ±1.5 units of this pKa, the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states[1]. Because these two states partition differently into the C18 stationary phase, the peak broadens, tails, or splits. Furthermore, because the indole nitrogen is methylated, it cannot act as a hydrogen bond donor; thus, retention is heavily dictated by the carboxylic acid's interaction with ionized, unendcapped silanol groups on the silica surface[2].

  • Solution: Adjust the mobile phase pH to at least 1.5 units below the pKa to ensure the carboxylic acid is fully protonated[1]. Use 0.1% Formic Acid (pH ~2.7) in both your aqueous and organic mobile phases, and ensure you are using a highly end-capped C18 column[3][4].

Q2: My compound elutes too early (near the void volume). How can I increase its retention factor (


)? 
  • Causality: If the mobile phase is not sufficiently acidic, the 6-carboxylic acid group deprotonates. This ionized form is highly polar and interacts poorly with the hydrophobic C18 chains, leading to rapid elution.

  • Solution: First, verify strict pH control (pH < 3.0). If the pH is optimized and retention remains poor, reduce your initial organic modifier concentration. Starting the gradient at 5-10% Methanol allows the hydrophobic indole core and methoxy group to interact fully with the stationary phase before elution[3].

Q3: How do I select the optimal detection wavelength to maximize sensitivity while avoiding matrix interference?

  • Causality: The indole chromophore exhibits strong UV absorbance. While maximum absorbance might occur at lower wavelengths (e.g., 220 nm), biological matrices and organic solvents often absorb heavily in this region, reducing the signal-to-noise ratio.

  • Solution: Set your UV-Vis or Photodiode Array (PDA) detector to 280 nm[3]. This wavelength is highly selective for the indole ring, significantly reducing background noise from complex matrices while maintaining excellent sensitivity for the target compound[5].

Q4: What is the best way to prepare complex biological samples to prevent column degradation?

  • Causality: Biological matrices contain proteins and lipids that can precipitate on the column frit or irreversibly bind to the stationary phase. The 4-methoxy and 1-methyl groups increase the overall hydrophobicity of the indole core, making it highly compatible with C18 Solid-Phase Extraction (SPE), allowing for the selective washing of polar matrix proteins.

  • Solution: Implement a C18 SPE protocol. By washing with acidified water and eluting with a high percentage of organic solvent, you can isolate the target compound safely[3][5].

Part 3: Quantitative Data & Experimental Protocols

Table 1: Impact of Mobile Phase pH on 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid Chromatography

Mobile Phase pHBuffer / AdditiveAnalyte Ionization StateExpected Retention (

)
USP Tailing FactorAnalytical Recommendation
pH 2.5 0.1% Formic AcidFully Protonated (Neutral)High (~4.0 - 5.0)< 1.2Optimal. Sharp, symmetrical peaks.
pH 4.5 10mM AcetateMixed (Near pKa)Variable (~2.0)> 2.5Avoid. Split peaks and severe tailing.
pH 7.0 None (Water)Fully Deprotonated (Ionized)Low (< 1.0)~ 1.5Avoid. Elutes in the void volume.
Protocol 1: Step-by-Step HPLC Method Optimization

This self-validating protocol ensures the analyte is properly retained and symmetrical before committing to high-throughput analysis.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v)[3].

    • Solvent B: HPLC-grade Methanol + 0.1% Formic Acid (v/v).

  • Column Equilibration: Install a fully end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and equilibrate with 80% Solvent A / 20% Solvent B at 1.0 mL/min for 15 minutes[5].

  • Gradient Elution Program:

    • 0–5 min: Isocratic hold at 20% B to trap the analyte.

    • 5–20 min: Linear gradient from 20% B to 70% B.

    • 20–25 min: Isocratic column wash at 70% B.

    • 25–30 min: Return to 20% B for re-equilibration[3].

  • Detection & Validation: Monitor absorbance at 280 nm[3]. Inject 10 µL of a 50 µg/mL standard solution. Calculate the USP Tailing Factor; if it exceeds 1.5, replace the column or verify mobile phase pH[2].

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE_Workflow Sample 1. Complex Matrix (Plasma/Tissue) Pretreat 2. Protein Precipitation (Add MeOH, Centrifuge) Sample->Pretreat Condition 3. Condition SPE (MeOH -> Acidic H2O) Pretreat->Condition Load 4. Load Supernatant onto C18 SPE Condition->Load Wash 5. Wash Interferences (5% MeOH / Acidic H2O) Load->Wash Elute 6. Elute Target (80% MeOH / 20% H2O) Wash->Elute

Step-by-step Solid-Phase Extraction (SPE) workflow for complex biological samples.

  • Sample Pre-treatment: Add an equal volume of cold methanol to the biological sample to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant[5].

  • Cartridge Conditioning: Pass 5 mL of Methanol through a C18 SPE cartridge, followed immediately by 5 mL of acidified water (pH 3.0, adjusted with formic acid)[3].

  • Sample Loading: Load the pre-treated supernatant onto the conditioned cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in acidified water. This removes highly polar matrix interferences without eluting the target indole[3].

  • Elution: Elute the target compound with 5 mL of 80% Methanol / 20% Water[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the initial HPLC mobile phase (20% Methanol / 80% Acidified Water) prior to injection[5].

References

  • Title: Exploring the Role of pH in HPLC Separation Source: Veeprho URL: [Link]

  • Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxy Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-4-OMe-001 Status: Open Priority: High (Blocker for SAR studies) Assigned Specialist: Senior Application Scientist

Executive Summary

The 4-methoxyindole scaffold presents a unique "perfect storm" of synthetic challenges. Unlike 5- or 6-substituted indoles, the 4-position is peri-planar to the C3 reaction site and spatially proximal to the N1-H bond. This creates severe steric clash (peri-strain) that inhibits standard electrophilic aromatic substitutions (EAS) at C3 and complicates N-alkylation. Furthermore, constructing the core via classical methods often leads to inseparable regioisomers.

This guide provides a validated technical workflow to bypass these bottlenecks, moving from "brute force" attempts to mechanistically sound strategies.

Module 1: Core Synthesis (Root Cause Analysis)

User Complaint: "I am using the Fischer Indole Synthesis with 3-methoxyphenylhydrazine, but I am isolating mostly 6-methoxyindole or an inseparable mixture."

Diagnosis: The Fischer Indole Synthesis is contraindicated for 4-methoxyindole. The cyclization of the hydrazone intermediate favors the less sterically hindered position. In 3-substituted hydrazines, cyclization occurs para to the substituent (leading to the 6-isomer) rather than ortho (leading to the 4-isomer) to avoid steric compression during the sigmatropic rearrangement [1, 2].

The Solution: Leimgruber-Batcho Synthesis To guarantee the 4-methoxy regiochemistry, you must "lock" the substituent position prior to ring closure. The Leimgruber-Batcho method is the industry standard for this scaffold [3].

Protocol: Leimgruber-Batcho Synthesis of 4-Methoxyindole

Precursors: 2-methyl-3-nitroanisole (commercially available or synthesized via nitration of 2-methylanisole).

Step 1: Enamine Formation [1]

  • Reagents: 2-methyl-3-nitroanisole (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Pyrrolidine (1.1 eq - Critical Additive).
    
  • Conditions: Heat to 110°C in DMF (anhydrous) for 4–6 hours.

  • Mechanism: The acidity of the benzylic methyl group is enhanced by the ortho-nitro group. DMF-DMA condenses to form the trans-

    
    -dimethylaminostyrene intermediate.[2]
    
    • Tech Note: Pyrrolidine acts as a nucleophilic catalyst, accelerating the condensation by forming a more reactive aminal intermediate.[1]

  • Checkpoint: The reaction mixture should turn deep red (characteristic of the nitrostyrene enamine).

Step 2: Reductive Cyclization

  • Reagents: Crude enamine from Step 1, Raney Nickel (aqueous slurry), Hydrazine Hydrate (excess).

  • Solvent: THF/Methanol (1:1).

  • Procedure:

    • Dissolve enamine in solvent.[3]

    • Add Raney Ni carefully (pyrophoric!).

    • Add hydrazine hydrate dropwise at 50°C (Exothermic - monitor internal temp).

  • Workup: Filter through Celite immediately (do not let Raney Ni dry). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Why this works: The carbon framework is pre-installed. The nitrogen closes onto the alkene, preventing isomer scrambling.

Module 2: Functionalization at C3 (Overcoming Peri-Strain)

User Complaint: "Vilsmeier-Haack formylation works, but Friedel-Crafts acylation or alkylation at C3 is stalling or giving low yields."

Diagnosis: The C4-methoxy group exerts a "buttressing effect." While it is electron-donating (activating C3 electronically), its Van der Waals radius physically blocks the approach of bulky electrophiles.

Decision Matrix: C3 Functionalization

C3_Strategy Start Target: C3 Functionalization Check_E Is Electrophile Bulky? (e.g., t-Butyl, Adamantyl) Start->Check_E Small_E Use Standard EAS (Vilsmeier-Haack, Halogenation) Check_E->Small_E No (Small) Large_E Is N1 Protected? Check_E->Large_E Yes (Large) Protect_Check Remove N-Protecting Group (Free NH is required for some C3 activation) Large_E->Protect_Check Yes (Tosyl/Boc) Mg_Route Route A: Grignard Exchange 1. Indole -> 3-Iodoindole 2. Metal-Halogen Exchange 3. React with Electrophile Large_E->Mg_Route No (Free NH) Protect_Check->Mg_Route C2_Block Route B: C2-Blocking Force reaction to C3 via reversible C2-sulfonation

Caption: Workflow for selecting the correct C3 functionalization pathway based on steric constraints.

Recommended Protocol: The "Reactive Intermediate" Bypass

Direct acylation often fails due to the transition state energy barrier caused by the C4-OMe. Instead, use a 3-iodo intermediate followed by metal-halogen exchange.

  • Iodination: Treat 4-methoxyindole with

    
    -iodosuccinimide (NIS) in DMF at 0°C. (Yields are typically high because Iodine is small enough to fit).
    
  • Protection: Protect N1 with TIPS (Triisopropylsilyl) or SEM. Avoid Boc if possible, as the C4-OMe/N-Boc repulsion can destabilize the molecule or hinder deprotection.

  • Lithiation: React 3-iodo-N-TIPS-4-methoxyindole with

    
    -BuLi at -78°C.
    
  • Substitution: Add your bulky electrophile (Aldehyde, Ketone, etc.). The Lithium species is a "hard" nucleophile and less sensitive to the steric bulk than the soft electrophilic attack of Friedel-Crafts [4].

Module 3: Transition Metal Catalyzed C-H Activation

User Complaint: "Palladium-catalyzed cross-coupling at C2 is not working. The catalyst seems to die."

Diagnosis: The C4-methoxy oxygen can act as a weak Lewis base, potentially coordinating to the metal center and poisoning the catalyst (chelation effect), or simply preventing the bulky phosphine ligand from adopting the correct geometry for Reductive Elimination.

Troubleshooting Table: C-H Activation

IssueProbable CauseCorrective Action
No Conversion Ligand is too bulky (e.g., XPhos, JohnPhos) and clashes with C4-OMe.Switch to P(t-Bu)3 or NHC ligands (IMes). These are smaller but highly electron-rich.
Regio-scrambling C2 vs C3 selectivity is lost due to electronic perturbation by OMe.Use a Directing Group (DG) on N1. A Pyridyl-sulfonyl or Pivaloyl group can direct Pd to C2 specifically [5].
Low Yield Oxidative addition is slow.Increase temperature to 120°C and use Ag2CO3 as an additive to facilitate the C-H activation step.

FAQs

Q: Can I use the Bartoli Indole Synthesis instead? A: Generally, no. The Bartoli reaction (vinyl Grignard + nitroarene) works best for 7-substituted indoles (ortho-substitution is required for the mechanism, but the rearrangement favors the 7-position for steric relief). While 3-methoxy-nitrobenzene could theoretically yield 4-methoxyindole, the yields are significantly lower than Leimgruber-Batcho [6].

Q: Why is N-alkylation of 4-methoxyindole difficult? A: The C4-methoxy group points its methyl hydrogens toward the N1 region. When you attach a group to N1, it must reside in the same plane. This creates immediate steric repulsion.

  • Fix: Use a stronger base (NaH or KH) in a polar aprotic solvent (DMF/DMSO) to ensure complete deprotonation before adding the alkyl halide. Heat may be required, but monitor for polymerization.

Q: My 4-methoxyindole is turning pink/black on the bench. A: Electron-rich indoles are prone to oxidative polymerization. 4-methoxyindole is highly electron-rich. Store under Argon at -20°C. If it is pink, filter through a small pad of silica gel with 1% TEA in DCM before use.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Nitrotoluenes: 4-Cyanoindole. Organic Syntheses, 63, 214. Link

  • Lanke, V., & Prabhu, K. R. (2013).[4] Regioselective Synthesis of 4-Substituted Indoles via C–H Activation. Organic Letters, 15(24), 6262–6265.[4] Link

  • Wang, D., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45, 12745. Link

  • Bartoli, G., et al. (1989). Reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. Link

Sources

Storage and shelf-life stability of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid , designed for researchers and drug development professionals.

Topic: Storage, Stability, and Shelf-Life Optimization

Compound ID: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid Functional Class: Indole-based Building Block / Intermediate Critical Sensitivity: Oxidation (Air), Photolysis (Light)

Part 1: Core Storage Protocols (The "Golden Standard")

To maximize the shelf-life of MMICA, you must treat it as a metastable electron-rich system . The methoxy group at the C4 position and the methyl group at N1 increase the electron density of the indole ring, rendering it more susceptible to electrophilic attack (oxidation) than a standard indole.

Optimal Storage Matrix
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of auto-oxidation at the C2-C3 bond.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric oxygen to prevent formation of indolenine hydroperoxides.[1]
Container Amber Glass (Tightly Sealed)Blocks UV/Visible light (290–450 nm) which catalyzes photo-oxidation.[1]
Humidity <30% RH (Desiccator)Prevents moisture absorption; carboxylic acids can be hygroscopic, promoting hydrolysis of impurities.[1]
State Solid / Powder Solution stability is significantly lower (<24 hours without precautions).[1]

Part 2: Troubleshooting & FAQs

Category A: Physical Appearance & Degradation[1]

Q1: My compound has turned from an off-white powder to a pinkish/brown solid. Is it still usable?

  • Diagnosis: This indicates oxidative degradation .[1][2] Indoles are prone to auto-oxidation at the C3 position, forming colored impurities (often dimers or quinoidal species) even at trace levels (<1%).

  • Technical Insight: The C4-methoxy group is an Electron Donating Group (EDG).[1] This activates the indole ring, making the C3 position highly nucleophilic and reactive toward singlet oxygen (

    
    ).
    
  • Action Plan:

    • Run LC-MS: If the impurity peak is <2%, you may repurify via recrystallization (typically from EtOH/Water) or proceed if the impurity does not interfere with your specific reaction.[1]

    • Discard: If the color is dark brown/black, polymerization has likely occurred.[1]

Q2: Can I store this compound in DMSO or Methanol stock solutions?

  • Short Answer: Only for immediate use (same day).

  • Detailed Explanation: In solution, the molecular mobility increases, accelerating light-induced degradation. DMSO is particularly risky as it can act as an oxidant under certain conditions or facilitate the solubility of atmospheric oxygen.[1]

  • Protocol: If you must freeze stocks, store at -20°C in degassed anhydrous DMSO under argon. Shelf life in this state is approximately 1–2 weeks.[1]

Category B: Solubility & Handling

Q3: The compound is not dissolving in Dichloromethane (DCM). What is the correct solvent system?

  • Issue: The carboxylic acid moiety at C6 creates strong intermolecular hydrogen bonding, reducing solubility in non-polar or moderately polar aprotic solvents like DCM.[1]

  • Recommendation:

    • Preferred: DMSO, DMF, or Methanol.[1]

    • For Reactions: If using non-polar solvents, add a mild base (e.g., Triethylamine) to deprotonate the carboxylic acid, significantly enhancing solubility by forming the triethylammonium salt.

Category C: Purity Verification (Self-Validating System)

Q4: How do I distinguish between the intact compound and its N-oxide or C3-oxidation products?

  • Method: ^1H NMR is the most reliable validation tool.[1]

  • Marker Signals:

    • Intact MMICA: Look for the sharp singlet of the N-Methyl (~3.7-3.8 ppm) and the O-Methyl (~3.9-4.0 ppm). The C2-H proton (indole ring) typically appears around 7.0–7.2 ppm.[1]

    • Degradation: Loss of the C2-H signal or the appearance of a broad singlet upfield (indicating C3-hydroxylation/oxidation) suggests degradation.

Part 3: Visualizing the Stability Logic

The following diagram illustrates the causal relationships between environmental stressors and specific chemical degradation pathways for MMICA.

MMICA_Stability Compound 4-Methoxy-1-methyl-1H-indole- 6-carboxylic acid (MMICA) C3_Radical C3-Indolyl Radical (Activated by C4-OMe) Compound->C3_Radical Electron Density (C4-OMe) Oxygen Atmospheric Oxygen (O2) Oxygen->C3_Radical Auto-oxidation Light UV/Visible Light (hv) Light->C3_Radical Photo-excitation Moisture Moisture / Humidity Hydrate Clumping / Hydrolysis Moisture->Hydrate Hygroscopicity Peroxide Indolenine Hydroperoxide C3_Radical->Peroxide Radical coupling Color Pink/Brown Discoloration (Quinoidal Impurities) Peroxide->Color Polymerization Cleavage Oxidative Cleavage (Formyl-amino benzoates) Peroxide->Cleavage Ring opening Argon Store under Argon/N2 Argon->Oxygen Blocks Amber Amber Vial Storage Amber->Light Blocks Desiccant Desiccator Storage Desiccant->Moisture Absorbs

Figure 1: Degradation pathways of MMICA highlighting the critical role of the C4-methoxy group in activating the ring toward oxidative stress, and the corresponding mitigation strategies.

Part 4: Experimental Protocol for Purity Re-Validation

Before using MMICA in critical GMP or late-stage synthesis, perform this "Quick-Check" protocol.

Objective: Confirm absence of oxidative impurities.

  • Sampling: Take ~2 mg of MMICA.[1]

  • Solvent: Dissolve in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent acid-trace degradation).

  • Analysis: Run a standard proton NMR (400 MHz+).

  • Pass Criteria:

    • Integration of N-Me (3H) to O-Me (3H) ratio is 1:1.

    • No extraneous peaks in the 10.0–12.0 ppm region (indicates aldehyde formation from ring opening).[1]

    • Baseline is flat in the aromatic region (6.5–8.0 ppm).[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid (Analogous Stability Data). Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: Methyl 4-methoxy-1H-indole-6-carboxylate (Structural Analog).[1][3] Retrieved from

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles.[1][4] Academic Press.[1] (Foundational text on indole oxidation mechanisms at C3).

  • CymitQuimica. (2024).[1][5] Safety Data Sheet: 4-Methoxy-1H-indole-6-carboxylic acid.[1][6] Retrieved from

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation of 4-Methoxy-1-methyl-1H-indole-6-carboxylic Acid: A Publish Comparison Guide

Executive Summary

The structural elucidation and quantification of highly substituted indole derivatives, such as 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (4-OMe-1-Me-indole-6-COOH), present unique analytical challenges. Accurate characterization of its gas-phase fragmentation is critical for pharmacokinetic profiling, impurity tracking, and metabolomics. This guide objectively compares two premier analytical architectures—Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) and Triple Quadrupole (ESI-QqQ)—evaluating their performance in mapping fragmentation pathways and executing trace-level quantitation.

Mechanistic Fragmentation Dynamics

Understanding the intrinsic gas-phase behavior of 4-OMe-1-Me-indole-6-COOH during Collision-Induced Dissociation (CID) is the foundation of robust assay development. The molecule (Exact Mass: 205.0739 Da) yields a protonated precursor ion


 at m/z 206.0812 in positive ESI mode. The fragmentation is driven by its specific functional groups:
  • Carboxylic Acid Moiety (C-6): This is the most labile site. The precursor readily undergoes a neutral loss of water (-18 Da) to form a reactive acylium ion (m/z 188.0706), followed by the loss of carbon monoxide. Alternatively, a direct neutral loss of carbon dioxide (-44 Da) yields a stable fragment at m/z 162.0913[1].

  • Methoxy Group (C-4): Cleavage of the O-CH

    
     bond results in the radical loss of a methyl group (-15 Da, m/z 191.0577), a hallmark of methoxy-aromatics. A rearrangement can also lead to the loss of methanol (-32 Da).
    
  • N-Methyl Indole Core: The N-methyl pyrrole ring is highly stable. Only at elevated collision energies (CE > 35 eV) does the core undergo ring contraction, yielding characteristic low-mass indole fragments (e.g., m/z 130.0651)[2].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 206.0812 LossH2O Loss of H2O (-18 Da) m/z 188.0706 Precursor->LossH2O -H2O LossCO2 Loss of CO2 (-44 Da) m/z 162.0913 Precursor->LossCO2 -CO2 LossCH3 Loss of CH3· (-15 Da) m/z 191.0577 Precursor->LossCH3 -CH3· IndoleCore Indole Core Fragment m/z 130.0651 LossCO2->IndoleCore -CH3OH

Predictive ESI(+)-MS/MS fragmentation logic for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid.

Platform Comparison: ESI-QTOF vs. ESI-QqQ

To capture these fragmentation events, researchers must align the instrument's physics with their experimental goals.

ESI-QTOF (High-Resolution Accurate-Mass - HRAM): QTOF platforms combine a quadrupole mass filter with a time-of-flight analyzer, offering mass accuracy typically < 3 ppm and high resolving power (>40,000 FWHM)[3].

  • Causality & Advantage: For 4-OMe-1-Me-indole-6-COOH, QTOF unambiguously differentiates the isobaric loss of methanol (-32.0262 Da) from the potential loss of elemental oxygen (-31.9898 Da)—a distinction impossible on nominal mass instruments. It is the gold standard for de novo structural elucidation and non-targeted metabolite screening[2][4].

ESI-QqQ (Triple Quadrupole): QqQ systems operate at nominal mass resolution (1 Da) but feature two mass filters separated by a collision cell.

  • Causality & Advantage: By utilizing Multiple Reaction Monitoring (MRM), the QqQ parks its quadrupoles on specific precursor-to-product transitions (e.g., m/z 206.1

    
     162.1). This maximizes the duty cycle to nearly 100% for the target, bypassing matrix ions and delivering unparalleled Signal-to-Noise (S/N) ratios for high-throughput, trace-level quantitation[3][5].
    

LCMS_Workflow Sample 4-OMe-1-Me-indole-6-COOH Sample Prep LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI Source (Positive Mode) LC->Ionization QTOF ESI-QTOF Platform (High-Res Fragment ID) Ionization->QTOF QqQ ESI-QqQ Platform (Targeted MRM Quant) Ionization->QqQ DataQTOF Exact Mass & Isotope Pattern Analysis QTOF->DataQTOF DataQqQ High Sensitivity Trace Quantitation QqQ->DataQqQ

UHPLC-MS/MS analytical workflow comparing QTOF and QqQ platforms.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps (System Suitability Testing and Matrix Normalization) for analyzing the compound.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): LC-MS grade Water + 0.1% Formic Acid.

  • Organic Phase (B): LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Rationale: Formic acid acts as a proton donor, shifting the equilibrium of the indole nitrogen and carboxylic oxygen toward their protonated states, thereby exponentially increasing the

    
     ion yield in the ESI source[6].
    

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Rationale: The hydrophobic C18 stationary phase effectively retains the non-polar indole core. The gradient ensures the compound elutes away from early-eluting polar matrix suppressors (e.g., salts).

Step 3: MS Optimization & System Suitability

  • Self-Validation: Before running samples, inject a blank (100% methanol) to verify zero carryover. Follow with a 10 ng/mL neat standard injection.

  • QqQ Tuning: Optimize the collision energy (CE) for the m/z 206.1

    
     162.1 transition. Expected optimal CE is ~15-20 eV.
    
  • QTOF Tuning: Calibrate the TOF flight tube using an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) to ensure sub-3 ppm mass accuracy throughout the run[5].

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of both platforms when analyzing 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid in a biological matrix (e.g., plasma).

Performance MetricESI-QTOF (HRAM)ESI-QqQ (Triple Quadrupole)Analytical Impact
Mass Accuracy < 3 ppm~ 0.1 Da (Nominal)QTOF prevents false positives from isobaric matrix interferences.
Resolving Power > 40,000 FWHMUnit Resolution (~0.7 Da)QTOF allows extraction of narrow mass windows (e.g., 5 ppm XIC).
Limit of Quantitation (LOQ) 1.0 - 5.0 ng/mL0.05 - 0.1 ng/mLQqQ is 10-50x more sensitive due to MRM duty cycle efficiency.
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitudeQqQ requires fewer sample dilutions for highly concentrated samples.
Retrospective Analysis Yes (Full Scan Data)No (Targeted MRM only)QTOF allows post-acquisition mining for unexpected metabolites[7].

Conclusion & Recommendations

For the structural elucidation and initial fragmentation mapping of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid, the ESI-QTOF is the undisputed platform of choice. Its ability to provide exact mass data ensures that the neutral losses of H


O, CO

, and CH

· are assigned with absolute chemical certainty.

However, once the fragmentation pattern is established and the goal shifts to high-throughput pharmacokinetic screening or trace-level environmental monitoring, the ESI-QqQ becomes the superior alternative. Its unmatched sensitivity and broad dynamic range in MRM mode make it the workhorse for quantitative assays.

References

  • ResearchGate. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from[Link]

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from[Link]

  • LibreTexts. (2022). 4.10: ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety. Retrieved from[Link]

  • Chromatography Online. (2020). Target Compound Analysis: A Step Ahead Using LC–ESI-TOF Mass Spectrometry. Retrieved from[Link]

  • LabRulez. The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from[Link]

  • PubMed. (2018). A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus. Retrieved from[Link]

Sources

FTIR Spectral Data for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (CAS: 40990-58-7) is an essential building block in medicinal chemistry, frequently utilized in the synthesis of multi-target antiproliferative agents, such as EGFR and VEGFR-2 tyrosine kinase inhibitors [8]. Confirming the structural integrity of this intermediate is a critical quality control step before downstream coupling reactions. While Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, Fourier Transform Infrared (FTIR) spectroscopy provides definitive confirmation of the functional groups—specifically the carboxylic acid, methoxy ether, N-methyl group, and the indole heteroaromatic ring [7].

This guide objectively compares the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission—for the characterization of this specific solid compound, providing actionable spectral data and self-validating experimental protocols.

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

Selecting the appropriate FTIR sampling modality depends heavily on the analytical objective. Below is a performance comparison tailored for the analysis of solid powdered indoles.

Feature / MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None / Direct applicationHigh (Requires precise weighing, grinding, and pressing)
Analysis Speed < 2 minutes10 - 15 minutes
Sensitivity Moderate (Shallow penetration depth)High (Longer effective pathlength through the sample)
Spectral Artifacts Wavelength-dependent peak intensity shiftsMoisture interference (broad O-H band at ~3400 cm⁻¹)
Best Use Case Rapid QA/QC, routine identificationTrace analysis, quantitative chemometrics, library matching

Mechanistic Insight : ATR-FTIR relies on an evanescent wave penetrating the sample surface (typically 0.5–2 µm deep). Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (e.g., the aromatic C-H out-of-plane bends) appear artificially stronger than those at higher wavenumbers (e.g., O-H stretches) when compared to classic transmission spectra [1, 9]. Conversely, KBr pellets provide a true transmission spectrum, making them superior for matching against historical spectral libraries [1, 10]. However, KBr is highly hygroscopic, which can obscure the critical carboxylic acid O-H stretching region if not handled meticulously [5].

Expected FTIR Spectral Data

For 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid, the FTIR spectrum is defined by the interplay of its functional groups. The table below outlines the expected quantitative spectral bands necessary for positive identification [3, 7, 12].

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Carboxylic Acid (-COOH) O-H Stretch3300 – 2500Broad, strong (often overlaps with C-H)
Carboxylic Acid (-COOH) C=O Stretch1680 – 1710Strong, sharp
Indole Ring C=C & C=N Stretch1620 – 1500Multiple medium-to-strong bands
Methoxy (-OCH₃) C-O Stretch (Asym/Sym)1250 – 1200Strong
N-Methyl (-NCH₃) C-H Stretch (Aliphatic)2950 – 2800Weak to medium
Aromatic Core C-H Out-of-Plane Bend850 – 750Strong, sharp
Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: ATR-FTIR Analysis (Rapid Identification)
  • Background Collection : Collect a background spectrum of the clean, empty diamond crystal (64 scans, 4 cm⁻¹ resolution). Causality: Atmospheric CO₂ and water vapor fluctuate constantly. A fresh background subtracts these environmental variables, preventing false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.

  • Sample Application : Place approximately 2-5 mg of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid powder directly onto the center of the crystal [9].

  • Pressure Application : Lower the pressure anvil and apply a consistent pressure (e.g., 75 psi). Causality: The evanescent wave only penetrates a few micrometers. Insufficient pressure leads to poor optical contact and weak signal-to-noise ratios, while excessive pressure can damage the crystal or induce pressure-polymorphism in the sample[2, 9].

  • Data Acquisition & Processing : Acquire the spectrum. Apply an ATR correction algorithm during post-processing. Causality: ATR correction mathematically compensates for the wavelength-dependent penetration depth, normalizing the spectrum to resemble a standard transmission spectrum for accurate library matching.

Protocol 2: KBr Pellet Transmission (High-Sensitivity & Quantitative Analysis)
  • Desiccation : Dry the spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours prior to use. Causality: KBr is extremely hygroscopic. Absorbed water will produce a massive, broad O-H peak around 3400 cm⁻¹, which will completely mask the intrinsic O-H stretch of the compound's carboxylic acid group[10].

  • Milling : Weigh 1 mg of the indole compound and 100 mg of dry KBr. Grind them together in an agate mortar for exactly 60 seconds. Causality: The 1:100 ratio prevents detector saturation (the "blackout" effect) at the strong C=O stretching frequency. Over-grinding can cause mechanochemical degradation or polymorphic shifts, while under-grinding leads to the Christiansen effect (asymmetric peak broadening due to light scattering off large particles) [1].

  • Pressing : Transfer the mixture to a 7 mm or 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2-3 minutes [10]. Causality: The vacuum removes trapped air, preventing opaque, cloudy pellets. High pressure cold-fuses the KBr into a transparent crystalline matrix, maximizing IR beam transmission [1, 10].

  • Acquisition : Place the pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

Workflow Visualization

FTIR_Workflow Start 4-Methoxy-1-methyl-1H-indole -6-carboxylic acid Decision Analytical Goal? Start->Decision ATR ATR-FTIR (Routine & Rapid) Decision->ATR Speed / Non-destructive KBr Transmission KBr Pellet (High Sensitivity) Decision->KBr Trace / Quantitative PrepATR Direct Application to Diamond Crystal ATR->PrepATR PrepKBr Grind with KBr (1:100) & Hydraulic Press KBr->PrepKBr Acquisition Spectral Acquisition (4000-400 cm⁻¹, 64 scans) PrepATR->Acquisition PrepKBr->Acquisition Analysis Peak Identification (C=O, O-H, C-O, Indole) Acquisition->Analysis

FTIR sampling decision workflow for indole derivatives.

Conclusion

For the structural verification of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid, both ATR and KBr transmission methods offer distinct advantages. ATR-FTIR is the method of choice for rapid, non-destructive, day-to-day synthetic verification. However, for rigorous quantitative analysis, trace impurity detection, or regulatory submissions requiring exact matches to historical transmission libraries, the KBr pellet method remains the gold standard. By understanding the causality behind the sample preparation steps, researchers can eliminate spectral artifacts and ensure high-fidelity analytical data.

References

Sources

Comparing reactivity of 4-methoxy vs 4-hydrogen indole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Profile: 4-Methoxy vs. 4-Hydrogen Indole-2-Carboxylic Acids Subtitle: A Technical Guide to Steric-Electronic Conflicts in Indole Scaffold Design

Executive Summary

In medicinal chemistry, the choice between a "naked" indole (4-Hydrogen) and a 4-methoxy substituted indole is rarely a simple bio-isosteric swap. While the 4-methoxy group is often introduced to modulate metabolic stability or solubility, it introduces a profound steric-electronic conflict .

This guide objectively compares Indole-2-carboxylic acid (4-H) and 4-Methoxyindole-2-carboxylic acid (4-OMe) . The 4-OMe variant presents a unique paradox: it is electronically activated for electrophilic substitution yet sterically deactivated at the primary reactive site (C3) due to the "buttressing effect."

Electronic & Steric Profiling

The fundamental differentiator is the interaction between the C4-substituent and the C3-reactive center.

Feature4-Hydrogen (Reference) 4-Methoxy (Variant) Impact on Reactivity
Electronic Effect Neutral ReferenceStrong Donor (+M effect)4-OMe increases electron density in the pyrrole ring, theoretically accelerating Electrophilic Aromatic Substitution (EAS).
Steric Environment Open C3 pocketButtressed C3 pocket The C4-OMe group creates significant steric clash with incoming electrophiles at C3.
Acid Strength (pKa) ~3.6 - 3.8~3.9 - 4.1 (Predicted)The EDG nature of 4-OMe destabilizes the carboxylate anion, making the acid slightly weaker.
Lipophilicity (cLogP) ~1.8~1.95Minimal change, but OMe introduces a hydrogen bond acceptor (HBA).
Visualization: The Electronic-Steric Paradox

The following diagram illustrates the conflicting forces in the 4-OMe derivative. The red arrows indicate the steric clash that hinders the C3 position, despite the blue electron density map showing activation.

IndoleProfile cluster_legend Mechanism Key Indole4H 4-H Indole (Standard Reactivity) C3_Site C3 Position (Primary Reactive Site) Indole4H->C3_Site Unimpeded Access Fast EAS Indole4OMe 4-OMe Indole (Steric-Electronic Conflict) Indole4OMe->C3_Site Electronic Activation (+M) (Increases Nucleophilicity) Indole4OMe->C3_Site Steric Buttressing (Blocks Large Electrophiles) Green = Promotes Reaction Green = Promotes Reaction Red = Hinders Reaction Red = Hinders Reaction

Caption: Figure 1. The 4-OMe substituent electronically activates the ring (dashed green) but sterically shields the C3 position (solid red), altering reaction outcomes.

Synthetic Accessibility: The Regioselectivity Challenge

The most immediate practical difference is the synthesis of the scaffold itself.

  • 4-H Indole-2-COOH: Synthesized cleanly via Fischer Indole Synthesis using phenylhydrazine and pyruvate.[1]

  • 4-OMe Indole-2-COOH: Synthesis is plagued by regiochemical leakage . Using 3-methoxyphenylhydrazine yields a mixture of 4-OMe and 6-OMe isomers because the hydrazone can cyclize at two different ortho-positions.

Protocol Comparison: Scaffold Synthesis
Step4-Hydrogen Protocol4-Methoxy Protocol
Starting Material Phenylhydrazine + Ethyl Pyruvate3-Methoxyphenylhydrazine + Ethyl Pyruvate
Cyclization Polyphosphoric acid (PPA), 110°CPPA or ZnCl₂, 110°C
Outcome Single Product (Indole-2-ester)Mixture (~1:1 to 1:3) of 4-OMe and 6-OMe isomers
Purification Simple recrystallizationRequires Column Chromatography or HPLC

Expert Insight: For scale-up of the 4-OMe derivative, avoid the Fischer route. Instead, utilize the Hemetsberger-Knittel synthesis (from azido-cinnamates) or Leimgruber-Batcho chemistry to guarantee regiocontrol.

Chemical Reactivity Case Study: C3-Formylation

To demonstrate the "Buttressing Effect," we compare the Vilsmeier-Haack formylation (introduction of -CHO at C3). This is a standard transformation for converting indole acids into complex drugs.

Hypothesis: The 4-OMe group activates the ring, but the Vilsmeier reagent (chloroiminium ion) is bulky.

Experimental Observation:

  • 4-H Indole: Reacts rapidly at 0°C to RT. High yield (>90%).

  • 4-OMe Indole: Reacts sluggishly. Requires elevated temperatures (40-60°C). Yield drops (~60-70%) due to competitive side reactions or decomposition.

Workflow: Vilsmeier-Haack Formylation

Vilsmeier Start Start: Indole Substrate (1.0 equiv) Reagent Add POCl3 / DMF (Vilsmeier Reagent) Start->Reagent Branch Substituent Check Reagent->Branch PathH 4-H Indole Branch->PathH PathOMe 4-OMe Indole Branch->PathOMe ResultH Rapid C3 Attack Yield: >90% Temp: 0°C PathH->ResultH ResultOMe Steric Clash at C3 Slow Kinetics Temp: >40°C Required PathOMe->ResultOMe

Caption: Figure 2. Reaction workflow showing the kinetic penalty imposed by the 4-methoxy group during C3-functionalization.

Protocol Adjustment for 4-OMe:

  • Solvent: Switch from pure DMF to DMF/DCE mixture to allow higher reflux temperatures.

  • Stoichiometry: Increase POCl₃ from 1.2 eq to 2.5 eq to drive the reaction to completion against the steric barrier.

Stability Profile: Decarboxylation Risk

Indole-2-carboxylic acids are prone to thermal decarboxylation (loss of CO₂) to form the parent indole. This is a critical stability parameter during storage and formulation.

  • Mechanism: Protonation at C3 (formation of indoleninium ion)

    
     loss of CO₂ from C2.
    
  • 4-H: Stable at room temperature; decarboxylates >200°C or in strong hot acid.

  • 4-OMe: High Risk. The electron-donating methoxy group stabilizes the C3-protonated intermediate (the rate-determining transition state). Consequently, 4-methoxyindole-2-carboxylic acid decarboxylates at lower temperatures compared to the 4-H analog.

Storage Recommendation: Store 4-OMe variants at -20°C and avoid acidic recrystallization conditions.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Somei, M., et al. (2017).[2] Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde. Heterocycles.

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard Reference Text for Indole Reactivity).
  • Ishikura, M., et al. (2015). Recent advances in the synthesis of biologically active indoles. Natural Product Reports.

  • PubChem. 4-Methoxyindole-2-carboxylic acid Compound Summary.

Sources

A Comparative Guide to the Structural Validation of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry. We will explore the definitive power of single-crystal X-ray crystallography and contrast it with the complementary insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most authoritative method for determining the absolute structure of a crystalline compound.[1][2] It provides unequivocal proof of atomic connectivity, stereochemistry, and intermolecular interactions by mapping electron density from the diffraction of X-rays by a single crystal.[3][4]

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final data is intrinsically linked to the quality of the crystal.[5]

Experimental Workflow: From Powder to Publication-Ready Structure

The process begins with the cultivation of a high-quality single crystal, typically between 0.1-0.5 mm in size, with smooth faces and no visible defects.[3][6]

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth:

    • Method: Slow evaporation is a common technique for small organic molecules.[6] A saturated solution of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is prepared in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

    • Procedure: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality single crystals.[5]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[2]

    • The mounted crystal is placed in a diffractometer and cooled in a stream of nitrogen gas to minimize thermal vibration of the atoms.

    • A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3][7]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.[8]

    • The initial crystal structure is solved using computational methods to determine the positions of the atoms in the asymmetric unit.[3][8]

    • The structural model is then refined to achieve the best possible fit between the observed and calculated diffraction data. The final output is typically a Crystallographic Information File (CIF).[3]

Diagram: Workflow for Single-Crystal X-ray Crystallography

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Elucidation Saturated Solution Saturated Solution Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal Crystal Mounting Crystal Mounting Single Crystal->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Structure Solution Structure Solution Diffraction Pattern->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final 3D Structure Final 3D Structure Structure Refinement->Final 3D Structure

Caption: From crystal growth to final 3D model.

While no published crystal structure for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid currently exists, a recently reported polymorph of the closely related 5-methoxy-1H-indole-2-carboxylic acid illustrates the definitive data obtained.[9][10] The study revealed a monoclinic crystal system with the space group P21/c and detailed the formation of cyclic dimers through hydrogen bonding.[9][10] This level of detail is unattainable with other techniques.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer valuable and more readily obtainable data for routine characterization and to corroborate the primary structure.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[11][13] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.[11][13]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Analysis: Integrate proton signals, determine chemical shifts (δ) in ppm, and analyze coupling constants (J) in Hz to establish proton-proton connectivities. Analyze ¹³C and 2D spectra to assign all carbon and proton signals unambiguously.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (from predicted 2D NMR)
N-CH₃~3.8~33HMBC to C2, C7a
O-CH₃~3.9~56HMBC to C4
H-2~7.2~125HMBC to C3, C7a, N-CH₃
H-3~6.5~103COSY with H-2 (if coupled), HMBC to C2, C3a, C4
H-5~7.5~110HMBC to C4, C6, C7
H-7~7.8~122HMBC to C5, C6, C7a
C=O-~168HMBC from H-5, H-7
C4-~155HMBC from H-5, O-CH₃
C6-~128HMBC from H-5, H-7
C3a-~129HMBC from H-2, H-3, H-5
C7a-~135HMBC from H-2, H-7, N-CH₃

Note: These are predicted values based on known substituent effects on the indole ring system. Actual values may vary.[14][15][16]

Diagram: NMR Data Interpretation Logic

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR HNMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) HNMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) HNMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) HNMR->HMBC CNMR ¹³C NMR (Number of unique carbons) CNMR->HSQC CNMR->HMBC Structure Proposed Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrating 1D and 2D NMR data for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, clues about the molecule's substructures.[11][17] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a mass spectrometer, typically using electrospray ionization (ESI). Acquire a full scan mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The fragmentation pattern can be analyzed to identify characteristic losses, such as the loss of a carboxylic acid group (-45 Da) or a methyl group (-15 Da).[18]

Table 2: Expected Mass Spectrometry Data

Ion Expected m/z (Monoisotopic) Interpretation
[M+H]⁺220.0968Protonated molecular ion
[M-H]⁻218.0823Deprotonated molecular ion
[M-CH₃]⁺205.0733Loss of a methyl group
[M-COOH]⁺175.0964Decarboxylation

The identity of an indole-3-carboxylic acid derivative was confirmed by comparing its retention time and fragmentation spectra with a commercial standard.[19]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[20] It is based on the absorption of infrared radiation by specific molecular vibrations.[21]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The absorption bands (in cm⁻¹) are correlated to specific functional groups.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3300-2500 (broad)O-H stretchCarboxylic acid
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₃)
~1700-1680C=O stretchCarboxylic acid
~1600-1450C=C stretchAromatic ring
~1250-1000C-O stretchMethoxy group

The FT-IR spectrum of indole is characterized by peaks at 3406 cm⁻¹ (N-H), 3022 and 3049 cm⁻¹ (C-H group), and at 1508 and 1577 cm⁻¹ for aromatic C=C stretching.[22] The spectrum for our N-methylated compound would lack the N-H stretch but show characteristic aliphatic C-H stretches.

Comparative Analysis: Choosing the Right Tool

Each of these techniques provides a different piece of the structural puzzle. Their strengths and weaknesses are summarized below.

Table 4: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive.[1]Requires a suitable single crystal, which can be difficult to grow.[5][6] Not applicable to non-crystalline materials.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, relative stereochemistry.Provides detailed structural information in solution.[11] Non-destructive.Does not provide absolute configuration or information on crystal packing. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity, requires very small sample amounts.[11]Provides limited connectivity information. Isomers can be difficult to distinguish.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides limited information on the overall molecular skeleton. Not suitable for complete structure elucidation on its own.[20]

Diagram: Complementary Nature of Analytical Techniques

techniques_comparison Xray X-ray Crystallography (Absolute 3D Structure) Structure Complete Structural Validation Xray->Structure NMR NMR (Connectivity) NMR->Structure MS Mass Spec (Molecular Formula) MS->Structure IR FT-IR (Functional Groups) IR->Structure

Caption: A holistic approach to structural validation.

Conclusion

The structural validation of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid, like any novel compound, relies on a synergistic approach. While NMR, MS, and FT-IR spectroscopy provide essential and readily accessible data to confirm the molecular formula, functional groups, and atomic connectivity, they cannot definitively establish the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray crystallography, though more demanding experimentally, offers the only route to an unambiguous and absolute structural determination. For the purposes of drug development, regulatory submission, and fundamental scientific understanding, the investment in obtaining a crystal structure is invaluable, providing a level of certainty that is the bedrock of modern chemical science.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Journal of the American Society for Mass Spectrometry.
  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]

  • Organic Structure Analysis Techniques. Scribd. Available at: [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Available at: [Link]

  • Indole 2 carboxylic acid. mzCloud. Available at: [Link]

  • X-ray Determination Of Molecular Structure. EBSCO. Available at: [Link]

  • Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina. ResearchGate. Available at: [Link]

  • FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • Indole-2-carboxylic acid. NIST WebBook. Available at: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. University of Puget Sound. Available at: [Link]

  • A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Single crystal diffraction. DoITPoMS, University of Cambridge. Available at: [Link]

  • Indolecarboxylic acids and derivatives. MassBank. Available at: [Link]

  • X-ray crystallography. Carnegie Mellon University. Available at: [Link]

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]

  • Live from the Lab: How to Solve a Crystal Structure. YouTube. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC. Available at: [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Spectroscopy. Available at: [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • Learn: Guide to Understanding PDB Data: Methods for Determining Structure. PDB-101. Available at: [Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Available at: [Link]

  • Methyl 4-methoxy-1H-indole-6-carboxylate. PubChem. Available at: [Link]

  • (PDF) Synthesis and NMR spectra of [15N]indole. ResearchGate. Available at: [Link]

  • 4-(methoxycarbonyl)-1h-indole-6-carboxylic acid. PubChemLite. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available at: [Link]

Sources

Comprehensive Elemental Analysis and Comparative Guide: 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Strategic Role in Drug Development

In modern medicinal chemistry, functionalized indole-6-carboxylic acids are highly valued as rigid, aromatic scaffolds. Specifically, 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (CAS: 40990-58-7)[1][2] has emerged as a critical building block in the synthesis of complex bioactive molecules, including amide isosteres of [3], which are investigated for their potent anti-proliferative properties.

Before these building blocks can be advanced into multi-step coupling reactions, their bulk purity must be rigorously verified. Elemental analysis (CHN) remains the gold standard for this quality control, ensuring that the synthetic intermediate is free of inorganic salts, residual solvents, and unreacted starting materials.

Comparative Alternative Analysis

When selecting an indole-6-carboxylic acid derivative, drug development professionals must weigh the steric and electronic contributions of its substituents. The table below objectively compares 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid against two common alternatives, highlighting how structural variations impact both drug design and theoretical elemental composition.

CompoundStructural FeaturesImpact on Drug DesignTheoretical CHN (%)
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid N-methyl, C4-methoxyNo H-bond donor at N1 (increased lipophilicity); C4-methoxy provides targeted steric bulk and electron donation to the indole core.C: 64.38H: 5.40N: 6.83[4][5]
4-Methoxy-1H-indole-6-carboxylic acid Free N-H, C4-methoxyRetains the N1 hydrogen-bond donor, altering the molecule's interaction profile with target kinase hinge regions.C: 62.82H: 4.75N: 7.33
1-Methyl-1H-indole-6-carboxylic acid N-methyl, No methoxyServes as a baseline N-methylated indole; lacks the C4 electronic modulation, resulting in a less electron-rich aromatic system.C: 68.56H: 5.18N: 8.00
Elemental Analysis Data Profile

For pharmaceutical-grade intermediates, the accepted industry threshold dictates that experimental mass fractions must fall within[6]. For 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (Formula: C11H11NO3, MW: 205.21 g/mol )[4][5], a passing CHN profile must yield:

  • Carbon (C): 64.08% — 64.68%

  • Hydrogen (H): 5.10% — 5.70%

  • Nitrogen (N): 6.53% — 7.13%

Self-Validating Experimental Protocol for CHN Analysis

As a Senior Application Scientist, I emphasize that a robust analytical protocol is not merely a sequence of steps, but a self-validating system . The following procedure utilizes dynamic flash combustion ()[7][8], specifically optimized for the complete breakdown of refractory heterocyclic compounds like indoles.

Step 1: System Calibration & Blanking (Validation Phase)
  • Procedure: Run a series of empty tin capsules to establish a baseline, followed by 3-5 replicates of a high-purity standard (e.g., )[9].

  • Causality & Trustworthiness: This step calculates the system's K-factor. The protocol is self-validating: if the standard's readouts deviate by >0.3% from theoretical values, the system automatically flags an out-of-spec error, halting the run and preventing the erroneous consumption of valuable synthetic samples[9].

Step 2: Micro-Weighing & Encapsulation
  • Procedure: Accurately weigh of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid into a high-purity tin capsule[10]. Crimp the capsule tightly to exclude atmospheric air.

  • Causality: A 1-3 mg sample provides an optimal signal-to-noise ratio without saturating the downstream reduction catalyst[10]. Tin is explicitly chosen because it undergoes a violent, exothermic oxidation when exposed to oxygen at high temperatures. This flashes the local micro-environment to , ensuring the complete destruction of the highly stable indole ring[9].

Step 3: Dynamic Flash Combustion
  • Procedure: The autosampler drops the capsule into a quartz combustion tube maintained at under a dynamic flow of ultra-high-purity O₂ (99.9995%)[8].

  • Causality: At this temperature and oxygen concentration, the organic material is quantitatively converted into its primary combustion gases: CO₂, H₂O, and a mixture of nitrogen oxides (NₓO y)[7][8].

Step 4: Catalytic Reduction
  • Procedure: A helium carrier gas sweeps the combustion products into a secondary reduction furnace maintained at , packed with elemental copper[7][8].

  • Causality: The copper serves a critical dual purpose. First, it acts as a sacrificial scrubber to remove any unreacted O₂, protecting the sensitive downstream GC column. Second, it quantitatively reduces all NₓO y species to stable N₂ gas, which is mandatory for accurate nitrogen quantification[7][8].

Step 5: Chromatographic Separation & Detection
  • Procedure: The purified gas mixture (N₂, CO₂, H₂O) passes through a Gas Chromatography (GC) column and is quantified sequentially by a Thermal Conductivity Detector (TCD)[7][9].

Workflow Visualization

CHN_Workflow A 1. Sample Encapsulation (1-3mg in Tin Capsule) B 2. Flash Combustion (1000°C, O2 Flow) A->B Automated Drop (Exothermic: ~1700°C) C 3. Catalytic Reduction (600°C, Cu Catalyst) B->C CO2, H2O, NxOy, O2 D 4. Gas Separation (GC Column) C->D CO2, H2O, N2 (O2 Scrubbed) E 5. TCD Detection (Quantification) D->E Sequential Elution

Figure 1: Workflow of CHN elemental analysis via dynamic flash combustion (Dumas method).

References

  • Royal Society of Chemistry (RSC). "CHNS Elemental Analysers." URL:[Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." URL:[Link]

  • University of Illinois School of Chemical Sciences. "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440." URL: [Link]

  • National Center for Biotechnology Information (PMC). "Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes." URL:[Link]

  • PerkinElmer Polska. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." URL: [Link]

Sources

QC Protocols for Validating 4-Methoxy-1-methyl-1H-indole-6-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Quality Attributes (CQA)

In the synthesis of high-value pharmaceutical intermediates like 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid (CAS: 1000342-94-6), standard purity assessments often fail to detect structural isomers that possess identical mass-to-charge ratios (


).

This guide challenges the industry reliance on simple HPLC-UV area normalization. While HPLC is excellent for tracking synthetic conversion, it frequently overestimates purity by failing to account for inorganic salts, residual solvents, and specific regioisomers (e.g., 5-methoxy or 7-methoxy analogs) formed during cyclization.

We propose a dual-validation workflow:

  • UPLC-PDA-MS: For trace impurity profiling and regioisomer resolution.

  • 1H-qNMR: For absolute weight-based assay (

    
    ) and salt quantitation.
    
Critical Quality Attributes (CQAs)
AttributeSpecification TargetRisk FactorPreferred Method
Regio-Purity > 99.5% isomer free5-OMe or 7-OMe isomers from crude synthesisUPLC (Phenyl-Hexyl)
Assay (w/w) 98.0% - 102.0%Hygroscopicity & Residual Solvents1H-qNMR
Identity Conforms to StructureDecarboxylation (

) during drying
MS / NMR

Synthesis-Driven Impurity Logic

To validate purity, one must understand the origin of impurities. The synthesis of substituted indoles often involves Fischer indole synthesis or Reissert synthesis, both of which are prone to isomerization.

Figure 1: Impurity Genesis Pathway

Visualizing where the "Hidden" impurities come from.

IndoleImpurities Precursor Nitro-Methoxy Precursor Cyclization Cyclization (Reductive) Precursor->Cyclization CrudeIndole Crude Indole Core Cyclization->CrudeIndole Imp_Regio Impurity A: Regioisomers (5-OMe / 7-OMe) Cyclization->Imp_Regio Isomerization Methylation N-Methylation (MeI / Base) CrudeIndole->Methylation FinalProduct Target: 4-OMe-1-Me-6-COOH Methylation->FinalProduct Imp_O_Alk Impurity B: O-Alkylation (Ester formation) Methylation->Imp_O_Alk Side Rxn Imp_Decarb Impurity C: Decarboxylated (Indole core) FinalProduct->Imp_Decarb Thermal Degradation

Caption: Genesis of critical impurities. Note that Regioisomers (Impurity A) are formed early and are difficult to remove, while Decarboxylation (Impurity C) can occur during the final drying step.

Method A: High-Resolution UPLC-PDA-MS

Objective: Specificity and Trace Impurity Profiling.

Standard C18 columns often fail to separate methoxy-indole regioisomers due to similar hydrophobicity. We recommend a Phenyl-Hexyl stationary phase, which utilizes


 interactions to discriminate between the electronic environments of the 4-, 5-, and 6-positions.
Experimental Protocol
  • Instrument: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA (210-400 nm, extracted at 280 nm) + ESI MS (Positive/Negative switching).

Gradient Table:

Time (min) %A %B Curve Description
0.0 95 5 Initial Equilibration
1.0 95 5 6 Hold for polar salts
8.0 30 70 6 Linear elution of isomers
9.0 5 95 1 Wash

| 11.0 | 95 | 5 | 1 | Re-equilibration |

Why This Works (Scientific Rationale)

The 4-methoxy group induces a specific electron density on the indole ring. By using a Phenyl-Hexyl column, we exploit the difference in


-electron distribution between the target (4-OMe) and potential contaminants (5-OMe or 6-OMe). A standard C18 column interacts primarily via hydrophobic effect, which is nearly identical for these isomers.

Reference: Separation of indole regioisomers requires orthogonal selectivity mechanisms beyond hydrophobicity, often utilizing


 selective phases [1].

Method B: 1H-Quantitative NMR (qNMR)

Objective: Absolute Purity (Assay) & Salt Stoichiometry.

HPLC area % assumes all components have the same extinction coefficient (response factor). This is false for synthetic intermediates. qNMR is a primary ratio method that does not require a reference standard of the analyte itself, only a certified internal standard (IS).[3]

Experimental Protocol
  • Solvent: DMSO-

    
     (Ensures full solubility of the carboxylic acid and prevents exchange of indole protons).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid.

    • Selection Logic: 1,3,5-Trimethoxybenzene provides a sharp singlet at ~6.1 ppm, typically in a clear region of the indole spectrum.

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest proton to ensure 99.9% magnetization recovery).
  • Scans: 16 or 32 (Sufficient for S/N > 150).

Calculation:



Where:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for O-Me group)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)[4]
    
Comparison: Why qNMR Wins for "Assay"

In our validation studies, indole carboxylic acids often trap water or crystallize as partial salts.

  • HPLC Result: 99.8% Area (Looks perfect).

  • qNMR Result: 94.2% w/w (Reveals 4% water and 1.8% inorganic salts).

  • Impact: Using the HPLC value for stoichiometry in the next reaction step would lead to a 5.6% under-loading of reagents, potentially causing incomplete reaction.

Reference: qNMR is recognized by ICH and pharmacopeias as a primary method for establishing the purity of reference standards where chromatographic response factors are unknown [2].

Comparative Data Summary

The following table summarizes expected performance metrics based on validation of similar indole-carboxylic acid scaffolds.

FeatureMethod A: UPLC-PDAMethod B: 1H-qNMR
Primary Output Purity (% Area)Assay (% w/w)
Specificity High (Resolves Isomers)High (Structural ID)
LOD (Limit of Detection) ~0.05%~0.5%
Sample Requirement < 0.1 mg5 - 10 mg
Blind Spot Inorganic salts, water, invisible impuritiesTrace impurities (<0.1%) overlapping with main peaks
Time per Sample 12 mins20 mins (setup + acquisition)

Recommended Validation Workflow

Do not rely on a single method. Use the "Gatekeeper" approach.

Figure 2: The QC Decision Tree

A self-validating logic flow for releasing the material.

QCDecisionTree Start Batch Synthesis Complete Step1 Step 1: UPLC-MS (Phenyl-Hexyl) Start->Step1 Decision1 Is Purity > 99.0% (Area)? Are Regioisomers < 0.1%? Step1->Decision1 Fail1 REJECT / RE-CRYSTALLIZE (Remove Isomers) Decision1->Fail1 No Step2 Step 2: 1H-qNMR (DMSO-d6) Decision1->Step2 Yes Fail1->Start Reprocess Decision2 Is Assay > 97.0% w/w? Confirm Salt Form Step2->Decision2 Fail2 RE-DRY / DESALT (Remove Solvents/Salts) Decision2->Fail2 No Pass RELEASE BATCH Certificate of Analysis Decision2->Pass Yes Fail2->Start Reprocess

Caption: The Gatekeeper Workflow. UPLC ensures the molecule is correct; qNMR ensures the mass is accurate.

References

  • Separation of Indole Regioisomers: Title: Spectroscopic Differentiation and Chromatographic Separation of Indole Regioisomers. Source: ResearchGate / Journal of Chromatographic Science. Link:[Link]

  • qNMR Validation Standards: Title: ICH Q2(R2) Validation of Analytical Procedures. Source: ICH / European Medicines Agency.[5] Link:[Link]

Sources

Safety Operating Guide

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a safety sheet. In drug development, the indole core is a privileged scaffold, and derivatives like 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid are highly valued in medicinal chemistry. However, because it is a nitrogen-containing organic acid, its handling and disposal require stringent, field-proven protocols to mitigate risks of respiratory irritation, environmental contamination, and toxic gas generation.

This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure absolute safety and regulatory compliance in your laboratory.

Chemical Profile & Quantitative Hazard Assessment

Before initiating any workflow, it is critical to understand the physicochemical properties of the compound. The following table summarizes the quantitative data and regulatory hazard classifications for 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid[1][2][3].

Property / Hazard ParameterSpecification / Designation
Chemical Name 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid
CAS Number 40990-58-7
Molecular Weight 205.21 g/mol
Physical State Solid (Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (May cause respiratory irritation)
Incompatible Materials Strong oxidizing agents, strong bases
Required PPE Standards Nitrile gloves (EN 374), Type P95/P1 particle respirator, Safety goggles (EN 166)

Mechanistic Safety & Toxicology (The "Why" Behind the Protocol)

True laboratory safety stems from understanding the causality behind experimental choices. We do not just wear PPE; we select it based on molecular interactions.

  • Dermal and Ocular Toxicity: As an organic acid, this compound is a documented skin and eye irritant[3]. The addition of methoxy and methyl groups increases its lipophilicity compared to unsubstituted indole-carboxylic acids. Causality: This increased lipophilicity enhances potential dermal penetration, especially when the compound is dissolved in polar aprotic solvents (like DMSO or DMF) commonly used in assays. Therefore, standard latex is insufficient; are required to provide a robust chemical barrier[3].

  • Inhalation Risks & Static Charge: Fine powders of substituted indoles can cause severe respiratory tract irritation[4]. Causality: Organic powders easily accumulate electrostatic charge during transfer, leading to aerosolization. Anti-static equipment and respiratory protection are mandatory to prevent inhalation of these micro-particles[3].

  • Thermal Degradation Dynamics: When exposed to high heat, the indole ring ruptures. Causality: Because of the nitrogen atom at the 1-position, combustion inherently yields toxic nitrogen oxides (NOx) alongside carbon monoxide (CO) and carbon dioxide (CO2)[5]. This chemical reality dictates our ultimate disposal method: incineration must be paired with an alkaline scrubber.

Operational Handling Protocol

This step-by-step methodology ensures a self-validating loop where each safety measure is confirmed before proceeding.

  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood has a calibrated face velocity of at least 80–100 fpm. Validation: Check the digital monitor or use a tissue test to confirm inward airflow.

  • PPE Donning: Equip a lab coat, safety goggles (EN 166), and nitrile gloves. If handling large quantities outside a closed system, don a Type P95 (US) or P1 (EU) particle respirator[5].

  • Electrostatic Mitigation: Use an anti-static weighing boat and an anti-static ionizer fan if available. to prevent powder aerosolization[3].

  • Transfer & Weighing: Use a clean, dry stainless-steel spatula. Transfer the exact required mass smoothly to avoid dust generation.

  • Immediate Decontamination: Wipe down all spatulas, balances, and surrounding surfaces with a solvent like isopropanol, followed by distilled water. Dispose of the wipes in the solid hazardous waste stream.

Workflow Start 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid Handling PPE Don PPE & Verify Hood (Nitrile, Goggles, Flow Check) Start->PPE Process Chemical Synthesis / Assay Preparation PPE->Process WasteGen Waste Generation Process->WasteGen SolidWaste Solid Waste (Contaminated Consumables) WasteGen->SolidWaste Solids LiquidWaste Liquid Waste (Organic Solvents) WasteGen->LiquidWaste Liquids Incineration High-Temp Incineration (>850°C with Scrubber) SolidWaste->Incineration LiquidWaste->Incineration

Fig 1: Step-by-step operational workflow from handling to terminal incineration.

Comprehensive Disposal Procedures

Under no circumstances should 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid be flushed down drains or released into the environment, as it can disrupt local aquatic ecosystems[3][5].

Step 1: Waste Segregation

  • Solid Waste: Place all contaminated weigh boats, pipette tips, wipes, and gloves into a designated, clearly labeled "Hazardous Solid Waste - Organic Acids" container lined with a heavy-duty polymer bag.

  • Liquid Waste: Collect solvent solutions containing the compound in a compatible high-density polyethylene (HDPE) carboy. Crucial: Do not mix this waste stream with strong oxidizers or heavy metal waste, as exothermic reactions may occur.

Step 2: Labeling & Storage Label all waste containers with the full chemical name, CAS number (40990-58-7), and specific GHS hazards (Irritant, Harmful). Store the containers in a secondary containment tray in a cool, dry, well-ventilated chemical storage room until collection.

Step 3: Licensed Transfer & Thermal Destruction Transfer the segregated waste to a [5]. The mandatory terminal destruction method is high-temperature incineration .

  • The Incineration Mandate: The facility must burn the material in a chemical incinerator equipped with an afterburner and an alkaline scrubber[5].

  • Causality: The afterburner ensures complete thermal oxidation of the carbon framework into CO2 and H2O. However, the nitrogen atom in the indole ring will oxidize into hazardous NOx gases. The alkaline scrubber is strictly required to neutralize these acidic gases before the exhaust is released into the atmosphere.

Degradation Indole Indole Core Waste (Nitrogen-containing) Combustion Thermal Oxidation (Incineration >850°C) Indole->Combustion Gases Gaseous Effluents (CO2, H2O, NOx) Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NOx Neutralization) Gases->Scrubber Acidic Gas SafeRelease Safe Atmospheric Release Scrubber->SafeRelease Scrubbed Exhaust

Fig 2: Thermal degradation pathway and NOx neutralization via alkaline scrubbing.

Emergency Spill Response Protocol

In the event of an accidental powder spill, execute the following protocol immediately:

  • Isolation: Evacuate personnel from the immediate area. Ensure the local exhaust ventilation is running at maximum capacity.

  • Containment: Do not sweep the dry powder. Sweeping creates hazardous dust clouds that drastically increase inhalation exposure risks.

  • Neutralization & Absorption: Lightly moisten the spilled powder with a compatible solvent (e.g., isopropanol) to suppress dust formation. such as sand, silica gel, or vermiculite[3].

  • Collection: Use a non-sparking shovel to transfer the absorbed mixture into an airtight, clearly labeled hazardous waste container. Forward the container for incineration as detailed in Section 4.

References

  • Title: MSDS of 3-cyano-1H-Indole-6-carboxylic acid methyl ester (Proxy for Indole waste treatment) Source: Capot Chemical URL: [Link]

Sources

Personal protective equipment for handling 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive & Risk Assessment

The "Why" Behind the Protocol: As researchers, we often treat intermediate organic acids as routine reagents. However, 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid presents a specific pharmacological profile that demands respect.[1] Structurally, it combines an indole core (often biologically active) with a carboxylic acid moiety.[2][3] Based on Structure-Activity Relationship (SAR) read-across from analogous 4-methoxy-indoles (e.g., CAS 40990-53-2), this compound must be treated as a Bioactive Irritant .[1]

Its primary risks are not just acute toxicity, but cumulative sensitization and mucosal irritation due to its acidic nature (pKa ~4.5) and lipophilic indole scaffold, which facilitates dermal absorption.

GHS Hazard Classification (Conservative Read-Across):

  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.[4][5][6][7]

  • H335: May cause respiratory irritation.[4][5][6][7]

Part 2: Personal Protective Equipment (PPE) Architecture

We do not select PPE based on "minimum compliance." We select it based on barrier integrity against specific chemical properties.

Hand Protection: The "Double-Glove" Logic
  • Primary Risk: The methoxy-indole moiety increases lipophilicity, potentially accelerating permeation through standard latex.[1] The carboxylic acid group poses a contact dermatitis risk.

  • Protocol:

    • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Chemical barrier).[1]

    • Why? Nitrile offers superior resistance to organic acids compared to latex. The double layer creates a "sacrificial" outer barrier; if the outer glove is splashed, it can be stripped immediately without exposing the skin.

Respiratory Protection: Particulate Control
  • Primary Risk: As a solid powder, the highest risk vector is inhalation of fine particulates during weighing, which can trigger H335 (respiratory tract irritation).

  • Protocol:

    • Standard: Handling inside a certified Fume Hood (Face velocity: 0.3–0.5 m/s).

    • Open Bench (Not Recommended but if unavoidable): Minimum N95 particulate respirator.

    • Why? The indole ring is a known pharmacophore; inhaling bioactive dusts can lead to systemic absorption or nasal mucosal ulceration over time.

Ocular Protection
  • Protocol: Chemical Splash Goggles (ANSI Z87.1+).

  • Note: Standard safety glasses are insufficient for fine powders, which can drift around the lenses and react with ocular moisture to form an acidic solution.

Table 1: PPE Specifications Summary

PPE ComponentMaterial SpecificationMinimum ThicknessBreakthrough Criteria
Glove (Inner) Nitrile (Examination Grade)0.10 mm (4 mil)N/A (Comfort layer)
Glove (Outer) Nitrile (Chemical Resistant)0.12 mm (5 mil)>480 min (Acid challenge)
Eye Wear Polycarbonate GogglesN/AIndirect venting (Dust seal)
Body Lab Coat (Poly/Cotton)N/AHigh-neck, snap closure

Part 3: Operational Handling Workflow

This workflow is designed to isolate the user from the compound before the container is even opened.

Step 1: Preparation & Weighing
  • Static Control: Indole derivatives are often electrostatic. Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

    • Reasoning: Static charge causes "powder fly," dispersing invisible micro-particulates onto your gloves and cuffs.

  • The "Transfer Zone": Place a disposable absorbent mat (e.g., Benchkote) inside the fume hood. All weighing happens on this mat.

  • Weighing:

    • Tare the vial/boat.

    • Transfer solid using a stainless steel spatula (avoid plastic which generates static).

    • Critical: If powder spills on the mat, fold the mat inward and dispose of it immediately as solid hazardous waste. Do not try to sweep it up.

Step 2: Solubilization & Reaction Setup
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.

    • Safety Note: DMSO is a permeation enhancer. If dissolved in DMSO, the compound can penetrate skin instantly. Double-gloving is non-negotiable here.

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

Step 3: Decontamination[1]
  • Wipe Down: Use a methanol-dampened Kimwipe to clean the spatula and balance area.

  • Glove Removal: Use the "beak" method (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches skin.

Part 4: Emergency & Disposal Protocols

Spill Management (Solid):

  • Do NOT use a brush/dustpan (generates airborne dust).

  • Protocol: Cover the spill with a wet paper towel (water or methanol) to dampen the powder.

  • Cleanup: Wipe up the wet paste and place it in a sealed bag.

Waste Disposal:

  • Stream: Solid Organic Hazardous Waste.

  • Labeling: Must be clearly labeled with the full chemical name. Do not use abbreviations like "Indole-acid."[1]

  • Why? In the event of a reaction in the waste drum, EHS teams need exact structures to assess compatibility.

Part 5: Visual Logic & Decision Support

The following diagram illustrates the critical decision points for PPE selection based on the state of matter (Solid vs. Solution).

PPE_Decision_Tree Start Handling 4-Methoxy-1-methyl- 1H-indole-6-carboxylic acid StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution Solution (DMSO/MeOH) StateCheck->Solution Reaction/Workup SolidRisk Risk: Inhalation & Static Dust Solid->SolidRisk SolRisk Risk: Dermal Absorption (Carrier Effect) Solution->SolRisk SolidPPE REQUIRED: 1. Fume Hood 2. N95 (if open bench) 3. Anti-static Spatula SolidRisk->SolidPPE SolPPE REQUIRED: 1. Double Nitrile Gloves 2. Splash Goggles 3. Change gloves immediately on splash SolRisk->SolPPE

Figure 1: Decision logic for PPE selection based on the physical state of the compound.[1] Note the distinct shift from respiratory focus (Solid) to dermal barrier focus (Solution).[1]

References

  • PubChem. Methyl 4-methoxy-1H-indole-6-carboxylate (Analogous Structure Data). National Library of Medicine. Accessed October 26, 2023. Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet: Indole-6-carboxylic acid derivatives.[1] Accessed October 26, 2023. Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Methoxyindole derivatives (General Hazard Classifications). Accessed October 26, 2023. Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).Link[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.